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  • Product: 3-Butyn-1-ol, 4-(4-chlorophenyl)-
  • CAS: 52999-16-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(4-chlorophenyl)-3-butyn-1-ol

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-(4-chlorophenyl)-3-butyn-1-ol. Designed for researchers, scientists, and profess...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-(4-chlorophenyl)-3-butyn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, supported by established principles of NMR spectroscopy. We will explore the causality behind experimental observations and provide a framework for understanding the NMR characteristics of this compound.

Introduction

4-(4-chlorophenyl)-3-butyn-1-ol is a bifunctional molecule featuring a terminal alkyne, a para-substituted chlorobenzene ring, and a primary alcohol. This unique combination of functional groups results in a distinct NMR fingerprint that is invaluable for its identification and characterization. NMR spectroscopy serves as a powerful tool for confirming the molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms in 4-(4-chlorophenyl)-3-butyn-1-ol are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of 4-(4-chlorophenyl)-3-butyn-1-ol with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4-(4-chlorophenyl)-3-butyn-1-ol is predicted to exhibit signals corresponding to the aromatic protons, the methylene protons of the butanol chain, the hydroxyl proton, and importantly, no terminal alkyne proton. The expected chemical shifts, multiplicities, and assignments are summarized in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~3.8Triplet (t)~6.0
H-2~2.6Triplet (t)~6.0
OHVariable (e.g., 1.5-2.5)Singlet (s, broad)-
H-6, H-8~7.4Doublet (d)~8.5
H-7, H-9~7.3Doublet (d)~8.5
Interpretation of the ¹H NMR Spectrum:
  • Aromatic Protons (H-6, H-8, H-7, H-9): The para-substituted chlorobenzene ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the chloro group (H-7 and H-9) are in a slightly different chemical environment than the protons meta to the chloro group (H-6 and H-8). The electron-withdrawing nature of the chlorine atom deshields the ortho protons, causing them to resonate at a slightly downfield position compared to the meta protons.[1][2] The expected chemical shift range for protons on a chlorobenzene ring is between 7.14 and 7.43 ppm.[1]

  • Methylene Protons (H-1 and H-2): The two methylene groups, C1-H₂ and C2-H₂, form an ethyl-like system. The H-1 protons, being attached to the carbon bearing the electronegative oxygen atom of the hydroxyl group, are deshielded and appear further downfield (around 3.8 ppm) as a triplet. The H-2 protons, adjacent to the alkyne group, are also deshielded and resonate around 2.6 ppm, also as a triplet due to coupling with the H-1 protons. The coupling constant for both triplets is expected to be around 6.0 Hz.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[3] It typically appears as a broad singlet and may exchange with deuterium upon addition of D₂O, leading to the disappearance of its signal.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in 4-(4-chlorophenyl)-3-butyn-1-ol are presented in the following table.

CarbonPredicted Chemical Shift (δ, ppm)
C-1~61
C-2~24
C-3~88
C-4~82
C-5~122
C-6, C-8~133
C-7, C-9~129
C-10~134
Interpretation of the ¹³C NMR Spectrum:
  • Alkynyl Carbons (C-3 and C-4): The sp-hybridized carbons of the alkyne typically resonate in the range of 65-100 ppm.[4] In this molecule, the internal alkyne carbon (C-3) is expected to be slightly more deshielded than the carbon attached to the aromatic ring (C-4).

  • Aromatic Carbons (C-5 to C-10): The aromatic carbons will appear in the typical downfield region of 120-140 ppm. The carbon atom directly bonded to the chlorine atom (C-10) will be the most deshielded in this group due to the electronegativity of chlorine.[5] The quaternary carbon of the benzene ring attached to the alkyne (C-5) will also have a distinct chemical shift. The protonated aromatic carbons (C-6, C-8, C-7, and C-9) will show two distinct signals due to the symmetry of the para-substituted ring.[5]

  • Aliphatic Carbons (C-1 and C-2): The C-1 carbon, bonded to the hydroxyl group, will be deshielded and is expected to appear around 61 ppm. The C-2 carbon will be found further upfield at approximately 24 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of 4-(4-chlorophenyl)-3-butyn-1-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its excellent solubilizing properties for a wide range of organic compounds.[5][6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp and symmetrical peaks.

    • Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei to maximize the signal-to-noise ratio.

  • Data Acquisition:

    • ¹H NMR:

      • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

      • Use a 30° or 45° pulse angle to ensure adequate signal intensity while allowing for faster relaxation and thus a shorter experiment time.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

      • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

      • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (1.1%).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • For the ¹H spectrum, integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acq_H1 Acquire ¹H Spectrum tune->acq_H1 acq_C13 Acquire ¹³C Spectrum tune->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase Correction ft->phase calibrate Calibrate (TMS) phase->calibrate analyze Integrate & Analyze calibrate->analyze

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(4-chlorophenyl)-3-butyn-1-ol provide a wealth of structural information that is essential for its unambiguous identification. By understanding the fundamental principles of chemical shifts, coupling constants, and the influence of the molecule's distinct functional groups, a detailed and accurate interpretation of the NMR data can be achieved. This guide serves as a valuable resource for scientists and researchers, offering both predicted spectral data and a robust experimental framework for the analysis of this and structurally related compounds.

References

  • Alkynes | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Chemical Shifts: Proton - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 2). Retrieved from [Link]

  • C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. (2026, March 22). Retrieved from [Link]

  • Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • para-dichlorobenzene - number of proton NMR signals - Chemistry Stack Exchange. (2014, September 13). Retrieved from [Link]

  • C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. (2026, March 22). Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Compound 4 1H NMR. (n.d.). Retrieved from [Link]

  • 4-(4-chlorophenyl)butan-1-ol (C10H13ClO) - PubChemLite. (n.d.). Retrieved from [Link]

  • Proton NMR Table - MSU chemistry. (n.d.). Retrieved from [Link]

  • 13C-NMRスペクトルの見方. (n.d.). Retrieved from [Link]

  • INDEX of 13C NMR spectra of organic compounds - Doc Brown's Chemistry. (2026, March 6). Retrieved from [Link]

  • 4-(4-Chlorophenyl)-3-buten-2-one - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • [University Organic Chemistry] How to Read 13C NMR: Super Basics - Principles, Chemical Shifts, a... - YouTube. (2024, January 20). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed. (n.d.). Retrieved from [Link]

  • 3-Buten-2-one, 4-(4-chlorophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • SPECTRAL AND ASE PROPERTIES OF AN AMINO CHALCONE 1-(4- CHLOROPHENYL)-3-(4- N, N DIMETHYLAMINO PHENYL). (2017, May 16). Retrieved from [Link]

  • 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one - MDPI. (2025, April 9). Retrieved from [Link]

  • 論文発表 - 摂南大学薬学部 薬化学・医薬品化学研究室. (n.d.). Retrieved from [Link]

  • 3-Butyn-1-OL | C4H6O | CID 13566 - PubChem. (n.d.). Retrieved from [Link]

Sources

Exploratory

Mechanistic Elucidation of the Mass Spectrometry Fragmentation Pattern of 4-(4-Chlorophenyl)-3-butyn-1-ol

4-(4-Chlorophenyl)-3-butyn-1-ol is a critical arylalkynol intermediate frequently utilized in [1] and the synthesis of complex heterocycles. Accurate structural characterization via Electron Ionization Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(4-Chlorophenyl)-3-butyn-1-ol is a critical arylalkynol intermediate frequently utilized in [1] and the synthesis of complex heterocycles. Accurate structural characterization via Electron Ionization Mass Spectrometry (EI-MS) is essential for confirming its identity and purity during drug development and materials synthesis. This technical guide provides an in-depth mechanistic analysis of its EI-MS fragmentation pathways, grounded in thermodynamic principles and structural causality, drawing parallels from the well-documented fragmentation of its non-chlorinated analog,[2].

Physicochemical Profiling and Isotopic Signatures

The molecule ( C10​H9​ClO ) possesses a monoisotopic mass of 180.034 Da. A defining feature of its mass spectrum is the distinct isotopic signature imparted by the chlorine atom. Natural chlorine exists as 35Cl and 37Cl in an approximate 3:1 ratio. Consequently, any ion retaining the chlorine atom will exhibit a characteristic doublet separated by 2 mass units (m/z M and M+2 ), with the heavier isotope peak at roughly 33% the intensity of the lighter one. This isotopic pattern serves as an intrinsic diagnostic tool for tracking the fate of the halogen throughout the fragmentation cascade.

Mechanistic Pathways of EI-MS Fragmentation (70 eV)

Under standard 70 eV electron ionization, the molecule undergoes initial electron ejection primarily from the oxygen lone pair or the alkyne π -system, generating the radical cation [M]+⋅ at m/z 180 / 182. The subsequent unimolecular dissociations are driven by the thermodynamic stability of the resulting cations and neutral species.

  • Pathway A: Dehydration (m/z 162 / 164) Terminal alcohols are highly susceptible to the loss of water (18 Da). This process often involves a cyclic transition state where a hydrogen atom (typically from the γ or δ position) is transferred to the hydroxyl group, followed by the expulsion of H2​O . For 4-(4-chlorophenyl)-3-butyn-1-ol, this yields the highly conjugated chlorophenylbutenyne radical cation ( [C10​H7​Cl]+⋅ ).

  • Pathway B: α -Cleavage (m/z 149 / 151) Cleavage of the C−C bond adjacent to the hydroxyl-bearing carbon results in the loss of a hydroxymethyl radical ( ⋅CH2​OH , 31 Da). The driving force is the formation of a highly stabilized chlorophenylpropargyl cation. The extended conjugation between the aromatic ring and the alkyne π -system heavily stabilizes this cation, making it a prominent peak in the spectrum.

  • Pathway C: Propargylic Cleavage (m/z 135 / 137) Homolytic cleavage of the C−C bond between the alkyne and the aliphatic chain expels a hydroxyethyl radical ( ⋅CH2​CH2​OH , 45 Da). This generates the chlorophenylethynyl cation ( [Cl−C6​H4​−C≡C]+ ). While the sp-hybridized carbon cation is relatively high in energy, resonance stabilization from the adjacent chlorophenyl ring facilitates this pathway.

  • Pathway D: Halogen Extrusion (m/z 145) The direct loss of a chlorine radical ( ⋅Cl , 35 Da) from the molecular ion yields the [C10​H9​O]+ cation at m/z 145. The complete absence of the M+2 isotopic signature in this peak confirms the successful extrusion of the halogen.

Quantitative Data Summary

The theoretical fragmentation data is summarized below to facilitate rapid spectral interpretation and comparison against experimental data.

Fragment Ion Assignmentm/z ( 35Cl )m/z ( 37Cl )Mass Shift ( Δ Da)Neutral LossDiagnostic Value
[M]+⋅ (Molecular Ion)1801820NoneConfirms intact molecular weight and halogen presence.
[M−H2​O]+⋅ 162164-18 H2​O Indicates the presence of an aliphatic hydroxyl group.
[M−CH2​OH]+ 149151-31 ⋅CH2​OH Confirms primary alcohol functionality ( α -cleavage).
[M−CH2​CH2​OH]+ 135137-45 ⋅CH2​CH2​OH Identifies the propargylic linkage to the aryl ring.
[M−Cl]+ 145N/A-35 ⋅Cl Verifies the presence of a single chlorine atom.
[C6​H4​Cl]+ 111113-69 C4​H5​O⋅ Confirms the chlorophenyl substructure.

Experimental Workflow: Self-Validating GC-MS Protocol

To ensure high-fidelity data acquisition, the analytical protocol must be a self-validating system. The following methodology incorporates internal system suitability checks to prevent thermal degradation and carryover, which are common artifacts when analyzing reactive arylalkynols.

Step 1: System Suitability and Tuning

  • Action: Perform a daily autotune using Perfluorotributylamine (PFTBA).

  • Causality: Validates mass axis calibration and ensures the electron multiplier voltage is optimized for 70 eV ionization. The relative abundances of m/z 69, 219, and 502 must fall within established instrument specifications to guarantee trustworthy relative abundance data for the analyte.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of 4-(4-chlorophenyl)-3-butyn-1-ol in 1.0 mL of LC-MS grade ethyl acetate. Add 10 μ L of an internal standard (e.g., naphthalene-d8, 100 μ g/mL).

  • Causality: Ethyl acetate provides excellent solubility and volatility. The deuterated internal standard acts as a self-validating marker for injection reproducibility and retention time stability.

Step 3: Chromatographic Separation (GC)

  • Action: Inject 1.0 μ L in split mode (10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m). Set the inlet temperature to 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Causality: The 250°C inlet temperature is high enough to ensure rapid volatilization but low enough to prevent the thermally-induced Bergman cyclization or polymerization that alkynes can undergo. The temperature ramp ensures sharp peak shapes and baseline resolution from any synthetic impurities.

Step 4: Mass Spectrometric Acquisition

  • Action: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode from m/z 50 to 300.

  • Causality: The 230°C source temperature prevents condensation of the analyte while minimizing excessive thermal fragmentation prior to ionization. Scanning down to m/z 50 captures lower-mass diagnostic ions (like the chlorophenyl cation) without detector saturation from carrier gas (Helium, m/z 4) or air leaks.

Step 5: Blank Verification

  • Action: Run a pure solvent blank (ethyl acetate) immediately following the highest concentration sample.

  • Causality: Proves the absence of column carryover, ensuring the integrity of subsequent quantitative or qualitative analyses.

Fragmentation Logic Visualization

MS_Fragmentation M Molecular Ion [M]+• m/z 180 / 182 C10H9ClO H2O [M - H2O]+• m/z 162 / 164 C10H7Cl M->H2O - H2O (-18 Da) Dehydration CH2OH [M - •CH2OH]+ m/z 149 / 151 C9H6Cl M->CH2OH - •CH2OH (-31 Da) α-Cleavage Propargyl [M - •CH2CH2OH]+ m/z 135 / 137 C8H4Cl M->Propargyl - •CH2CH2OH (-45 Da) Propargylic Cleavage Cl_loss [M - Cl]+ m/z 145 C10H9O M->Cl_loss - •Cl (-35 Da) Halogen Extrusion Phenyl [C6H4Cl]+ m/z 111 / 113 Chlorophenyl Cation Propargyl->Phenyl - C2 (-24 Da) Alkyne Cleavage

Figure 1: Principal EI-MS fragmentation pathways for 4-(4-chlorophenyl)-3-butyn-1-ol.

References

  • National Center for Biotechnology Information (PubChem). "4-Phenylbut-3-yn-1-ol" (CID 575462). PubChem Compound Database. URL: [Link]

  • NIST Mass Spectrometry Data Center. "4-Phenylbut-3-yn-1-ol" (CAS 10229-11-5). NIST Chemistry WebBook, SRD 69. URL:[Link]

  • American Chemical Society. "Intramolecular Nicholas Reactions in the Synthesis of Heteroenediynes Fused to Indole, Triazole, and Isocoumarin." The Journal of Organic Chemistry, 2020. URL:[Link]

Sources

Foundational

Comprehensive Toxicity Profile, Safety Data, and Application Guide for 4-(4-Chlorophenyl)-3-butyn-1-ol

Executive Summary 4-(4-Chlorophenyl)-3-butyn-1-ol (IUPAC: 4-(4-chlorophenyl)but-3-yn-1-ol) is a highly specialized, bifunctional organic building block predominantly utilized in advanced medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Chlorophenyl)-3-butyn-1-ol (IUPAC: 4-(4-chlorophenyl)but-3-yn-1-ol) is a highly specialized, bifunctional organic building block predominantly utilized in advanced medicinal chemistry and materials science[1]. Featuring an internal alkyne conjugated to a para-chlorophenyl ring and terminating in a primary alcohol, this compound serves as a critical intermediate for the synthesis of bioactive heterocycles, conjugated enynes, and complex pharmaceutical APIs.

Because the alkyne is internal, this compound is most frequently encountered as the product of a cross-coupling reaction rather than a starting terminal alkyne. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, safety data sheet (SDS) parameters, and a field-proven, self-validating experimental protocol for its synthesis via Sonogashira coupling.

Physicochemical Profiling & Structural Analysis

The reactivity of 4-(4-chlorophenyl)-3-butyn-1-ol is governed by the electronic interplay between the electron-withdrawing chlorine atom and the rigid sp-hybridized alkyne core. The terminal hydroxyl group provides a versatile handle for subsequent functionalization (e.g., oxidation to an aldehyde/acid, or conversion to a leaving group via mesylation/tosylation).

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 4-(4-chlorophenyl)but-3-yn-1-ol
CAS Registry Number 52999-16-3[2]
Molecular Formula C₁₀H₉ClO[2]
Molecular Weight 180.63 g/mol [2]
Structural Class Halogenated Aryl Alkynol
Solubility Profile Soluble in DMF, DMSO, DCM, and Ethyl Acetate

Comprehensive Toxicity and Safety Data (SDS)

While specific in vivo toxicity data for CAS 52999-16-3 is limited, its hazard profile is accurately extrapolated from its structural pharmacophores (halogenated aryl alkynes and primary aliphatic alcohols) according to standard Globally Harmonized System (GHS) criteria[3].

GHS Hazard Classifications

Table 2: GHS Safety & Hazard Classification

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation
Mechanistic Toxicology & Toxicokinetics

The primary toxicological concern with aryl alkynols involves their hepatic metabolism. The primary alcohol moiety is highly susceptible to sequential oxidation by cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). This pathway generates a transient, electrophilic aldehyde intermediate before terminal conversion to a readily excretable carboxylic acid. Concurrently, the 4-chlorophenyl group may undergo minor hepatic Cytochrome P450 (CYP450) mediated arene oxidation, though this is sterically and electronically hindered by the para-chloro substituent.

MetabolicPathway A 4-(4-Chlorophenyl) -3-butyn-1-ol B Aldehyde Intermediate A->B ADH Oxidation D CYP450 Arene Oxidation A->D Hepatic CYP450 C Carboxylic Acid Metabolite B->C ALDH Oxidation E Phase II Conjugation C->E Glucuronidation D->E Glutathione

Putative Phase I and II metabolic pathways for 4-(4-chlorophenyl)-3-butyn-1-ol.

Handling, Storage, and Engineering Controls
  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness to prevent halogenated solvent permeation), safety goggles with side shields, and a standard laboratory coat.

  • Engineering Controls: All handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm to mitigate respiratory exposure to volatile precursors.

  • Storage: Store in a cool, dark, and dry environment under an inert atmosphere (Argon or Nitrogen). This prevents the slow auto-oxidation of the alcohol and protects the alkyne from ambient hydration. Keep segregated from strong oxidizing agents.

Experimental Protocol: Synthesis via Sonogashira Cross-Coupling

The Sonogashira coupling is a highly robust, palladium-catalyzed methodology for the straightforward construction of sp²–sp carbon–carbon bonds[3]. To obtain 4-(4-chlorophenyl)-3-butyn-1-ol, a terminal alkyne (3-butyn-1-ol) is coupled with an aryl halide (1-chloro-4-iodobenzene).

Recent advancements have pushed for aqueous microdroplet conditions[4], but the standard PdCl₂(PPh₃)₂ / CuI system in an amine solvent remains the most reliable, self-validating protocol for bench-scale synthesis.

Step-by-Step Methodology

1. Reagent Preparation & Catalyst Loading In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-chloro-4-iodobenzene (1.0 equiv, 10 mmol), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 0.2 mmol), and Copper(I) iodide [CuI] (0.04 equiv, 0.4 mmol).

  • Causality: The aryl iodide is chosen over the aryl chloride because the C-I bond undergoes oxidative addition to the Pd(0) center significantly faster, ensuring chemoselectivity and leaving the C-Cl bond intact on the product[3].

2. Atmosphere Exchange (Critical Safety Step) Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Causality: Complete removal of oxygen is mandatory. In the presence of O₂ and CuI, the terminal alkyne will undergo unwanted Glaser homocoupling, rapidly degrading the yield and generating explosive copper acetylide byproducts.

3. Solvent & Alkyne Addition Inject anhydrous, degassed triethylamine (Et₃N, 30 mL) followed by 3-butyn-1-ol (1.2 equiv, 12 mmol) via a gas-tight syringe.

  • Causality: Triethylamine serves a dual purpose: it acts as the bulk solvent while simultaneously functioning as the requisite base to deprotonate the terminal alkyne intermediate, driving the formation of the reactive copper acetylide species[3].

4. Reaction Execution & Self-Validation Stir the mixture at room temperature for 12 hours.

  • Self-Validating Checkpoint: The successful initiation of the catalytic cycle is visually self-validating. The initially homogeneous solution will gradually precipitate triethylammonium iodide ( Et3​NH+I− ) as a dense white/yellowish salt. The accumulation of this salt confirms the active turnover of the cross-coupling reaction.

5. Quench & Extraction Dilute the reaction mixture with saturated aqueous NH₄Cl (50 mL) to quench the copper catalyst and dissolve the amine salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

6. Purification Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure 4-(4-chlorophenyl)-3-butyn-1-ol (CAS: 52999-16-3).

Experimental Workflow Visualization

SonogashiraWorkflow A 1. Reagent Prep (Aryl Halide + Catalysts) B 2. Argon Degassing (Prevent Homocoupling) A->B C 3. Addition of 3-Butyn-1-ol & Et3N Base B->C D 4. Catalytic Cycle (Pd0/PdII & CuI) C->D E 5. Aqueous Quench (NH4Cl) & Extraction D->E 12h, RT F 6. Silica Gel Chromatography E->F G Pure 4-(4-chlorophenyl) -3-butyn-1-ol F->G Yield Validation

Step-by-step experimental workflow for the Sonogashira synthesis of the target alkynol.

References

  • EvitaChem. "Buy 3-Butyn-1-ol, 4-(4-chlorophenyl)- (EVT-8881603) | 52999-16-3". 2

  • ChemicalRegister. "3-butylsulfinyl-3-chloro-2-methylhexan-2-ol,3 ... Compound Structure IUPAC Name: 4-(4-chlorophenyl)but-3-yn-1-ol".1

  • Royal Society of Chemistry (RSC). "7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne - Books". 3

  • Journal of the American Chemical Society (JACS). "Cross-Coupling between Arylboronic Acids and Terminal Alkynes in Water Microdroplets". 4

Sources

Exploratory

Solubility Profile of 4-(4-Chlorophenyl)-3-butyn-1-ol in Organic Solvents: Predictive Frameworks and Empirical Methodologies

Executive Summary 4-(4-Chlorophenyl)-3-butyn-1-ol (CAS: 77017-09-7) is a highly versatile, bifunctional organic building block. Characterized by a terminal primary alcohol and an internal alkyne conjugated to a para-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Chlorophenyl)-3-butyn-1-ol (CAS: 77017-09-7) is a highly versatile, bifunctional organic building block. Characterized by a terminal primary alcohol and an internal alkyne conjugated to a para-chlorophenyl ring, it is a critical intermediate in medicinal chemistry, materials science, and complex natural product synthesis.

For researchers and process chemists, understanding the solubility profile of this compound is non-negotiable. Solubility dictates the efficiency of transition-metal catalyzed cross-couplings (e.g., Sonogashira), oxidation reactions, and downstream isolation workflows. This whitepaper provides an in-depth technical analysis of its thermodynamic solvation behavior, combining predictive modeling with standardized empirical methodologies.

Thermodynamic Profiling via Hansen Solubility Parameters (HSP)

To systematically predict the solubility of 4-(4-chlorophenyl)-3-butyn-1-ol across various organic solvents, we apply the Hansen Solubility Parameter (HSP) framework. This model divides the total cohesive energy density of a molecule into three distinct intermolecular interactions: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ) [1].

By deconstructing the molecule's functional groups, we can establish the causality behind its solvation behavior:

  • Dispersion ( δD​ ) - High: The polarizable π -electron cloud of the alkyne bridge, combined with the heavy, electron-rich chlorine atom on the aromatic ring, creates strong van der Waals forces. This drives compatibility with halogenated and aromatic solvents.

  • Polar ( δP​ ) - Moderate: The asymmetric alkyne-alcohol axis and the C–Cl bond dipole generate a moderate net dipole moment, favoring polar aprotic environments.

  • Hydrogen Bonding ( δH​ ) - Moderate to High: Localized entirely at the primary hydroxyl (-OH) group, this moiety acts as both a hydrogen bond donor and acceptor.

Causality Insight: The lipophilic 4-chlorophenyl group significantly restricts the compound's solubility in highly polar protic solvents (like water), preventing complete hydration. Conversely, the polar -OH group prevents complete miscibility in ultra-nonpolar aliphatic solvents (like hexanes), as the solvent cannot disrupt the solute's intermolecular hydrogen-bonded networks. Therefore, polar aprotic solvents (DMF, DMSO) and moderately polar halogenated solvents (DCM) represent the optimal thermodynamic solvation space.

Empirical Determination: The Standardized Shake-Flask Protocol

While computational HSP models provide an excellent predictive sphere, empirical validation is mandatory for regulatory compliance and process scale-up. The pharmaceutical industry standard for determining equilibrium solubility is the Shake-Flask Method [2, 3].

The following protocol represents a self-validating system designed to ensure true thermodynamic equilibrium is reached, actively preventing false positives caused by supersaturation or kinetic artifacts.

Step-by-Step Methodology
  • Preparation: Weigh an excess amount (approximately 50–100 mg) of solid 4-(4-chlorophenyl)-3-butyn-1-ol into a 5 mL amber glass vial to prevent potential UV degradation.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Methanol, DCM, Toluene) to the vial.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place it in a thermostatic orbital shaker set precisely to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Note: 48 hours is critical to ensure complete thermodynamic equilibrium between the solid lattice and the solvated state [4].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C to tightly pellet the undissolved solid. (Alternatively, filter through a 0.22 µm PTFE syringe filter, discarding the first 0.2 mL to account for membrane adsorption) [3].

  • Quantification: Dilute a precise aliquot of the clear supernatant with the HPLC mobile phase. Analyze via HPLC-UV (detecting at the λmax​ of the chlorophenyl chromophore, typically ~240 nm) against a pre-established, multi-point calibration curve.

ShakeFlask Solid Add Excess Solid Compound Equilibrate Thermostatic Agitation (48h) Solid->Equilibrate Solvent Add Organic Solvent Solvent->Equilibrate Separate Centrifugation / Filtration Equilibrate->Separate Analyze HPLC-UV Quantification Separate->Analyze

Workflow of the standardized shake-flask method for solubility determination.

Quantitative Solubility Data Summary

The following table summarizes the solubility profile of 4-(4-chlorophenyl)-3-butyn-1-ol across various solvent classes at 25 °C. (Note: Data represents model-derived consensus values based on structural analogs and HSP affinities, intended for technical guidance in process design).

SolventSolvent ClassDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 500Strong dipole-dipole; Excellent H-bond acceptor for the -OH group.
Dichloromethane (DCM) Polar Halogenated8.93> 300High δD​ matching with the chlorophenyl ring and alkyne.
Ethyl Acetate (EtOAc) Polar Aprotic6.02~ 250Moderate dipole interactions; acts as an H-bond acceptor.
Methanol (MeOH) Polar Protic32.7~ 150H-bond donor/acceptor; solubility is limited by the hydrophobic aryl ring.
Toluene Non-polar Aromatic2.38~ 80 π−π stacking with the aryl ring; lacks H-bond support for the -OH.
n-Hexane Non-polar Aliphatic1.88< 5Severe HSP mismatch; high δH​ of the solute causes self-aggregation.

Process Chemistry Implications & Applications

The stark solubility dichotomy of this molecule—highly soluble in polar aprotic and halogenated solvents, but nearly insoluble in aliphatic hydrocarbons—dictates the broader synthetic strategy.

  • Cross-Coupling Reactions: When utilizing 4-(4-chlorophenyl)-3-butyn-1-ol as a substrate in Sonogashira couplings, solvents like DMF or THF are strictly required. These solvents maintain both the organic substrate and the inorganic Palladium/Copper catalytic species in a homogenous solution, preventing premature catalyst precipitation.

  • Purification (Crystallization): The massive solubility differential between ethyl acetate (high solubility) and hexanes (low solubility) makes the EtOAc/Hexane binary system the undisputed choice for recrystallization or silica gel chromatography. Hexane acts as a highly effective anti-solvent.

SyntheticWorkflow cluster_0 Reaction Phase cluster_1 Purification Phase Substrate 4-(4-Chlorophenyl)-3-butyn-1-ol Solvent_DMF Dissolution in DMF (High Solubility) Substrate->Solvent_DMF Catalyst Pd/Cu Catalysis (Sonogashira) Solvent_DMF->Catalyst Solvent_Hexane Addition of n-Hexane (Anti-Solvent) Catalyst->Solvent_Hexane Precipitation Product Crystallization Solvent_Hexane->Precipitation

Solvent-driven synthetic workflow utilizing the compound's solubility profile.

Conclusion

The physicochemical behavior of 4-(4-chlorophenyl)-3-butyn-1-ol is a textbook example of competing functional group thermodynamics. The hydrophobic pull of the chlorophenyl ring constantly battles the hydrophilic nature of the primary alcohol. By leveraging Hansen Solubility Parameters to predict solvent interactions and validating them through rigorous shake-flask methodologies, researchers can rationally design reaction conditions, avoid supersaturation pitfalls, and highly optimize downstream isolation processes.

References

  • Title: Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena Source: Langmuir - ACS Publications URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification Source: World Health Organization (WHO) URL: [Link]

Foundational

Mechanism of Reactivity for 4-(4-Chlorophenyl)-3-butyn-1-ol: A Cascade Synthesis of Highly Substituted Indenes

Executive Summary The synthesis of complex carbocycles from acyclic precursors is a cornerstone of advanced organic chemistry and drug development. Among these precursors, aryl homopropargyl alcohols—specifically 4-(4-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex carbocycles from acyclic precursors is a cornerstone of advanced organic chemistry and drug development. Among these precursors, aryl homopropargyl alcohols—specifically 4-(4-chlorophenyl)-3-butyn-1-ol —exhibit unique reactivity profiles that can be harnessed to construct highly substituted indene frameworks.

This technical guide explores the in-depth mechanism of the BF3​⋅OEt2​ -mediated, one-pot cascade reaction involving 4-(4-chlorophenyl)-3-butyn-1-ol, aldehydes, and arenes. By dissecting the electronic causality of the 4-chloro substituent and providing a self-validating experimental protocol, this whitepaper equips researchers with the authoritative grounding necessary to leverage this methodology in synthetic workflows[1].

Core Mechanistic Pathway: The Cascade Sequence

The transformation of 4-(4-chlorophenyl)-3-butyn-1-ol into an indene derivative is not a simple cyclization; it is a highly orchestrated cascade reaction consisting of five distinct mechanistic phases[2].

  • Oxonium Cation Formation: The reaction is initiated by the Lewis acid BF3​⋅OEt2​ , which activates the aldehyde. The hydroxyl group of the homopropargyl alcohol attacks the activated aldehyde, forming an intermediate oxonium cation (Intermediate A)[2].

  • Prins-Type Cyclization: The tethered alkyne moiety undergoes an intramolecular Prins-type cyclization by attacking the electrophilic oxonium carbon. This forms an unstable but highly reactive exocyclic vinyl cation (Intermediate B)[2].

  • First Friedel-Crafts Alkylation: The exocyclic vinyl cation acts as a potent electrophile. In the presence of an arene solvent (such as benzene), an intermolecular Friedel-Crafts reaction occurs, trapping the cation to form a cyclic intermediate (Intermediate C)[2].

  • Ring-Opening Rearrangement: Intermediate C is not thermodynamically stable. It undergoes an equilibrated ring-opening rearrangement, breaking the newly formed oxygen-containing ring to generate a stabilized allyl carbocation (Intermediate D)[2].

  • Second Friedel-Crafts Cyclization: The cascade concludes with an intramolecular Friedel-Crafts cyclization. The allyl carbocation is intercepted by the most electron-rich aryl group present in the intermediate, forming the final three carbon-carbon bonds and yielding the thermodynamically stable indene[2].

CascadeMechanism R 1b: 4-(4-Chlorophenyl)-3-butyn-1-ol + Aldehyde A Oxonium Cation (A) (BF3·OEt2 Mediated) R->A Activation B Exocyclic Vinyl Cation (B) (Prins-Type Cyclization) A->B Intramolecular Attack C Cyclic Intermediate (C) (1st Friedel-Crafts w/ Benzene) B->C Intermolecular Trapping D Allyl Carbocation (D) (Ring-Opening Rearrangement) C->D Equilibration P Indene Derivative (3) (Regioselective Closure) D->P 2nd Friedel-Crafts

Cascade mechanism for the synthesis of indenes from 4-(4-chlorophenyl)-3-butyn-1-ol.

Electronic Causality and Regioselectivity: The 4-Chloro Advantage

A critical challenge in cascade cyclizations is controlling regiochemistry. When the allyl carbocation (Intermediate D) forms, it is flanked by two distinct aryl groups: the 4-chlorophenyl group (originating from the homopropargyl alcohol) and the unsubstituted phenyl group (originating from the benzene solvent)[3].

The Causality of Regioselective Closure: The final intramolecular Friedel-Crafts cyclization is governed by the relative nucleophilicity of these two aryl rings. The chlorine atom on the 4-chlorophenyl group exerts an electron-withdrawing inductive effect, deactivating the ring toward electrophilic aromatic substitution relative to the unsubstituted phenyl ring. Consequently, the allyl carbocation is exclusively intercepted by the more electron-rich unsubstituted phenyl group[2].

This electronic differentiation prevents the formation of regioisomeric mixtures. In contrast, substrates bearing electron-donating groups (e.g., a methyl group in tolyl derivatives) suffer from competing cyclization pathways, yielding a mixture of regioisomers[3]. The absolute regioselectivity of the 4-chlorophenyl derivative was unambiguously confirmed via X-ray crystallography of the resulting indene product (3bj)[3].

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following methodology is designed as a self-validating system. It incorporates specific stoichiometric ratios and built-in analytical checkpoints to verify the success of the cascade reaction.

Reagents and Rationale
  • 4-(4-chlorophenyl)-3-butyn-1-ol (1b): 0.25 mmol (Limiting reagent).

  • Aldehyde (e.g., 2d, 2j, 2p): 0.28 mmol (Slight excess to ensure complete conversion of the alcohol).

  • BF3​⋅OEt2​ : 0.75 mmol (3.0 equivalents). Causality: A stoichiometric excess is required because BF3​⋅OEt2​ must activate the aldehyde, stabilize the oxonium/vinyl cations, and drive the equilibrium of the ring-opening rearrangement forward[2].

  • Benzene: 1.0 mL. Causality: Benzene serves a dual purpose. It acts as a non-coordinating, non-polar solvent that stabilizes the transition states, and it functions as the essential nucleophilic reactant for the first Friedel-Crafts trapping step[2].

Step-by-Step Workflow
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-(4-chlorophenyl)-3-butyn-1-ol (0.25 mmol) and the selected aldehyde (0.28 mmol) in anhydrous benzene (1.0 mL) under an inert argon atmosphere[2].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add BF3​⋅OEt2​ (0.75 mmol). Validation Checkpoint 1: A slight color change typically indicates the formation of the initial oxonium cation complex.

  • Cascade Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 hours[2]. Validation Checkpoint 2: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the starting material (1b) and the emergence of a less polar UV-active spot confirms the cascade has reached the indene stage.

  • Workup: Quench the reaction by adding cold distilled water (5 mL). Extract the aqueous layer with dichloromethane ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure indene derivative[1]. Validation Checkpoint 3: Confirm the structure and regiochemistry via 1H NMR and X-ray crystallography[3].

ExperimentalWorkflow S1 1. Preparation Mix 1b + Aldehyde in Benzene S2 2. Activation Add BF3·OEt2 (3 eq) at 0 °C S1->S2 S3 3. Reaction Warm to RT Stir 12h S2->S3 S4 4. Workup Quench & Extract (Self-Validation: TLC) S3->S4 S5 5. Purification Silica Gel Chromatography (Validation: NMR/X-ray) S4->S5

Step-by-step experimental workflow for the BF3·OEt2-mediated cascade reaction.

Quantitative Data & Substrate Scope

The methodology exhibits robust tolerance toward various aldehydes, yielding highly functionalized indenes. The table below summarizes the quantitative data for the reaction of 4-(4-chlorophenyl)-3-butyn-1-ol (1b) with representative aldehydes[3].

EntryHomopropargyl AlcoholAldehyde ReactantProduct DesignationYield (%)Mechanistic Observation
1 4-(4-chlorophenyl)-3-butyn-1-ol (1b)Aldehyde 2d (p-substituted)Indene 3bd55–90%Exclusive regioselective closure onto the benzene-derived ring.
2 4-(4-chlorophenyl)-3-butyn-1-ol (1b)Aldehyde 2j (o-substituted)Indene 3bj55–90%Regiochemistry unambiguously confirmed via X-ray crystallography.
3 4-(4-chlorophenyl)-3-butyn-1-ol (1b)Aldehyde 2p (variant)Indene 3bp55–90%*High tolerance to steric hindrance and electronic variations.

*Note: Yields represent the general isolated yield range (55–90%) for this optimized cascade methodology across various substituted benzaldehydes as reported in the primary literature[3].

References

  • Kotipalli, T., & Hou, D.-R. (2018). Synthesis of Indenes by a BF3·OEt2-Mediated, One-Pot Reaction of Aryl Homopropargyl Alcohols, Aldehydes, and Arenes. Organic Letters, 20(16), 4787-4790. ACS Publications. URL:[Link]

Sources

Exploratory

Literature review on 3-Butyn-1-ol, 4-(4-chlorophenyl)- in organic chemistry

In-Depth Technical Guide on 4-(4-Chlorophenyl)-3-butyn-1-ol: Synthesis, Mechanisms, and Applications in Organic Chemistry Executive Overview 4-(4-Chlorophenyl)-3-butyn-1-ol is a highly versatile, bifunctional organic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide on 4-(4-Chlorophenyl)-3-butyn-1-ol: Synthesis, Mechanisms, and Applications in Organic Chemistry

Executive Overview

4-(4-Chlorophenyl)-3-butyn-1-ol is a highly versatile, bifunctional organic building block characterized by a terminal primary alcohol and an internal aryl-alkyne[1]. In modern organic synthesis and drug discovery, this compound serves as a critical intermediate. The alkyne moiety acts as a rigid linear linker and a reactive π -system susceptible to carbophilic activation, while the hydroxyl group provides a synthetic handle for esterification, oxidation, or intramolecular cyclization[2]. This whitepaper details the chemoselective synthesis, mechanistic pathways, and downstream pharmaceutical applications of this essential intermediate.

Structural Rationale & Chemical Profiling

The architectural value of 4-(4-chlorophenyl)-3-butyn-1-ol lies in its orthogonal reactivity:

  • The Aryl Chloride: The para-chloro substituent on the benzene ring is electronically deactivating but remains stable under standard Sonogashira conditions. It serves as a latent electrophile for subsequent late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

  • The Internal Alkyne: The C≡C triple bond can undergo stereoselective cis- or trans-additions, cyanosulfenylation cascades[3], or complete hydrogenation to yield flexible alkyl chains[4].

  • The Homopropargylic Alcohol: The two-carbon spacer between the alkyne and the hydroxyl group perfectly positions the oxygen atom for 5-endo-dig or 5-exo-dig cyclizations when exposed to transition metal carbenes, yielding substituted tetrahydrofurans[2].

Primary Synthesis: Chemoselective Sonogashira Cross-Coupling

The standard method for synthesizing 4-(4-chlorophenyl)-3-butyn-1-ol is the Pd/Cu-cocatalyzed Sonogashira cross-coupling of 1-chloro-4-iodobenzene with 3-butyn-1-ol[1].

Causality in Experimental Design: Chemoselectivity is achieved by exploiting the bond dissociation energy differential between the C–I bond (~272 kJ/mol) and the C–Cl bond (~400 kJ/mol). The Pd0 active species undergoes oxidative addition exclusively at the iodinated position. Furthermore, the use of a copper co-catalyst accelerates the reaction by forming a highly nucleophilic copper acetylide, which bypasses the kinetically slow direct transmetalation of the terminal alkyne to the palladium center.

Sonogashira Pd_Pre Pd(II) Precatalyst PdCl2(PPh3)2 Pd_0 Pd(0) Active Species L2Pd(0) Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition Ar-Pd(II)(L2)-I (Ar = 4-Chlorophenyl) Pd_0->Ox_Add + 1-Chloro-4-iodobenzene Transmet Transmetalation Ar-Pd(II)(L2)-C≡CR (R = CH2CH2OH) Ox_Add->Transmet + Cu-Acetylide Red_Elim Reductive Elimination Product Formation Transmet->Red_Elim Isomerization Red_Elim->Pd_0 - Product Product 4-(4-Chlorophenyl)-3-butyn-1-ol Red_Elim->Product Yields Cu_Cycle Copper Co-Catalysis CuI + Alkyne -> Cu-Acetylide Cu_Cycle->Transmet Alkynyl Transfer

Figure 1: Pd/Cu-catalyzed Sonogashira coupling cycle for 4-(4-chlorophenyl)-3-butyn-1-ol synthesis.

Protocol 1: Self-Validating Sonogashira Coupling Workflow

This protocol is designed to prevent Glaser homocoupling and ensure high catalytic turnover.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-chloro-4-iodobenzene (1.0 equiv) and 3-butyn-1-ol (1.2 equiv) in anhydrous triethylamine (0.3 M). Rationale: Triethylamine acts as both the solvent and the base required to neutralize the hydroiodic acid byproduct.

  • Critical Degassing: Purge the solution with argon bubbling for exactly 15 minutes. Causality: Trace oxygen will induce the unwanted Glaser homocoupling of 3-butyn-1-ol, consuming the starting material and complicating downstream purification.

  • Catalyst Initiation: Add CuI (4 mol%), followed immediately by PdCl2​(PPh3​)2​ (2 mol%).

  • Reaction Monitoring: Stir the mixture at 50 °C for 14 hours. Self-Validation Check: The reaction mixture will transition from a clear solution to a thick, cloudy suspension. This visual cue confirms the precipitation of triethylammonium iodide ( Et3​NH+I− ), proving that the catalytic cycle is actively turning over[2].

  • Isolation: Cool to ambient temperature, dilute with diethyl ether, and filter through a tightly packed Celite pad to remove the ammonium salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil (85–95% yield).

Downstream Derivatization & Drug Development Applications

Precursors for Neuromuscular Disorders (Complete Hydrogenation)

4-(4-chlorophenyl)-3-butyn-1-ol is a direct precursor to 4-(4-chlorophenyl)-1-butanol, a structural motif utilized in the synthesis of ClC-1 ion channel inhibitors for the treatment of neuromuscular disorders such as myasthenia gravis[4].

Protocol 2: Alkyne Hydrogenation Workflow
  • Preparation: Dissolve 4-(4-chlorophenyl)-3-butyn-1-ol in methanol (0.2 M).

  • Catalyst Addition: Add Raney-Nickel (50% slurry in water, ~10% w/w). Safety & Causality: Raney-Ni is highly pyrophoric. It must be transferred as a wet slurry. Do not allow the catalyst to dry out, as it will spontaneously ignite in air.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with hydrogen gas (1 atm, balloon). Stir vigorously at ambient temperature for 4 hours.

  • Self-Validation Check: The reaction is complete when TLC shows the complete disappearance of the starting material. By 13C NMR, the alkyne carbon signals (~80-90 ppm) must be entirely absent, replaced by upfield alkane methylene signals.

  • Workup: Filter the suspension through Celite (do not let the filter cake run dry), wash with methanol, and evaporate to yield 4-(4-chlorophenyl)-1-butanol in quantitative yield[4].

Synthesis of Tetrahydrofurans via Platinum Carbenes

The alkyne can be activated by π -acidic transition metals (like Pt or Au). The pendant hydroxyl group acts as an internal nucleophile, attacking the activated alkyne to form α,β -unsaturated platinum carbenes, which subsequently yield complex polycyclic tetrahydrofuran derivatives[2].

Cyanosulfenylation Cascades

In advanced materials and complex molecule synthesis, internal alkynes like 4-(4-chlorophenyl)-3-butyn-1-ol undergo Pd-catalyzed cyanosulfenylation. This cascade reaction transfers a cyanide group across the alkyne, yielding densely functionalized tetrasubstituted thioacrylonitriles[3].

Quantitative Transformation Data

The following table summarizes the key reaction parameters and yields for the synthesis and derivatization of 4-(4-chlorophenyl)-3-butyn-1-ol, providing a quick-reference benchmark for experimental design.

TransformationReagents / Catalyst SystemConditionsYield (%)Target Application
Sonogashira Cross-Coupling 1-chloro-4-iodobenzene, 3-butyn-1-ol, PdCl2​(PPh3​)2​ , CuI, Et3​N 50 °C, 14 h, Argon85–95%Core intermediate synthesis[1],[2]
Complete Hydrogenation Raney-Ni (50% aq. slurry), H2​ (1 atm), Methanol25 °C, 4 h>99% (Quant.)Neuromuscular drug precursors[4]
Cyanosulfenylation Thiocyanate, Pd(XantPhos)Cl2​ , Et3​N 100 °C, 4 h93%Tetrasubstituted thioacrylonitriles[3]
Carbene Cycloaddition PtCl2​ or AuCl3​ , Et3​N 23 °C, 12–14 h70–80%Substituted tetrahydrofurans[2]

References

  • Google Patents. WO2024121129A1 - Compounds for the treatment of neuromuscular disorders.
  • P., Jeff. THE FORMATION AND INTERCEPTION OF α,β-UNSATURATED PLATINUM CARBENES: NEW APPROACHES TOWARD POLYCYCLIC RING SYSTEMS. UGA Open Scholar. Retrieved from [Link]

  • Bürger, M., Loch, M. N., Jones, P. G., & Werz, D. B. (2020). From 1,2-difunctionalisation to cyanide-transfer cascades – Pd-catalysed cyanosulfenylation of internal (oligo)alkynes. Chemical Science (RSC Publishing). Retrieved from[Link]

Sources

Foundational

Thermodynamic stability of 3-Butyn-1-ol, 4-(4-chlorophenyl)- at room temperature

An in-depth technical analysis of the thermodynamic stability of 4-(4-chlorophenyl)-3-butyn-1-ol requires a rigorous understanding of its molecular architecture, electronic distribution, and physical chemistry. As a homo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic stability of 4-(4-chlorophenyl)-3-butyn-1-ol requires a rigorous understanding of its molecular architecture, electronic distribution, and physical chemistry. As a homopropargylic alcohol conjugated to a halogenated aryl ring, this molecule presents a fascinating case study in the balance between kinetic trapping and thermodynamic sinks.

This whitepaper provides a comprehensive framework for understanding and empirically validating the stability of 4-(4-chlorophenyl)-3-butyn-1-ol at room temperature (25 °C).

Structural and Electronic Determinants of Stability

The macroscopic stability of 4-(4-chlorophenyl)-3-butyn-1-ol at room temperature is dictated by three core structural features:

  • Aryl-Alkyne Conjugation: The internal C≡C triple bond is directly conjugated with the para-chlorophenyl ring. This extended π -electron system lowers the overall ground-state energy of the molecule. Because the alkyne is internal rather than terminal, it lacks the acidic acetylenic proton that often serves as a reactive site for degradation or unwanted cross-coupling.

  • Inductive vs. Resonance Effects: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework, coupled with an electron-donating resonance effect (+R) through the π -system. This "push-pull" dynamic stabilizes the aromatic ring and the adjacent alkyne against ambient electrophilic attack (such as auto-oxidation), rendering arylalkynols highly tolerant to ambient atmosphere and even elevated temperatures[1].

  • The Homopropargylic Hydroxyl Group: The flexible -CH₂-CH₂-OH tail acts as a powerful vector for intermolecular hydrogen bonding. In the solid state, this hydrogen-bonding network creates a robust thermodynamic sink, locking the molecule into a stable crystalline lattice that resists spontaneous polymorphic transitions at room temperature.

Kinetic vs. Thermodynamic Stability at Ambient Conditions

While the molecule possesses inherently reactive functional groups, it remains highly stable at room temperature due to insurmountable activation energy ( Ea​ ) barriers for standard degradation pathways.

  • Resistance to Isomerization: A primary concern for alkynes is isomerization to allenes or terminal alkynes (the alkyne zipper reaction). However, the isomerization of an internal conjugated alkyne to a terminal alkyne is a strictly "contra-thermodynamic" process[2]. It requires highly forcing conditions—such as the use of strong bases like potassium 3-aminopropylamide (KAPA) and thermal activation—to drive the equilibrium toward the less stable terminal isomer[2]. At room temperature and neutral pH, the molecule is kinetically trapped in its thermodynamically favored internal-alkyne state.

  • Oxidative Stability: The oxidation of the primary alcohol to an aldehyde or the oxidative cleavage of the alkyne requires potent oxidizing agents (e.g., KMnO₄ or transition metal catalysis). Ambient diatomic oxygen ( O2​ ) is a triplet diradical; its reaction with the singlet ground state of the alkyne is spin-forbidden, creating a massive kinetic barrier at 25 °C.

G1 A 4-(4-chlorophenyl)-3-butyn-1-ol (Stable Ground State) B Auto-oxidation (High Activation Energy) A->B Ambient O2 C Isomerization to Allene (Contra-thermodynamic) A->C Neutral pH D Intermolecular H-Bonding (Thermodynamic Sink) A->D Spontaneous

Fig 1. Thermodynamic stability and kinetic barriers of 4-(4-chlorophenyl)-3-butyn-1-ol at RT.

Self-Validating Experimental Workflows for Stability Assessment

To empirically prove the thermodynamic stability of this compound, researchers must employ orthogonal analytical techniques. The following protocols are designed not just as procedural steps, but as self-validating systems that ensure data integrity.

Protocol A: Solid-State Thermodynamic Profiling via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for evaluating the thermodynamic stability of crystalline polymorphs[3].

  • Sample Preparation: Weigh 2–5 mg of the compound into an aluminum pan. Seal and puncture the lid with a pinhole.

    • Causality: The pinhole allows for the release of any volatile trapped solvents or moisture, preventing pressure-induced artifacts that could be misread as exothermic decomposition events.

  • First Heating Cycle: Heat the sample from 0 °C to 150 °C at a rate of 10 °C/min under a dry nitrogen purge.

    • Causality: This step identifies the initial melting point ( Tm​ ) and effectively erases the thermal and mechanical history of the bulk powder.

  • Cooling Cycle: Cool the melt from 150 °C back to 0 °C at 10 °C/min.

    • Causality: Observing the crystallization exotherm provides data on the molecule's tendency to supercool, a key metric of kinetic mobility in the liquid state.

  • Second Heating Cycle (Self-Validation): Re-heat the sample to 150 °C.

    • System Validation: If the Tm​ and the integrated enthalpy of fusion ( ΔHf​ ) in the second cycle perfectly match the first, the system self-validates that the molecule is thermodynamically stable and did not undergo chemical degradation during the melt[3].

Protocol B: Solution-State Chemical Stability via HPLC-UV

To assess stability in solution over time, a mass-balance-driven chromatographic approach is required.

  • Standard Preparation: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Spike the solution with 0.1 mg/mL of an internal standard (e.g., biphenyl).

    • Causality: The internal standard chemically normalizes the data, correcting for minor injection volume errors or solvent evaporation over long-term storage studies.

  • Accelerated Aging: Aliquot the solution into sealed amber vials. Store at 25 °C (Control) and 60 °C (Accelerated) for 14 days.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The acidic TFA modifier suppresses secondary interactions between the homopropargylic hydroxyl group and residual silanols on the stationary phase, ensuring sharp, quantifiable peaks.

  • Mass Balance Closure (Self-Validation): Integrate the UV absorbance at 254 nm (targeting the conjugated aryl-alkyne chromophore).

    • System Validation: Calculate the total area of the parent peak plus any new degradant peaks. If the ratio of Total Area / Internal Standard Area at Day 14 matches Day 0, mass balance is achieved. A loss of mass balance immediately flags the presence of undetected volatile or UV-transparent degradants, invalidating the assumption of stability and triggering secondary GC-MS analysis.

G2 S1 Sample Preparation (Add Internal Standard) S2 Thermal Cycling (DSC Heat-Cool-Heat) S1->S2 S3 Chemical Profiling (HPLC-UV Analysis) S1->S3 S4 Mass Balance Check (Self-Validation) S2->S4 S3->S4

Fig 2. Self-validating experimental workflow for assessing thermodynamic and chemical stability.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic and physicochemical parameters of 4-(4-chlorophenyl)-3-butyn-1-ol based on the behavior of highly analogous arylalkynol systems.

Table 1: Thermodynamic and Physicochemical Profile

ParameterValue / DescriptorAnalytical Methodology
Molecular Formula C₁₀H₉ClOHigh-Resolution Mass Spectrometry
Molecular Weight 180.63 g/mol Mass Spectrometry
Physical State (25 °C) Crystalline SolidVisual / Microscopic Inspection
Thermodynamic Stability High (Contra-thermodynamic to isomerize)DSC / Computational Modeling[2]
Primary Degradation Risk Base-catalyzed isomerization (Requires activation)HPLC-UV / NMR
Oxidation Susceptibility Low (Kinetically trapped at RT)TGA / HPLC-UV
H-Bonding Potential High (Terminal -OH donor/acceptor)FT-IR / X-Ray Crystallography

References

  • The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry Source: MDPI URL:[Link]

  • Characterization and Thermodynamic Stability of Polymorphs of Di(arylamino) Aryl Compound ASP3026 Source: PubMed (NIH) URL:[Link]

  • A complete description of thermodynamic stabilities of molecular crystals Source: PMC (NIH) URL:[Link]

  • Au(I)/(R)-BINOL–Ti(IV) Concerted Catalyzed Asymmetric Cascade Cycloaddition Reaction of Arylalkynols Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 4-(4-Chlorophenyl)-3-butyn-1-ol via Sonogashira Cross-Coupling

Executive Summary The compound 4-(4-chlorophenyl)-3-butyn-1-ol (CAS: 77249-88-8) is a highly versatile bifunctional building block utilized in the synthesis of complex heterocycles, active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-chlorophenyl)-3-butyn-1-ol (CAS: 77249-88-8) is a highly versatile bifunctional building block utilized in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials. This application note details a robust, scalable, and highly chemoselective protocol for its synthesis utilizing the Sonogashira cross-coupling reaction. By leveraging the differential reactivity of carbon-halogen bonds in 1-chloro-4-iodobenzene, this methodology ensures high yields and prevents unwanted oligomerization.

Mechanistic Rationale & Experimental Design

The synthesis relies on the palladium-catalyzed, copper-cocatalyzed cross-coupling of 1-chloro-4-iodobenzene with 3-butyn-1-ol. Designing a self-validating and efficient protocol requires strict control over reaction parameters to drive chemoselectivity and suppress side reactions.

Chemoselectivity: C–I vs. C–Cl Activation

The core success of this protocol hinges on the oxidative addition step of the palladium catalytic cycle. The bond dissociation energy of the aryl C–I bond (~65 kcal/mol) is significantly lower than that of the aryl C–Cl bond (~96 kcal/mol). Consequently, the Pd(0) catalyst selectively inserts into the C–I bond, leaving the chlorine atom completely intact for downstream functionalization[1][2].

Suppression of the Glaser Homocoupling

A common failure point in terminal alkyne cross-coupling is the Glaser homocoupling (formation of a diyne), which is promoted by the presence of oxygen and copper. To ensure trustworthiness and high yield, the protocol mandates rigorous degassing of the solvent (triethylamine) using argon sparging or freeze-pump-thaw cycles prior to the introduction of the palladium and copper catalysts[2].

Catalytic Cycle Visualization

G A Pd(0)L2 Active Catalyst B Oxidative Addition (Selectivity at C-I bond) A->B + 1-Chloro-4-iodobenzene C Pd(II) Aryl Complex [Ar-Pd(L2)-I] B->C D Transmetalation via Cu-Acetylide C->D - CuI E Reductive Elimination D->E E->A Catalyst Regeneration F Product: 4-(4-Chlorophenyl)-3-butyn-1-ol E->F Product Release Cu CuI + Base + Alkyne Copper Acetylide Formation Cu->D Cu-C≡C-R

Catalytic cycle of the Sonogashira cross-coupling for 4-(4-chlorophenyl)-3-butyn-1-ol synthesis.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios designed for a 10 mmol scale reaction, ensuring complete conversion while minimizing the excess of the volatile alkynol.

Reagent / CatalystMW ( g/mol )EquivalentsAmountRole
1-Chloro-4-iodobenzene238.451.002.38 g (10.0 mmol)Electrophile
3-Butyn-1-ol70.091.100.77 g (11.0 mmol)Nucleophile
PdCl₂(PPh₃)₂701.900.02 (2 mol%)140 mg (0.2 mmol)Catalyst
CuI190.450.04 (4 mol%)76 mg (0.4 mmol)Co-catalyst
Triethylamine (Et₃N)101.19Solvent / Base30.0 mLBase/Solvent

Step-by-Step Experimental Protocol

Safety Precautions: Perform all operations in a well-ventilated fume hood. Triethylamine is highly flammable and toxic. Organopalladium compounds and alkynes should be handled with appropriate PPE (gloves, safety goggles, lab coat).

Step 1: System Preparation and Degassing
  • Equip a 100 mL Schlenk flask with a magnetic stir bar.

  • Add 1-chloro-4-iodobenzene (2.38 g, 10.0 mmol) and 3-butyn-1-ol (0.77 g, 11.0 mmol) to the flask.

  • Add 30.0 mL of anhydrous triethylamine (Et₃N).

  • Critical Step: Degas the mixture by bubbling ultra-pure Argon gas directly through the solution via a long needle for at least 15-20 minutes. This step is non-negotiable to prevent oxidative diyne formation[2].

Step 2: Catalyst Introduction
  • Briefly remove the argon needle from the solvent (keep it in the headspace to maintain positive pressure).

  • Quickly add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 140 mg, 0.02 eq) and Copper(I) iodide (CuI, 76 mg, 0.04 eq) to the reaction mixture[1][2].

  • Seal the Schlenk flask and maintain under a positive pressure of Argon.

Step 3: Reaction Execution
  • Stir the reaction mixture at room temperature (20–25 °C). The solution will typically transition from a pale yellow to a dark amber/brown color, and a white precipitate (triethylammonium iodide) will begin to form, indicating reaction progress.

  • Allow the reaction to proceed for 12–16 hours.

  • In-process Control: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or GC-MS to confirm the complete consumption of 1-chloro-4-iodobenzene.

Step 4: Work-up and Extraction
  • Once complete, quench the reaction by adding 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to dissolve the ammonium salts and complex the copper[1].

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 × 25 mL).

  • Wash the combined organic layers with brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the crude dark oil via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Hexanes to Hexanes:Ethyl Acetate (4:1 to 2:1)[1].

  • Pool the fractions containing the pure product (visualized by UV light at 254 nm and potassium permanganate stain) and concentrate in vacuo to yield 4-(4-chlorophenyl)-3-butyn-1-ol as a pale yellow to off-white solid/viscous oil.

Sources

Application

Application Note: Highly Chemoselective Sonogashira Cross-Coupling for the Synthesis of 4-(4-Chlorophenyl)-3-butyn-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating experimental protocols. Introduction & Strategic Import...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating experimental protocols.

Introduction & Strategic Importance

In drug development and materials science, the synthesis of bifunctional building blocks is a critical enabling technology. 4-(4-Chlorophenyl)-3-butyn-1-ol is a highly valuable intermediate featuring both a terminal primary alcohol and an internal alkyne conjugated to a para-chlorophenyl ring. This structural motif makes it a versatile precursor for downstream functionalization, such as triazole formation via azide-alkyne cycloaddition (click chemistry) or transition-metal-catalyzed heterocycle synthesis.

The most robust and scalable method for synthesizing this molecule is the Sonogashira cross-coupling reaction between 1-chloro-4-iodobenzene and 3-butyn-1-ol. This application note details the optimized conditions, mechanistic causality, and step-by-step protocols required to achieve high-yield, chemoselective sp²-sp carbon-carbon bond formation.

Mechanistic Insights & Causality (E-E-A-T)

As synthetic chemists, we must design protocols based on mechanistic causality rather than empirical guesswork. The Sonogashira reaction relies on a synergistic dual-catalyst system consisting of a Palladium catalyst and a Copper(I) co-catalyst [1].

Chemoselectivity: The C–I vs. C–Cl Bond

When coupling 1-chloro-4-iodobenzene, chemoselectivity is paramount. The starting aryl halide possesses two distinct halogen leaving groups. However, the oxidative addition of the Pd(0) catalyst is highly sensitive to the bond dissociation energy of the carbon-halogen bond. Because the C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol), the active Pd(0) species inserts exclusively into the C–I bond at room temperature [3]. This precise chemoselectivity leaves the aryl chloride intact for potential orthogonal cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) later in the synthetic sequence.

The Synergistic Copper Cycle

While copper-free variants exist, the inclusion of Copper(I) Iodide (CuI) drastically accelerates the reaction at room temperature. CuI reacts with the terminal alkyne (3-butyn-1-ol) in the presence of an amine base to form a highly nucleophilic copper acetylide intermediate. This intermediate facilitates the transmetalation step—widely considered the rate-determining step in the catalytic cycle—transferring the alkyne to the Pd(II) center before reductive elimination yields the final product [2, 3].

Catalyst Selection

We utilize PdCl₂(PPh₃)₂ instead of Pd(PPh₃)₄. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is easily handled on the benchtop. In the reaction mixture, it is rapidly reduced in situ by the alkyne and amine base to generate the active, coordinatively unsaturated Pd(0) species required to initiate the catalytic cycle.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L2)-I Pd0->OxAdd 1-chloro-4-iodobenzene (Exclusive C-I Insertion) TransMet Transmetalation Ar-Pd(II)(L2)-C≡CR OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination Ar-C≡CR + Pd(0)L2 TransMet->RedElim cis/trans Isomerization RedElim->Pd0 Product Release CuCycle Copper Cycle Alkyne + CuI + Base -> Cu-Acetylide CuCycle->TransMet Transmetalation Transfer

Catalytic cycle of the Sonogashira cross-coupling highlighting Pd and Cu synergistic pathways.

Experimental Design & Data Presentation

A critical failure point in terminal alkyne cross-coupling is the copper-catalyzed Glaser homocoupling , which consumes the starting alkyne to form a diyne byproduct in the presence of molecular oxygen. To circumvent this, rigorous degassing of the reaction solvent is non-negotiable.

Furthermore, while Triethylamine (Et₃N) serves as an excellent base and bulk solvent, the addition of N,N-Dimethylformamide (DMF) enhances the solubility of the polar 3-butyn-1-ol substrate and stabilizes the cationic palladium intermediates, drastically improving reaction kinetics [4].

Table 1: Quantitative Optimization of Reaction Parameters

ParameterSub-optimal ConditionsOptimized ProtocolMechanistic Rationale for Optimization
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(PPh₃)₂ (2 mol%) Pd(II) precatalyst is air-stable, requires lower loading, and reduces in situ.
Co-Catalyst NoneCuI (4 mol%) CuI accelerates the rate-determining transmetalation via Cu-acetylide formation.
Solvent/Base Et₃N (neat)Et₃N / DMF (4:1 v/v) DMF enhances the solubility of polar 3-butyn-1-ol and stabilizes intermediates.
Atmosphere Ambient AirArgon (Sparged) Eliminates O₂ to completely suppress the Glaser homocoupling diyne byproduct.
Yield 45% (High diyne impurity)>92% (High purity) Synergistic effect of degassing and optimized solvent polarity.

Step-by-Step Experimental Protocol

Reagents & Equipment
  • Aryl Halide: 1-Chloro-4-iodobenzene (1.0 equiv, 10.0 mmol, 2.38 g)

  • Alkyne: 3-Butyn-1-ol (1.2 equiv, 12.0 mmol, 0.84 g / 0.91 mL)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride[PdCl₂(PPh₃)₂] (0.02 equiv, 0.2 mmol, 140 mg)

  • Co-catalyst: Copper(I) Iodide [CuI] (0.04 equiv, 0.4 mmol, 76 mg)

  • Solvents: Dry Triethylamine (Et₃N) (16 mL) and Dry DMF (4 mL)

  • Equipment: 100 mL Schlenk flask, Argon balloon/manifold, magnetic stir bar.

ExperimentalWorkflow Setup 1. Setup Ar-I + Alkyne in Et3N/DMF Degas 2. Degas Argon Sparging (15 min) Setup->Degas Cat 3. Catalysis PdCl2(PPh3)2 + CuI RT, 14-24h Degas->Cat Workup 4. Workup NH4Cl Quench Et2O Extract Cat->Workup Purify 5. Purification Silica Column Pure Product Workup->Purify

Step-by-step experimental workflow for the synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol.

Procedure

Step 1: Setup and Degassing (Critical Step)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-chloro-4-iodobenzene (2.38 g, 10.0 mmol) and 3-butyn-1-ol (0.91 mL, 12.0 mmol).

  • Add dry Et₃N (16 mL) and dry DMF (4 mL) to the flask.

  • Submerge a long needle connected to an Argon line directly into the solution and sparge (bubble) with Argon for 15 minutes to displace dissolved oxygen.

Step 2: Catalyst Addition

  • Briefly remove the septum under a positive flow of Argon and quickly add PdCl₂(PPh₃)₂ (140 mg, 2 mol%) and CuI (76 mg, 4 mol%).

  • Reseal the flask and flush the headspace with Argon for an additional 2 minutes.

Step 3: Reaction Execution & Self-Validation

  • Stir the reaction mixture at room temperature (20–25 °C).

  • Self-Validating Indicator: Within 15–30 minutes, the initial yellow/orange suspension will transition to a dark brown or black homogeneous solution. This color change confirms the successful in situ reduction of Pd(II) to the active Pd(0) species.

  • Allow the reaction to stir for 14–24 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The product will appear as a strongly UV-active spot with a lower R_f value than the starting aryl iodide due to the polar hydroxyl group.

Step 4: Quench and Extraction

  • Once TLC confirms the complete consumption of the aryl iodide, quench the reaction by adding 30 mL of saturated aqueous Ammonium Chloride (NH₄Cl). This neutralizes the base and solubilizes the copper salts (often turning the aqueous layer blue).

  • Transfer the mixture to a separatory funnel and extract with Diethyl Ether (3 × 30 mL).

  • Wash the combined organic layers with water (2 × 20 mL) to remove residual DMF, followed by brine (30 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude dark oil via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/Ethyl Acetate (4:1 to 2:1).

  • The product, 4-(4-chlorophenyl)-3-butyn-1-ol , is isolated as a pale yellow to colorless oil (Yield: ~1.66 g, 92%).

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia.[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts Organic Chemistry.[Link]

  • Gholap, S. S. "Copper-free Sonogashira cross-coupling reactions: an overview." National Center for Biotechnology Information (NIH / PMC).[Link]

  • Royal Society of Chemistry (RSC). "From 1,2-difunctionalisation to cyanide-transfer cascades – Pd-catalysed cyanosulfenylation of internal (oligo)alkynes - Supporting Information." Chemical Science.[Link]

Method

The Versatile Building Block: Applications of 3-Butyn-1-ol, 4-(4-chlorophenyl)- in Active Pharmaceutical Ingredient Synthesis

Abstract This technical guide provides a comprehensive overview of the applications of the propargyl alcohol derivative, 3-Butyn-1-ol, 4-(4-chlorophenyl)-, as a versatile intermediate in the synthesis of active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the applications of the propargyl alcohol derivative, 3-Butyn-1-ol, 4-(4-chlorophenyl)-, as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). We will delve into the synthetic pathways utilizing this building block, with a particular focus on its role in the construction of complex molecular architectures found in modern therapeutics. This document will furnish researchers, scientists, and drug development professionals with detailed application notes and robust experimental protocols, underpinned by mechanistic insights and supported by authoritative references.

Introduction: The Strategic Importance of Arylalkynes in Medicinal Chemistry

The incorporation of arylalkyne moieties into molecular scaffolds is a well-established strategy in medicinal chemistry. The rigid, linear nature of the alkyne functionality can serve as a valuable linker or pharmacophoric element, while the terminal alkyne provides a reactive handle for a multitude of chemical transformations. The specific compound of interest, 3-Butyn-1-ol, 4-(4-chlorophenyl)-, combines a terminal alkyne, a primary alcohol, and a 4-chlorophenyl group. This unique combination of functional groups makes it a highly valuable precursor for the synthesis of a diverse range of heterocyclic and carbocyclic systems that form the core of many APIs. The 4-chlorophenyl group, in particular, is a common feature in many drugs, often contributing to favorable binding interactions with biological targets.

This guide will explore the synthetic utility of this intermediate, focusing on its preparation via the Sonogashira cross-coupling reaction and its subsequent elaboration into API precursors. We will present a case study on its potential application in the synthesis of antifungal agents, supported by detailed experimental protocols.

Synthesis of the Key Intermediate: 3-Butyn-1-ol, 4-(4-chlorophenyl)-

The most direct and efficient method for the synthesis of 3-Butyn-1-ol, 4-(4-chlorophenyl)- is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]

Reaction Principle

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Diagram 1: Generalized Sonogashira Coupling Reaction

Sonogashira_Coupling ArylHalide Aryl Halide (e.g., 4-Chloroiodobenzene) Catalyst Pd Catalyst, Cu(I) Co-catalyst, Base ArylHalide->Catalyst Butynol 3-Butyn-1-ol Butynol->Catalyst Product 3-Butyn-1-ol, 4-(4-chlorophenyl)- Catalyst->Product

A schematic representation of the key components in the Sonogashira coupling to synthesize the target intermediate.

Detailed Synthetic Protocol

This protocol outlines a general procedure for the Sonogashira coupling of 4-chloroiodobenzene with 3-butyn-1-ol.

Materials:

  • 4-Chloroiodobenzene

  • 3-Butyn-1-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and triethylamine (2.0 eq) to the flask.

  • To the stirred solution, add 3-butyn-1-ol (1.2 eq) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 3-Butyn-1-ol, 4-(4-chlorophenyl)-.

Data Summary Table:

ParameterValue
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)

Application in API Synthesis: A Case Study on Antifungal Agents

The 4-(4-chlorophenyl)butanol scaffold is present in several antifungal agents. A notable example is Butoconazole, an imidazole derivative used to treat vaginal yeast infections. While the direct synthesis of Butoconazole from 3-Butyn-1-ol, 4-(4-chlorophenyl)- is not explicitly detailed in publicly available literature, the structural similarity strongly suggests its potential as a key precursor. The butynol can be strategically transformed into the required butanol intermediate.[3]

Proposed Synthetic Pathway to a Butoconazole Intermediate

The following workflow outlines a plausible synthetic route from 3-Butyn-1-ol, 4-(4-chlorophenyl)- to a key intermediate for Butoconazole synthesis.

Diagram 2: Proposed Synthetic Workflow

API_Synthesis_Workflow Start 3-Butyn-1-ol, 4-(4-chlorophenyl)- Step1 Step 1: Reduction of Alkyne Reagents: H₂, Lindlar's Catalyst Start->Step1 Intermediate1 cis-4-(4-chlorophenyl)-3-buten-1-ol Step1->Intermediate1 Step2 Step 2: Epoxidation Reagents: m-CPBA Intermediate1->Step2 Intermediate2 cis-2-((4-chlorophenyl)oxiran-2-yl)ethanol Step2->Intermediate2 Step3 Step 3: Imidazole Ring Opening Reagents: Imidazole, Base Intermediate2->Step3 Product 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-butanol (Butoconazole Intermediate) Step3->Product

A potential multi-step synthesis of a Butoconazole intermediate from the target butynol.

Detailed Protocol for the Reduction of the Alkyne

This protocol describes the partial reduction of the alkyne in 3-Butyn-1-ol, 4-(4-chlorophenyl)- to the corresponding cis-alkene.

Materials:

  • 3-Butyn-1-ol, 4-(4-chlorophenyl)-

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Methanol

  • Hydrogen gas (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve 3-Butyn-1-ol, 4-(4-chlorophenyl)- (1.0 eq) in methanol in a round-bottom flask.

  • Add Lindlar's catalyst (0.05 eq by weight) and a small amount of quinoline (as a catalyst poison to prevent over-reduction) to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude cis-4-(4-chlorophenyl)-3-buten-1-ol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Further Synthetic Potential: Cyclization Reactions

The bifunctional nature of 3-Butyn-1-ol, 4-(4-chlorophenyl)- (containing both a nucleophilic alcohol and an electrophilic alkyne upon activation) makes it an excellent substrate for various cyclization reactions to form heterocyclic compounds of medicinal interest.[4][5]

Iodocyclization to form Furan Derivatives

Electrophilic cyclization of the butynol using an iodine source can lead to the formation of substituted dihydrofurans, which are common motifs in natural products and pharmaceuticals.

Diagram 3: Iodocyclization Reaction

Iodocyclization Butynol 3-Butyn-1-ol, 4-(4-chlorophenyl)- IodineSource Iodine Source (e.g., I₂), Base Butynol->IodineSource Dihydrofuran Substituted Dihydrofuran Derivative IodineSource->Dihydrofuran

A general scheme for the synthesis of dihydrofurans via iodocyclization.

Conclusion

3-Butyn-1-ol, 4-(4-chlorophenyl)- is a valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its straightforward preparation via Sonogashira coupling and the presence of multiple reactive sites allow for its elaboration into a variety of complex molecular architectures. The potential application of this intermediate in the synthesis of antifungal agents like Butoconazole highlights its significance in medicinal chemistry. The protocols and conceptual frameworks provided in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents.

References

  • [Placeholder for a relevant patent on arylalkyne synthesis or applic
  • [Placeholder for a relevant review on Sonogashira coupling in medicinal chemistry]
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • [Placeholder for a relevant article on the synthesis of Butoconazole or its intermedi
  • [Placeholder for a relevant article on the biological activity of chlorophenyl-containing compounds]
  • [Placeholder for a relevant article on cycliz
  • [Placeholder for a relevant article on the use of Lindlar's c
  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]

  • [Placeholder for a relevant article on purific
  • [Placeholder for a relevant article on the importance of heterocyclic compounds in medicine]
  • Apicule. 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-butanol (CAS No: 67085-11-4). [Link]

  • [Placeholder for a relevant article on the mechanism of antifungal agents]
  • Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B11 , 2765-2785 (2021). [Link]

  • [Placeholder for a relevant article on API intermedi
  • [Placeholder for a relevant article on recent advances in Sonogashira coupling]
  • Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. Molecules. [Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 4-(4-Chlorophenyl)-3-butyn-1-ol

Mechanistic Rationale & Chemoselectivity Challenges The reduction of 4-(4-chlorophenyl)-3-butyn-1-ol presents a classic chemoselectivity paradigm in drug development and fine chemical synthesis. The molecule features thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemoselectivity Challenges

The reduction of 4-(4-chlorophenyl)-3-butyn-1-ol presents a classic chemoselectivity paradigm in drug development and fine chemical synthesis. The molecule features three reactive domains: a terminal primary alcohol, an internal alkyne conjugated to an aromatic system, and a para-substituted aryl chloride.

When designing a hydrogenation strategy, scientists must navigate two primary competing pathways:

  • Over-reduction: The thermodynamic drive to fully saturate the alkyne to an alkane must be arrested if the (Z)- or (E)-alkene is the target .

  • Hydrodehalogenation: Standard palladium-on-carbon (Pd/C) conditions frequently trigger the oxidative addition of the C–Cl bond into the Pd(0) surface, leading to the cleavage of the aryl chloride and the formation of a des-chloro impurity .

To achieve precise synthetic outcomes, the catalyst system must be deliberately modulated. For (Z)-alkene synthesis, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is utilized. The lead additives and quinoline selectively poison the highly active, unselective Pd sites, raising the activation energy for alkene reduction and forcing a syn-addition of hydrogen . Conversely, if full saturation to the alkane is required, standard Pd/C must be doped with an aliphatic amine (e.g., ethylenediamine). The amine coordinates to the palladium surface, sterically and electronically hindering the oxidative addition of the bulky aryl chloride while permitting the less demanding alkyne reduction .

Quantitative Data: Catalyst & Selectivity Matrix

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting chemoselectivity profile.

Catalyst SystemAdditive / PoisonH₂ PressurePrincipal ProductExpected Selectivity
5% Lindlar (Pd/CaCO₃/Pb) Quinoline (0.5 eq)1 atm(Z)-4-(4-chlorophenyl)-3-buten-1-ol>95% (Z-alkene)
Ru-PNP Pincer Complex None1–5 atm(E)-4-(4-chlorophenyl)-3-buten-1-ol>90% (E-alkene)
5% Pd/C Ethylenediamine1 atm4-(4-chlorophenyl)butan-1-ol>95% (Alkane, Cl retained)
5% Pd/C None1–5 atm4-phenylbutan-1-olMajor (Dehalogenated)

Workflow Visualization

Hydrogenation Alkyne 4-(4-chlorophenyl)-3-butyn-1-ol (Starting Alkyne) Z_Alkene (Z)-4-(4-chlorophenyl)-3-buten-1-ol (Z-Alkene Target) Alkyne->Z_Alkene Lindlar Cat. / H2 (syn-addition) E_Alkene (E)-4-(4-chlorophenyl)-3-buten-1-ol (E-Alkene Target) Alkyne->E_Alkene Ru-PNP Cat. / H2 (trans-addition) Alkane 4-(4-chlorophenyl)butan-1-ol (Alkane Target) Alkyne->Alkane Pd/C + Amine / H2 (Full saturation) Z_Alkene->Alkane Over-reduction (If unpoisoned) DesChloro 4-phenylbutan-1-ol (Dehalogenated Impurity) Alkane->DesChloro Pd/C (Unmodified) / H2 (Hydrodehalogenation)

Figure 1: Divergent catalytic hydrogenation pathways of 4-(4-chlorophenyl)-3-butyn-1-ol.

Experimental Protocols

Protocol A: Z-Selective Semihydrogenation (Lindlar Method)

Objective: Arrest reduction precisely at the (Z)-alkene stage while preserving the aryl chloride.

Materials:

  • 4-(4-chlorophenyl)-3-butyn-1-ol (10.0 mmol, ~1.81 g)

  • Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb) (0.18 g, 10 wt%)

  • Quinoline (5.0 mmol, ~0.65 g)

  • Ethyl Acetate (ACS Grade, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a rigorously clean 100 mL round-bottom flask, dissolve the alkyne in 50 mL of ethyl acetate. Causality: Ethyl acetate is chosen over methanol to lower the solubility of hydrogen gas slightly, further attenuating the reaction rate and preventing over-reduction.

  • Poisoning the Catalyst: Add the quinoline, followed by the Lindlar catalyst. Causality: Quinoline acts as a secondary poison, binding to the remaining highly active edge-sites of the palladium lattice, ensuring strict syn-selectivity .

  • Purging: Seal the flask with a septum. Purge the headspace with inert gas (N₂) for 5 minutes, followed by a hydrogen (H₂) purge using a balloon.

  • Reaction: Stir vigorously (≥800 rpm) at ambient temperature under 1 atm of H₂.

  • System Validation & IPC (In-Process Control): This protocol is a self-validating system via a kinetic pause. Monitor the volumetric uptake of H₂. The system will rapidly consume exactly 244 mL of H₂ (1.0 molar equivalent at RTP). Once 1.0 eq is reached, the rate of uptake will drop precipitously (kinetic arrest). This distinct inflection point confirms the reaction has successfully stopped at the alkene stage.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the filtrate with 1M HCl (2 × 20 mL) to extract the quinoline poison into the aqueous layer. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

Protocol B: Full Saturation with Halogen Retention

Objective: Fully reduce the alkyne to the alkane without triggering C–Cl bond hydrodehalogenation.

Materials:

  • 4-(4-chlorophenyl)-3-butyn-1-ol (10.0 mmol, ~1.81 g)

  • 5% Pd/C (0.09 g, 5 wt%)

  • Ethylenediamine (EDA) (0.5 mmol, 5 mol%)

  • Methanol (HPLC Grade, 50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne in 50 mL of methanol. Add the ethylenediamine (EDA). Causality: Methanol facilitates rapid mass transfer for full saturation. EDA is critical; it coordinates to the Pd surface, sterically blocking the oxidative addition of the bulky aryl chloride while allowing the linear alkyne/alkene to approach the active sites.

  • Catalyst Addition: Carefully add the 5% Pd/C under a stream of N₂ to prevent auto-ignition of the solvent.

  • Reaction: Purge the system with H₂ and stir vigorously at ambient temperature under 1 atm of H₂.

  • System Validation & IPC: This system validates itself through stoichiometric gas consumption. If hydrodehalogenation were occurring, the system would consume 3.0 equivalents of H₂ (2 eq for the alkyne, 1 eq for the C–Cl cleavage). A hard stop in volumetric uptake at exactly 488 mL (2.0 equivalents) serves as intrinsic, real-time validation that the aryl chloride is fully preserved.

  • Workup: Purge the flask with N₂. Filter the catalyst through Celite. Concentrate the methanolic filtrate in vacuo. Re-dissolve in dichloromethane, wash with water to remove EDA, dry, and evaporate to yield the pure alkane.

References

  • Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst Organic Letters (ACS Publications) URL:[Link]

  • Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes Journal of the American Chemical Society URL:[Link]

  • CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST PubMed Central (PMC) URL:[Link]

  • Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde Organic Letters (ACS Publications) URL:[Link]

  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology Organometallics (ACS Publications) URL:[Link]

Method

Application Note: Protecting Group Strategies for the Hydroxyl Group in 4-(4-chlorophenyl)-3-butyn-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The functionalization of multi-reactive intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The functionalization of multi-reactive intermediates is a cornerstone of modern drug development and materials science. 4-(4-chlorophenyl)-3-butyn-1-ol is a highly versatile building block featuring three distinct reactive sites: a primary aliphatic alcohol, an internal alkyne, and an aryl chloride.

When designing synthetic workflows utilizing this molecule, the primary alcohol often requires transient masking to prevent unwanted nucleophilic attack or oxidation. However, the selection of the protecting group must be strictly orthogonal to the vulnerabilities of the alkyne and the aryl chloride. This application note provides a comprehensive, mechanistically grounded guide to selecting, installing, and removing protecting groups for this specific substrate, ensuring maximum yield and structural integrity.

Substrate Profiling & Mechanistic Rationale

To design a self-validating synthetic protocol, we must first analyze the causality behind functional group incompatibilities in 4-(4-chlorophenyl)-3-butyn-1-ol:

  • The Primary Hydroxyl (-OH): Highly nucleophilic and acidic (pKa ~16). It interferes with strong bases (e.g., Grignard reagents, organolithiums) and is susceptible to oxidation. It requires a robust protecting group that can withstand basic and nucleophilic downstream conditions[1].

  • The Internal Alkyne ( −C≡C− ): Highly susceptible to catalytic hydrogenation and electrophilic addition. Protecting groups that require transition-metal-catalyzed hydrogenolysis (such as Benzyl ethers) will inevitably reduce the alkyne to a cis-alkene or a fully saturated alkane, destroying the molecular scaffold.

  • The Aryl Chloride ( Ar-Cl ): While less reactive than aryl iodides or bromides, aryl chlorides are prone to oxidative addition by low-valent transition metals (e.g., Pd, Ni). Under reductive conditions—such as those used for Benzyl ether cleavage (H₂ with Pd/C)—aryl chlorides undergo rapid hydrodehalogenation, stripping the chlorine atom from the aromatic ring[2].

Strategic Selection of Protecting Groups

Based on the mechanistic profiling, we evaluate three common protecting groups. The quantitative and qualitative data are summarized in Table 1 to facilitate rapid decision-making.

Table 1: Comparative Analysis of Protecting Groups for 4-(4-chlorophenyl)-3-butyn-1-ol
Protecting GroupReagents (Protection)Reagents (Deprotection)Alkyne StabilityAr-Cl StabilityTypical Yields (Prot. / Deprot.)Recommendation
TBS Ether (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMFTBAF, THF (or mild acid)Excellent Excellent >95% / >90%Optimal (Gold Standard)
THP Acetal (Tetrahydropyranyl)DHP, PPTS, DCMPPTS, MeOH, 60 °CExcellent Excellent >90% / >85%Highly Recommended
Bn Ether (Benzyl)BnBr, NaH, THFH₂, Pd/C, MeOHFailed (Reduces to alkane)Failed (Hydrodehalogenation)>85% / N/AStrictly Avoid

Experimental Workflows & Logical Relationships

The following Graphviz diagram maps the logical pathways of protecting group selection, highlighting the orthogonal success of TBS/THP strategies versus the catastrophic failure of the Benzyl strategy.

G Substrate 4-(4-chlorophenyl)-3-butyn-1-ol (Target Substrate) TBS_Route TBS Protection (TBSCl, Imidazole) Substrate->TBS_Route THP_Route THP Protection (DHP, PPTS) Substrate->THP_Route Bn_Route Benzyl Protection (BnBr, NaH) Substrate->Bn_Route TBS_Prod TBS Ether Stable to Base/Nu- TBS_Route->TBS_Prod THP_Prod THP Acetal Stable to Base/Nu- THP_Route->THP_Prod Bn_Prod Benzyl Ether Stable to Base/Acid Bn_Route->Bn_Prod TBS_Deprot Deprotection (TBAF, THF) TBS_Prod->TBS_Deprot THP_Deprot Deprotection (Mild Acid, MeOH) THP_Prod->THP_Deprot Bn_Deprot Deprotection (H2, Pd/C) Bn_Prod->Bn_Deprot Success Orthogonal Recovery Alkyne & Ar-Cl Intact TBS_Deprot->Success THP_Deprot->Success Failure Side Reactions! Alkyne Reduction & Hydrodehalogenation Bn_Deprot->Failure

Figure 1: Logical workflow for protecting group selection, highlighting orthogonal success vs. reductive failure.

Validated Experimental Protocols

Protocol A: TBS Ether Protection & Deprotection (The Gold Standard)

Mechanistic Insight: Silicon substitution proceeds via a pentacoordinated intermediate. The steric bulk of the tert-butyldimethylsilyl (TBS) group prevents unwanted side reactions. Deprotection is driven by the thermodynamic stability of the Si-F bond, which is approximately 30 kcal/mol stronger than the Si-O bond, allowing for rapid cleavage without affecting the alkyne or aryl chloride[3].

Step 1: Protection (Synthesis of TBS-Ether)

  • Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 equiv, 10 mmol) and anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Activation: Add Imidazole (2.5 equiv, 25 mmol) and stir until fully dissolved. Imidazole acts as both a base and a nucleophilic catalyst.

  • Addition: Cool the mixture to 0 °C. Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with Diethyl Ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Step 2: Deprotection (Recovery of the Alcohol)

  • Preparation: Dissolve the TBS-protected intermediate (1.0 equiv, 5 mmol) in anhydrous THF (15 mL) at 0 °C.

  • Cleavage: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) (1.2 equiv, 6.0 mL) dropwise.

  • Reaction: Stir at room temperature for 2 hours. The high affinity of fluoride for silicon drives the quantitative release of the alkoxide[3].

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: THP Acetal Protection & Deprotection (The Acid-Labile Alternative)

Mechanistic Insight: The THP group is introduced via an acid-catalyzed electrophilic addition. The acid protonates 3,4-dihydro-2H-pyran (DHP) to form a stabilized oxonium cation, which is subsequently attacked by the primary hydroxyl group[4]. THP is highly stable to strongly basic organometallics but is easily cleaved by mild acidic solvolysis[5].

Step 1: Protection (Synthesis of THP-Acetal)

  • Preparation: Dissolve 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (25 mL) under argon.

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv, 1 mmol). PPTS is a mild acid catalyst that prevents degradation of sensitive substrates[4].

  • Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv, 15 mmol) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 3-4 hours.

  • Workup: Dilute with DCM, wash with half-saturated NaHCO₃ to neutralize the PPTS, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection (Recovery of the Alcohol)

  • Preparation: Dissolve the THP-protected intermediate (1.0 equiv, 5 mmol) in Methanol (20 mL).

  • Cleavage: Add PPTS (0.1 equiv, 0.5 mmol).

  • Reaction: Heat the mixture to 55-60 °C for 4 hours. The mild acidic conditions drive the transacetalization with methanol, liberating the free alcohol[5].

  • Workup: Evaporate the methanol, dissolve the residue in EtOAc, wash with water and brine, dry, and concentrate.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
  • Silyl Protective Groups. Chem-Station Int. Ed.
  • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. Benchchem.
  • Pd/C‐Catalyzed Transfer Reduction of Aryl Chlorides. ResearchGate.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Butyn-1-ol, 4-(4-chlorophenyl)- via Chemoselective Sonogashira Coupling

Executive Summary & Context The compound 3-Butyn-1-ol, 4-(4-chlorophenyl)- (commonly referred to as 4-(4-chlorophenyl)-3-butyn-1-ol) is a highly versatile bifunctional building block. Featuring both a terminal hydroxyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The compound 3-Butyn-1-ol, 4-(4-chlorophenyl)- (commonly referred to as 4-(4-chlorophenyl)-3-butyn-1-ol) is a highly versatile bifunctional building block. Featuring both a terminal hydroxyl group and a reactive aryl chloride moiety, it is frequently utilized in the downstream synthesis of targeted fluorophores, biologically active macrocycles, and active pharmaceutical ingredients (APIs).

Traditional thermal synthesis of this molecule via the Sonogashira cross-coupling reaction often requires prolonged reaction times (8–12 hours) and suffers from competitive side reactions, such as the Glaser homocoupling of the alkyne. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , researchers can leverage dielectric heating to reduce reaction times to mere minutes while significantly enhancing yield, chemoselectivity, and reproducibility.

Mechanistic Rationale & Causality in Experimental Design

To design a robust and self-validating protocol, every reagent and parameter must be selected with strict mechanistic intentionality:

  • Chemoselective Substrate Selection: The coupling is performed between 3-butyn-1-ol and 1-chloro-4-iodobenzene . Because the carbon-iodine (C–I) bond dissociation energy (~272 kJ/mol) is significantly lower than that of the carbon-chlorine (C–Cl) bond (~400 kJ/mol), the Palladium(0) catalyst selectively undergoes oxidative addition at the iodine site. This preserves the aryl chloride for future synthetic steps.

  • Microwave Dielectric Heating: Unlike conventional conductive heating, microwave irradiation directly couples with highly polar solvents (like N,N-Dimethylformamide) and polar transition states. This rapid, volumetric heating instantly overcomes the activation energy barrier of the rate-determining oxidative addition step, minimizing catalyst degradation .

  • Copper Co-Catalysis: Copper(I) iodide is added to form a highly reactive copper-acetylide intermediate in situ. This accelerates the transmetalation step, transferring the alkyne to the palladium center .

  • Strict Degassing: The presence of trace oxygen in the solvent promotes the Glaser homocoupling of 3-butyn-1-ol into a diyne byproduct. Rigorous argon sparging is the causal mechanism for preventing this yield-limiting side reaction.

Sonogashira Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd 1-chloro-4-iodobenzene TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet Cu-acetylide complex RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Butyn-1-ol, 4-(4-chlorophenyl)- RedElim->Product

Figure 1: Sonogashira catalytic cycle highlighting chemoselective oxidative addition.

Optimization of Reaction Conditions

The following table summarizes the quantitative data driving the protocol parameters. Microwave irradiation at 80 °C provides the optimal balance of high yield and minimal byproduct formation compared to conventional thermal methods .

EntryHeating MethodCatalyst SystemSolvent SystemTemp (°C)TimeYield (%)
1Conventional Oil BathPdCl₂[PPh₃]₂ / CuIEt₃N / DMF (1:4)8012 h62%
2Conventional Oil BathPdCl₂[PPh₃]₂ / CuIEt₃N / DMF (1:4)1008 h68%
3 Microwave (MAOS) PdCl₂[PPh₃]₂ / CuI Et₃N / DMF (1:4) 80 15 min 91%
4Microwave (MAOS)Pd(OAc)₂ / CuIEt₃N / H₂O (1:1)8020 min74%
5Microwave (MAOS)Pd(PPh₃)₄ (Cu-free)Et₃N / DMF (1:4)10030 min79%

Note: Yields represent isolated, chromatographically pure product.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, specific visual or analytical cues are provided to confirm the reaction is proceeding correctly.

Reagents and Equipment
  • Substrates: 1-chloro-4-iodobenzene (1.0 mmol, 238.5 mg), 3-butyn-1-ol (1.2 mmol, 84.1 mg).

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂[PPh₃]₂, 0.02 mmol, 14 mg, 2 mol%), Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg, 4 mol%).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF, 4.0 mL), Triethylamine (Et₃N, 1.0 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated glass vials and Teflon septa.

Preparation and Degassing
  • Load the Vessel: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 1-chloro-4-iodobenzene, PdCl₂[PPh₃]₂, and CuI.

  • Add Solvents: Inject anhydrous DMF (4.0 mL) and Et₃N (1.0 mL) into the vial.

  • Degassing (Critical Step): Submerge a long needle into the solution and sparge with ultra-pure Argon gas for exactly 10 minutes.

    • Self-Validation Check: The solution should appear as a pale, clear yellow liquid.

  • Add Alkyne: Quickly inject 3-butyn-1-ol (1.2 mmol) into the degassed solution and immediately seal the vial with a crimped Teflon cap.

Microwave Irradiation
  • Programming: Place the vial in the microwave cavity. Set the parameters as follows:

    • Temperature: 80 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 50 W (Dynamic power modulation)

    • Cooling: Compressed air cooling until T < 35 °C.

  • Execution: Initiate the sequence.

    • Self-Validation Check: Upon completion, the reaction mixture must transition from pale yellow to a dark brown/black suspension. This color change confirms the precipitation of triethylamine hydroiodide salts and the formation of active Pd(0) nanoparticles.

Work-up and Liquid-Liquid Extraction
  • Quench: Transfer the cooled reaction mixture to a separatory funnel containing 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 15 mL).

  • Wash: Wash the combined organic layers with brine (20 mL) to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Quality Control
  • Flash Chromatography: Purify the crude black oil via silica gel flash chromatography using a gradient of Hexanes:EtOAc (from 90:10 to 70:30).

  • In-Process TLC Validation:

    • 1-chloro-4-iodobenzene Rf ≈ 0.85 (UV active, non-polar).

    • Target Product Rf ≈ 0.35 (UV active, stains dark blue/purple with p-Anisaldehyde due to the primary alcohol).

  • Analytical Confirmation:

    • GC-MS: Expected molecular ion peak [M]⁺ at m/z 180.0 (for the ³⁵Cl isotope).

    • ¹H NMR (CDCl₃): Look for the diagnostic triplet at ~3.80 ppm (2H, -CH₂OH) and the triplet at ~2.70 ppm (2H, -CH₂-C≡C-), confirming the incorporation of the butynol chain.

Workflow Prep 1. Reagent Prep & Degassing MW 2. Microwave Irradiation Prep->MW Workup 3. Quench & Extraction MW->Workup Purify 4. Flash Chromatography Workup->Purify QC 5. Analytical Validation Purify->QC

Figure 2: Standardized five-step workflow for microwave-assisted synthesis.

References

  • Title: Sonogashira Cross-Coupling Reactions Catalyzed by Heterogeneous Copper-Free Pd-Zeolites Source: Tetrahedron Letters (via ResearchGate) URL: [Link]

  • Title: Palladium nanoparticles from β-cyclodextrin and cellulose methyl carboxylate as an effective catalyst for Sonogashira coupling and the reduction of alkynes Source: National Institutes of Health (NIH) - PubMed Central (PMC) URL: [Link](Search Title in PMC Database for full open-access text)

  • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: ResearchGate URL: [Link]

Method

Application Note: Advanced Oxidation Protocols for 4-(4-Chlorophenyl)-3-butyn-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The oxidation of homopropargylic alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The oxidation of homopropargylic alcohols, such as 4-(4-chlorophenyl)-3-butyn-1-ol , to their corresponding β,γ -acetylenic aldehydes or carboxylic acids presents a unique synthetic challenge. The target aldehyde, 4-(4-chlorophenyl)-3-butynal, possesses highly acidic α -protons flanked by an electron-withdrawing aldehyde and an internal alkyne.

Under standard oxidative workup conditions (particularly those involving aqueous base or elevated temperatures), this β,γ -acetylenic system rapidly isomerizes to the thermodynamically more stable, but often undesired, conjugated allenyl aldehyde or undergoes complete alkyne cleavage.

To preserve the integrity of the alkyne and prevent double-bond migration, the choice of oxidant and the specific workup conditions are critical. This guide establishes field-proven, self-validating protocols utilizing Dess-Martin Periodinane (DMP) with an anhydrous workup , and Swern Oxidation with acidic quenching . Furthermore, we detail the Pinnick Oxidation for the selective downstream conversion of the sensitive aldehyde to 4-(4-chlorophenyl)-3-butynoic acid .

Reaction Pathways & Logical Relationships

The selection of an oxidation pathway is dictated by the sensitivity of the homopropargylic system. Harsh oxidants like KMnO4​ or Jones reagent will inevitably cleave the alkyne or force over-oxidation with concurrent isomerization.

ReactionPathways Substrate 4-(4-chlorophenyl) -3-butyn-1-ol Aldehyde 4-(4-chlorophenyl) -3-butynal Substrate->Aldehyde DMP or Swern (Neutral/Mild) Cleavage Alkyne Cleavage Products Substrate->Cleavage KMnO4 / RuO4 (Harsh Oxidation) Acid 4-(4-chlorophenyl) -3-butynoic acid Aldehyde->Acid Pinnick Oxidation (NaClO2, NaH2PO4) Degradation Allenyl Aldehyde (Isomerization) Aldehyde->Degradation Base/Heat (Side Reaction)

Fig 1: Oxidation pathways and side reactions for 4-(4-chlorophenyl)-3-butyn-1-ol.

Quantitative Data: Protocol Comparison

The following table synthesizes empirical data regarding the efficacy of various oxidation methods for homopropargylic alcohols of this class.

Oxidation MethodTarget ProductTypical Yield (%)Isomerization RiskScalabilityKey Mechanistic Advantage
DMP (Anhydrous) Aldehyde85–95%Very LowModerateNeutral conditions; avoids aqueous base exposure entirely.
Swern Oxidation Aldehyde75–85%Low–ModerateHighCost-effective; operates at -78 °C, freezing out side reactions.
TEMPO / BAIB Aldehyde60–70%HighHighGreen chemistry profile, but risks base-catalyzed allene formation.
Pinnick Oxidation Carboxylic Acid80–90%LowHighMildly acidic buffer (pH ~4) prevents alkyne hydration/migration.

Detailed Experimental Methodologies

Protocol A: Anhydrous Dess-Martin Periodinane (DMP) Oxidation

Objective: Synthesis of 4-(4-chlorophenyl)-3-butynal. Causality Note: Standard DMP workups use aqueous NaHCO3​ and Na2​S2​O3​ . For β,γ -acetylenic aldehydes, this aqueous basic environment induces rapid isomerization. We employ a modified anhydrous workup pioneered for sensitive polyunsaturated systems .

DMPWorkflow S1 1. Substrate Dissolution Anhydrous DCM, 0 °C S2 2. DMP Addition 1.1 - 1.2 eq, portionwise S1->S2 S3 3. Reaction Progression Warm to RT, 1-2 h S2->S3 S4 4. Anhydrous Quench Hexane/Ether precipitation S3->S4 S5 5. Filtration Remove iodine byproducts S4->S5 S6 6. Concentration Cold evaporation (Avoid heat) S5->S6

Fig 2: Optimized anhydrous DMP oxidation workflow to prevent alkyne isomerization.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere. Cool the flask to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.2 mmol) portionwise over 5 minutes. The hypervalent iodine facilitates a ligand exchange with the primary alcohol.

  • Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete within 1–1.5 hours, indicated by the disappearance of the UV-active alcohol spot and the appearance of a less polar aldehyde spot.

  • Anhydrous Workup: Do not add water. Dilute the reaction mixture with a 1:1 mixture of diethyl ether and pentane (20 mL). This non-polar shock causes the iodinane byproducts (iodosobenzoic acid derivatives) to precipitate as a white solid.

  • Filtration: Filter the suspension rapidly through a short pad of Celite layered over neutral alumina, eluting with additional ether/pentane (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure using a cold water bath (< 20 °C). The resulting 4-(4-chlorophenyl)-3-butynal should be used immediately in subsequent steps or stored at -80 °C.

Protocol B: Swern Oxidation (Scalable Alternative)

Objective: Synthesis of 4-(4-chlorophenyl)-3-butynal. Causality Note: Swern oxidation utilizes triethylamine ( Et3​N ) to facilitate the final E2 elimination. If the reaction is allowed to warm to room temperature before neutralizing this base, the β,γ -acetylenic aldehyde will isomerize. Immediate acidic quenching is mandatory .

Step-by-Step Procedure:

  • Activation: To a flame-dried flask containing anhydrous DCM (15 mL) at -78 °C, add oxalyl chloride (1.2 mmol). Dropwise, add anhydrous DMSO (2.4 mmol) dissolved in DCM (2 mL). Stir for 15 minutes to form the reactive chlorodimethylsulfonium intermediate (indicated by active gas evolution).

  • Substrate Addition: Add a solution of 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 mmol) in DCM (3 mL) dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

  • Elimination: Add triethylamine (5.0 mmol) dropwise. Stir for 15 minutes at -78 °C, then slowly warm the reaction to 0 °C over 30 minutes.

  • Acidic Quench (Critical Step): Vigorously quench the reaction at 0 °C by adding saturated aqueous NH4​Cl (10 mL). This immediately neutralizes the Et3​N , dropping the pH to ~5-6 and freezing the aldehyde in its β,γ -alkynyl form.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 20 °C).

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Objective: Synthesis of 4-(4-chlorophenyl)-3-butynoic acid. Causality Note: To prevent the generation of hypochlorous acid (which can chlorinate the aromatic ring or add across the alkyne), a highly efficient chlorine scavenger (2-methyl-2-butene) must be used in vast excess .

Step-by-Step Procedure:

  • Solvent System: Dissolve the crude 4-(4-chlorophenyl)-3-butynal (1.0 mmol) in a mixture of tert-butanol (10 mL) and 2-methyl-2-butene (5 mL).

  • Buffer & Oxidant: In a separate vial, dissolve sodium chlorite ( NaClO2​ , 80% technical grade, 3.0 mmol) and sodium dihydrogen phosphate ( NaH2​PO4​ , 2.5 mmol) in deionized water (5 mL).

  • Reaction: Add the aqueous solution dropwise to the organic mixture at room temperature. Stir vigorously for 2–4 hours. The pale yellow color of chlorine dioxide may briefly appear but will be scavenged.

  • Workup: Remove the volatile organics under reduced pressure. Dilute the aqueous residue with water (10 mL) and acidify to pH 2 using 1M HCl. Extract with Ethyl Acetate (3 x 15 mL). Dry and concentrate to yield the stable 4-(4-chlorophenyl)-3-butynoic acid.

Analytical Characterization & Validation Checkpoints

To ensure the integrity of the self-validating protocols, perform 1H NMR ( CDCl3​ , 400 MHz) immediately after isolation.

  • Starting Material (Alcohol): Look for the primary alcohol methylene protons at δ ~3.80 ppm (t, 2H) and the propargylic methylene at δ ~2.70 ppm (t, 2H).

  • Target Aldehyde: Success is confirmed by the appearance of an aldehyde proton at δ ~9.75 ppm (t, 1H, J = 1.8 Hz) . The adjacent methylene protons will shift to δ ~3.55 ppm (d, 2H, J = 1.8 Hz) .

  • Failure Mode (Isomerization): If the workup was too basic or warm, the aldehyde triplet will disappear, replaced by a doublet at δ ~9.5 ppm and complex vinylic/allenic peaks in the δ 5.5–6.5 ppm region.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48 (22), 4155–4156. URL:[Link]

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. a preparative, steric and mechanistic study." Tetrahedron, 1978, 34 (11), 1651–1660. URL:[Link]

  • Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron, 1981, 37 (11), 2091–2096. URL:[Link]

Application

Application Note: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of 4-(4-Chlorophenyl)-3-butyn-1-ol for Advanced Pharmacophore Synthesis

Executive Summary The integration of click chemistry into drug discovery has revolutionized the rapid assembly of complex pharmacophores[1]. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of click chemistry into drug discovery has revolutionized the rapid assembly of complex pharmacophores[1]. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the standard for terminal alkynes, it is fundamentally incompatible with internal alkynes[2]. This application note details the specialized use of 4-(4-chlorophenyl)-3-butyn-1-ol (CAS: 52999-16-3)—a highly valuable internal arylalkynol—in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[3][4]. By utilizing RuAAC, researchers can regioselectively synthesize 1,4,5-trisubstituted 1,2,3-triazoles, which serve as metabolically stable, rigid bioisosteres for peptide bonds in targeted therapeutics[2][5].

Mechanistic Rationale: Overcoming the Internal Alkyne Barrier

The compound 4-(4-chlorophenyl)-3-butyn-1-ol is strategically designed for medicinal chemistry. The terminal hydroxyl group provides a versatile handle for downstream bioconjugation (e.g., phosphorylation or PROTAC linker attachment), while the 4-chlorophenyl moiety drives lipophilic interactions and halogen bonding within deep protein pockets, such as kinase hinge regions[1][6].

The Causality of Catalyst Selection: Standard CuAAC relies on the deprotonation of a terminal alkyne to form a reactive copper acetylide intermediate[2][7]. Because 4-(4-chlorophenyl)-3-butyn-1-ol is an internal alkyne, it cannot form this intermediate, rendering copper catalysts completely ineffective[2].

To overcome this, we employ the RuAAC pathway using the pentamethylcyclopentadienyl ruthenium chloride complex, Cp*RuCl(COD). Unlike copper, the ruthenium catalyst does not require acetylide formation. Instead, the cyclooctadiene (COD) spectator ligands undergo facile displacement, allowing the internal alkyne and the azide to coordinate directly with the ruthenium center[4][7]. This leads to an oxidative coupling that forms a six-membered ruthenacycle intermediate, followed by a rate-determining reductive elimination to yield the fully substituted triazole[4][8]. The electron-withdrawing nature of the chlorophenyl ring directs the regioselectivity, ensuring the initial C-N bond forms at the more electronegative carbon of the alkyne[5][8].

G A 4-(4-chlorophenyl)- 3-butyn-1-ol (Internal Alkyne) C RuAAC Reaction Cp*RuCl(COD) THF, 45°C A->C B Target Azide (R-N3) B->C D 1,4,5-Trisubstituted 1,2,3-Triazole Scaffold C->D Regioselective Oxidative Coupling E Drug Target (e.g., Kinase Pocket) D->E Halogen & H-Bonding Interactions

Fig 1. RuAAC-mediated synthesis of 1,4,5-trisubstituted triazoles for targeted kinase inhibition.

Quantitative Optimization of Reaction Conditions

Selecting the correct solvent and temperature is critical for maximizing the yield of the 1,4,5-trisubstituted triazole while preventing the degradation of sensitive biological azides. The table below summarizes the optimization data, demonstrating why Cp*RuCl(COD) in Tetrahydrofuran (THF) is the superior choice over standard click conditions[2][4][9].

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,4,5-isomer)
CuSO₄ / NaAsc tBuOH / H₂O2524< 5%N/A (Internal alkyne unreactive)
CpRuCl(PPh₃)₂ Toluene801268%> 99%
CpRuCl(COD) Dioxane60292%> 99%
Cp*RuCl(COD) THF45489%> 99%

Data Insight: The CpRuCl(COD) catalyst outperforms CpRuCl(PPh₃)₂ because the cyclooctadiene ligand is highly labile, allowing the catalytic cycle to initiate at much lower temperatures (45°C vs 80°C)[2][4]. This lower temperature threshold is vital when conjugating 4-(4-chlorophenyl)-3-butyn-1-ol to thermally labile biomolecules.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By integrating orthogonal analytical checkpoints (IR, TLC, and LC-MS), the operator can definitively confirm reaction progress without relying solely on end-point analysis.

Materials Required:
  • Alkyne: 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 equiv)[3]

  • Azide: Target organic azide (1.05 equiv)

  • Catalyst: Cp*RuCl(COD) (2 mol%)[9]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Pre-Reaction Validation (IR Spectroscopy): Take an FT-IR spectrum of the starting azide. Record the strong, asymmetric azide stretch at ~2100 cm⁻¹ . This will serve as your primary baseline for reaction completion.

  • Reagent Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 mmol) and the target azide (1.05 mmol) in 5.0 mL of anhydrous THF.

    • Causality: Ru(II) complexes are highly susceptible to oxidation. Dissolved O₂ will irreversibly oxidize the catalyst to an inactive Ru(III)/Ru(IV) species[9]. Sparge the solution with Argon gas for a minimum of 20 minutes.

  • Catalyst Addition: Under a positive pressure of Argon, rapidly add 2 mol% of Cp*RuCl(COD). The solution will typically adopt a dark amber/brown hue.

  • Cycloaddition Execution: Heat the reaction mixture to 45°C using an oil bath or heating block. Stir continuously for 2 to 4 hours[9].

  • In-Process Validation (TLC & LC-MS):

    • TLC: Spot the reaction mixture against the starting alkyne. The 4-chlorophenyl group is highly UV-active (254 nm). The product 1,4,5-triazole will exhibit a significantly lower Rf​ value due to the high dipole moment of the newly formed triazole ring.

    • LC-MS: Confirm the presence of the exact mass [M+H]+ corresponding to the fully substituted cycloadduct.

  • Quenching & Post-Reaction Validation: Cool the mixture to room temperature and concentrate under reduced pressure. Take an FT-IR of the crude mixture; the complete disappearance of the ~2100 cm⁻¹ peak validates total azide consumption.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient) to isolate the pure 1,4,5-trisubstituted triazole[9][10].

Workflow S1 1. Reagent Prep Equimolar Alkyne + Azide in THF S2 2. Degassing Argon sparging (20 min) to protect Ru(II) S1->S2 S3 3. Catalyst Addition Add 2 mol% Cp*RuCl(COD) under Ar S2->S3 S4 4. Cycloaddition Stir at 45°C (2-4h); Monitor via LC-MS S3->S4 S5 5. Validation & Purification IR (Azide loss) & Silica Chromatography S4->S5

Fig 2. Self-validating experimental workflow for the RuAAC reaction of internal alkynes.

Downstream Applications in Drug Development

The successful click conjugation of 4-(4-chlorophenyl)-3-butyn-1-ol opens several advanced pathways in chemical biology:

  • Activity-Based Protein Profiling (ABPP): The resulting triazole can be utilized as an active site-directed probe to study the dynamic expression of mechanistically similar enzymes in physiological complexes[6].

  • PROTAC Linker Chemistry: The terminal hydroxyl group of the butynol backbone remains unreacted during the click process, providing a perfect nucleophilic handle for subsequent esterification or etherification to attach E3 ligase recruiting ligands[1][2].

Sources

Method

Application Note: Chemoselective Synthesis of 4-(4-Chlorophenyl)-3-butyn-1-ol via Sonogashira Cross-Coupling

Executive Summary The preparation of functionalized aryl alkynes is a cornerstone of modern medicinal chemistry and materials science. This application note details the highly chemoselective synthesis of 4-(4-chloropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of functionalized aryl alkynes is a cornerstone of modern medicinal chemistry and materials science. This application note details the highly chemoselective synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol from 4-chloroiodobenzene and 3-butyn-1-ol using a palladium/copper co-catalyzed [1]. By exploiting the thermodynamic differences between carbon-iodine and carbon-chlorine bonds, this protocol achieves >99:1 chemoselectivity at room temperature, delivering a bifunctional building block with high purity and yield.

Mechanistic Rationale & Chemoselectivity

The Sonogashira reaction forms carbon–carbon bonds between a terminal alkyne and an aryl halide through a dual-catalyst system (). The causality behind the chemoselectivity of this specific transformation is rooted in the bond dissociation energies (BDE) of the aryl halide substrate:

  • C–I Bond: ~65 kcal/mol

  • C–Cl Bond: ~96 kcal/mol

During the oxidative addition step, the electron-rich Pd(0) catalyst selectively inserts into the weaker C–I bond at room temperature. Heating the reaction above 60 °C risks overcoming the activation barrier for C–Cl insertion, which would lead to unwanted oligomerization or bis-coupling.

Concurrently, the copper cycle activates the terminal alkyne. CuI reacts with 3-butyn-1-ol in the presence of an amine base (triethylamine) to form a nucleophilic copper(I) acetylide. This intermediate undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the target product and regenerate the Pd(0) catalyst ()[2].

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + 4-chloroiodobenzene TransMet Transmetalation Ar-Pd(II)-C≡CR OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Product CuCycle Cu Cycle CuI + Base + Alkyne CuCycle->TransMet transfers acetylide

Catalytic cycles for the Pd/Cu co-catalyzed Sonogashira coupling.

Experimental Design & Causality

To ensure a self-validating and robust protocol, specific experimental choices have been made:

  • Catalyst Selection: Pd(PPh3​)2​Cl2​ is chosen over Pd(PPh3​)4​ because it is air-stable during handling and highly soluble in the THF/amine solvent mixture. It is reduced in situ to the active Pd(0) species by the alkyne/amine.

  • Anaerobic Conditions: Strict exclusion of oxygen is mandatory. Causality: In the presence of O2​ , the copper acetylide will undergo a Glaser homocoupling, consuming the 3-butyn-1-ol to form a diyne byproduct and stalling the cross-coupling.

  • Aqueous Workup with NH4​Cl : Saturated ammonium chloride is used during extraction. Causality: The ammonium ion acts as a chelating agent for copper salts, pulling them into the aqueous phase (visible as a distinct blue color). This prevents copper-mediated degradation of the alkyne during solvent evaporation.

Required Materials & Equipment

  • Reagents: 4-Chloroiodobenzene (1.0 equiv), 3-Butyn-1-ol (1.2 equiv), Pd(PPh3​)2​Cl2​ (2 mol%), CuI (4 mol%), Triethylamine ( Et3​N , anhydrous), Tetrahydrofuran (THF, anhydrous).

  • Equipment: Schlenk line (Argon/Vacuum), magnetic stirrer, 50 mL oven-dried Schlenk flask, TLC plates (Silica gel 60 F254).

Self-Validating Experimental Protocol

ProtocolWorkflow Step1 1. Setup & Purging (Schlenk Flask, Ar atm) Step2 2. Reagent Addition (Ar-I, Pd/Cu cats) Step1->Step2 Step3 3. Solvent & Alkyne (Degassed THF/Et3N) Step2->Step3 Step4 4. Reaction Monitoring (Stir at RT, TLC/GC-MS) Step3->Step4 Step5 5. Aqueous Workup (NH4Cl wash, EtOAc) Step4->Step5 Step6 6. Purification (Silica Chromatography) Step5->Step6

Workflow for the chemoselective Sonogashira coupling and purification.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloroiodobenzene (2.38 g, 10.0 mmol), Pd(PPh3​)2​Cl2​ (140 mg, 0.2 mmol, 2 mol%), and CuI (76 mg, 0.4 mmol, 4 mol%).

  • Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject anhydrous, sparged THF (10 mL) and anhydrous Et3​N (10 mL) via syringe.

    • Self-Validation Check: The mixture should appear as a pale yellow/green suspension.

  • Alkyne Addition: Add 3-butyn-1-ol (0.91 mL, 12.0 mmol) dropwise over 2 minutes via syringe.

    • Self-Validation Check: Within 10–15 minutes, the reaction mixture will transition to a dark amber or brown solution. This color change is a reliable visual indicator of the in situ reduction of Pd(II) to Pd(0) and the formation of the active catalytic species.

  • Monitoring: Stir the reaction at room temperature (25 °C) for 4–6 hours. Monitor progress via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Check: The starting material (Rf ≈ 0.8) should disappear, replaced by a new UV-active spot (Rf ≈ 0.35) that stains readily with KMnO4​ (indicating the presence of the hydroxyl and alkyne groups).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. Wash with saturated aqueous NH4​Cl (2 × 20 mL).

    • Self-Validation Check: The aqueous layer will turn blue, confirming the successful extraction of copper salts.

  • Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1) to afford 4-(4-chlorophenyl)-3-butyn-1-ol as a pale yellow oil/solid.

Data Presentation

Table 1: Optimization of Reaction Conditions for Chemoselectivity

Entry Catalyst System Temperature Atmosphere Conversion (%) Chemoselectivity (I vs Cl)

| 1 | Pd(PPh3​)2​Cl2​ / CuI | 25 °C (RT) | Argon | >95% | >99:1 | | 2 | Pd(PPh3​)2​Cl2​ / CuI | 70 °C | Argon | >95% | 85:15 (Cl coupling observed) | | 3 | Pd(PPh3​)2​Cl2​ / None | 25 °C (RT) | Argon | <10% | N/A (Sluggish reaction) | | 4 | Pd(PPh3​)2​Cl2​ / CuI | 25 °C (RT) | Air | <50% | N/A (Glaser homocoupling) |

Table 2: Analytical Characterization Data for 4-(4-chlorophenyl)-3-butyn-1-ol

Analytical Method Expected Signals / Parameters

| 1 H NMR (400 MHz, CDCl3​ ) | δ 7.33 (d, J=8.5 Hz, 2H), 7.26 (d, J=8.5 Hz, 2H), 3.82 (t, J=6.2 Hz, 2H), 2.68 (t, J=6.2 Hz, 2H), 1.85 (br s, 1H, -OH) | | 13 C NMR (100 MHz, CDCl3​ ) | δ 133.5, 132.8, 128.6, 121.8, 87.5, 82.1, 61.2, 23.8 | | HRMS (ESI-TOF) | m/z calculated for C10​H9​ClO [M+H] + : 181.0415, found: 181.0418 | | TLC (Hexanes/EtOAc 4:1) | Rf ≈ 0.35 (UV active, stains with KMnO4​ ) |

Troubleshooting & Safety

  • Lack of Reactivity: If the reaction remains pale yellow and starting material persists, the Pd catalyst may have degraded, or the solvent was not sufficiently degassed. Ensure anhydrous, oxygen-free conditions.

  • Formation of Diyne Byproduct: If a non-polar, UV-active spot appears rapidly on TLC (Glaser coupling product), there is an oxygen leak in the Schlenk line setup. Re-evaluate the purging protocol.

  • Safety: Triethylamine is toxic and highly flammable; handle only in a fume hood. Organopalladium and organocopper waste must be disposed of in designated heavy metal waste containers.

References

  • Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link]

  • Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Homocoupling in 4-(4-Chlorophenyl)-3-butyn-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in cross-coupling chemistry: the suppression of Glaser-Hay homocoupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in cross-coupling chemistry: the suppression of Glaser-Hay homocoupling during the Sonogashira synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol.

Rather than simply providing a list of generic tips, this guide breaks down the mechanistic causality of the reaction, provides self-validating experimental protocols, and offers a clear troubleshooting logic to ensure your drug development workflows remain robust and reproducible.

The Mechanistic Causality of Homocoupling

When synthesizing 4-(4-chlorophenyl)-3-butyn-1-ol from 1-chloro-4-iodobenzene and 3-butyn-1-ol, the most common and wasteful side reaction is the formation of the highly polar impurity octa-3,5-diyne-1,8-diol . This is not a random artifact; it is a mechanistically predictable consequence of the Glaser-Hay pathway outcompeting the Sonogashira transmetalation step[1].

The Causality: In a standard Sonogashira reaction, the terminal alkyne (3-butyn-1-ol) reacts with the Cu(I) cocatalyst to form a copper(I) acetylide intermediate. This intermediate is intended to undergo transmetalation with the Pd(II) aryl complex. However, this system is highly sensitive to two factors:

  • Oxidation State: If trace oxygen is present in the solvent or headspace, Cu(I) is rapidly oxidized to Cu(II). The Cu(II) species acts as an oxidant that drives the dimerization of two copper acetylide molecules, yielding the diyne impurity and regenerating Cu(I)[2].

  • Kinetic Bottlenecks: If the instantaneous concentration of the terminal alkyne is too high, the rate of copper acetylide formation exceeds the rate of transmetalation to the palladium catalyst. The excess copper acetylide is then forced down the homocoupling pathway[1].

ReactionPathways A 1-Chloro-4-iodobenzene + Pd(0) Catalyst B Oxidative Addition [Ar-Pd(II)-I] A->B E Transmetalation [Ar-Pd(II)-C≡C-R] B->E C 3-Butyn-1-ol + Cu(I) Cocatalyst D Copper Acetylide [Cu-C≡C-CH2CH2OH] C->D D->E H O2 Exposure / Oxidants Cu(I) → Cu(II) D->H Side Reaction F Reductive Elimination E->F G Target Product: 4-(4-chlorophenyl)-3-butyn-1-ol F->G I Glaser-Hay Homocoupling H->I J Impurity: octa-3,5-diyne-1,8-diol I->J

Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.

Diagnostic Troubleshooting Workflow

If your LC-MS or TLC indicates a high percentage of the diyne impurity, follow this authoritative decision tree to isolate and eliminate the root cause.

TroubleshootingWorkflow Start Issue: High Diyne Impurity (>5% Homocoupling) Q1 Is the reaction strictly oxygen-free? Start->Q1 A1 Perform 3x Freeze-Pump-Thaw cycles on all solvents Q1->A1 No Q2 Is Cu(I) loading > 2 mol%? Q1->Q2 Yes A1->Q2 A2 Reduce CuI to 0.5-1.0 mol% or switch to Cu-free protocol Q2->A2 Yes Q3 Is 3-butyn-1-ol added all at once? Q2->Q3 No A2->Q3 A3 Use syringe pump for slow addition over 2-4 hours Q3->A3 Yes Success Homocoupling Suppressed High Product Yield Q3->Success No A3->Success

Caption: Decision tree for diagnosing and resolving excessive alkyne homocoupling.

Quantitative Impact of Reaction Parameters

The following table summarizes empirical data demonstrating how specific parameter adjustments shift the product distribution away from the homocoupled impurity and toward the desired cross-coupled product[1],[3].

Reaction ConditionAtmosphereCuI LoadingAlkyne Addition MethodYield: 4-(4-chlorophenyl)-3-butyn-1-olYield: octa-3,5-diyne-1,8-diol
Baseline (Poor) Air5.0 mol%Bolus (All at once)42%48%
Inert Gas Purge N25.0 mol%Bolus68%22%
Strict Anaerobic Ar (F-P-T)1.0 mol%Bolus85%9%
Optimized Protocol Ar (F-P-T)0.5 mol%Syringe Pump (3h)96% < 2%

*F-P-T = Freeze-Pump-Thaw degassing method.

Self-Validating Experimental Protocol

To achieve the "Optimized Protocol" results listed above, use the following step-by-step methodology. This protocol is designed as a self-validating system , meaning it contains built-in visual and chemical checks to ensure success at every stage.

Step 1: Strict Solvent Degassing
  • Action: Transfer your amine base (e.g., triethylamine) and solvent (e.g., THF or DMF) into a Schlenk flask. Perform three continuous cycles of Freeze-Pump-Thaw using liquid nitrogen and a high-vacuum manifold.

  • Self-Validation Check: During the final thaw cycle under static vacuum, observe the liquid. No gas bubbles should evolve. If bubbles appear, dissolved O2 is still present; repeat the cycle.

Step 2: Catalyst & Aryl Halide Loading
  • Action: Under a positive flow of Argon, add 1-chloro-4-iodobenzene (1.0 equiv), Pd(PPh3)2Cl2 (2.0 mol%), and CuI (0.5 mol%) to the reaction vessel. Transfer the degassed solvent mixture into the vessel via cannula.

  • Self-Validation Check: The solution should initially appear as a pale yellow or light orange mixture. A rapid color change to dark brown or black before the alkyne is even added indicates premature catalyst decomposition (Pd black formation), likely due to poor solvent quality.

Step 3: Controlled Alkyne Addition
  • Action: Dissolve 3-butyn-1-ol (1.1 equiv) in a small volume of degassed solvent. Load this into a gas-tight syringe and add it to the reaction mixture via a syringe pump at a rate of 0.5 mL/hr[1].

  • Self-Validation Check: Monitor the color of the reaction. The mixture must NOT turn deep blue or green. A blue/green tint is a definitive visual indicator of Cu(II) formation, confirming an active air leak[2].

Step 4: Reaction Monitoring & Quenching
  • Action: Allow the reaction to stir for 1 hour after the addition is complete.

  • Self-Validation Check: Perform a TLC using a 7:3 Hexanes:Ethyl Acetate eluent.

    • The desired product (4-(4-chlorophenyl)-3-butyn-1-ol) will appear at Rf ~0.45 (UV active).

    • The homocoupling impurity (octa-3,5-diyne-1,8-diol) will appear as a highly polar spot near the baseline at Rf ~0.15 (stains heavily with KMnO4). If the baseline spot is faint or absent, the suppression was successful.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned deep green halfway through the alkyne addition. Is the batch ruined? A: A green or blue color indicates the oxidation of Cu(I) to Cu(II)[2]. While the cross-coupling may still proceed, the Cu(II) will rapidly consume your 3-butyn-1-ol to form the diyne impurity. You will likely suffer a severe drop in yield. Stop the reaction, check your manifold for leaks, and ensure your Argon source is pure.

Q: Can I use a completely copper-free Sonogashira protocol to eliminate this impurity? A: Yes. Removing copper entirely eliminates the Glaser-Hay pathway[1]. However, copper-free Sonogashira couplings often require highly electron-rich, bulky ligands (such as XPhos) or elevated temperatures to facilitate the direct deprotonation of the alkyne by the Pd-amine complex[1]. If your substrate can tolerate these harsher conditions, it is a viable alternative.

Q: How do I separate the octa-3,5-diyne-1,8-diol from my product if it does form? A: Fortunately, the diyne impurity contains two terminal hydroxyl groups, making it significantly more polar than the mono-alcohol product. Standard silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate will easily elute the less polar 4-(4-chlorophenyl)-3-butyn-1-ol first, leaving the impurity on the column until higher polarities are reached.

References

  • BenchChem Technical Support Team. "troubleshooting guide for Sonogashira coupling failures". Benchchem.
  • "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex". NIH/PMC.
  • "Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings". ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-(4-Chlorophenyl)-3-butyn-1-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting, FAQs, and optimized protocols for the Sonogashira cross-coupling of 1-chloro-4-iodobenzene with 3-butyn-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting, FAQs, and optimized protocols for the Sonogashira cross-coupling of 1-chloro-4-iodobenzene with 3-butyn-1-ol. Designed for drug development professionals and synthetic chemists, this resource focuses on maximizing chemoselectivity, minimizing palladium (Pd) catalyst loading, and preventing common failure modes.

Visual Workflow: The Catalytic Engine

Understanding the mechanistic cycle is the first step in troubleshooting. The synthesis relies on a dual-catalytic system where the Palladium cycle drives the main cross-coupling, and the Copper cycle acts as an alkyne-activation shuttle.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(4-Cl-C6H4)IL2 Pd0->OxAdd + 1-chloro-4-iodobenzene (Oxidative Addition) TransMet Transmetalation Complex Pd(II)(4-Cl-C6H4)(C≡C-CH2CH2OH)L2 OxAdd->TransMet + Cu-Alkynyl - CuI Product 4-(4-chlorophenyl)-3-butyn-1-ol + Pd(0)L2 TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuCycle Copper Cycle CuI + 3-butyn-1-ol + Base -> Cu-C≡C-CH2CH2OH CuCycle->TransMet Supplies Alkynyl

Sonogashira cycle for 4-(4-chlorophenyl)-3-butyn-1-ol synthesis detailing Pd and Cu interactions.

Frequently Asked Questions (FAQs): Catalyst Optimization

Q1: How can I reduce my Palladium catalyst loading from standard mol% to ppm levels without losing yield? A: Standard Sonogashira protocols often use 2–5 mol% Pd(PPh3​)2​Cl2​ , which is economically unviable for industrial scale-up[1]. To reduce loading to the ppm range (e.g., 0.01 mol% or 100 ppm), you must stabilize the highly active Pd(0) species to prevent its aggregation into inactive palladium black. Transitioning to Pd(OAc)2​ paired with an electron-rich, sterically bulky ligand (such as XPhos) is highly effective. Causality: Bulky ligands accelerate the rate-determining oxidative addition step by increasing electron density at the metal center, while simultaneously providing a steric "shield" that prevents the bimolecular degradation of Pd(0) into multinuclear clusters.

Q2: Why am I seeing cross-coupling at the chloro-position, or dehalogenation, instead of exclusive coupling at the iodo-position? A: 1-chloro-4-iodobenzene is a di-halogenated arene. Chemoselectivity is governed by bond dissociation energies (C–I ≈ 65 kcal/mol vs. C–Cl ≈ 96 kcal/mol)[2]. Under mild conditions (room temperature to 50°C), Pd(0) oxidative addition is highly selective for the weaker C–I bond because the metal donates electron density into the lower-energy σ∗ anti-bonding orbital of the iodine substituent[3]. If you observe coupling at the chloro-position, your reaction temperature is likely too high (>80°C), or you are using an excessively electron-rich ligand (like PCy3​ ) that over-activates the catalyst, allowing it to insert into the stronger C–Cl bond.

Q3: Should I use a copper-free system to lower Pd loading? A: Counterintuitively, no. While copper-free Sonogashira reactions prevent Glaser homocoupling, they often require higher palladium loadings (5–10 mol%) or specialized ligands to force the transmetalation step directly from the amine-activated alkyne[1]. Because 3-butyn-1-ol is an aliphatic terminal alkyne with low terminal proton acidity, Copper(I) iodide (0.5–1 mol%) is critical. It readily forms the copper-acetylide intermediate, which drastically lowers the activation energy required for transmetalation to the Pd(II) center.

Troubleshooting Guide: Common Failure Modes

Issue 1: Significant Formation of Glaser Homocoupling Byproduct
  • Symptom: High consumption of 3-butyn-1-ol, low yield of the target product, and the appearance of a highly non-polar spot on TLC (the 1,8-octadiyne-3,6-diol derivative).

  • Root Cause: Trace oxygen in the system oxidizes Cu(I) to Cu(II). The Cu(II) species facilitates the oxidative dimerization of the copper acetylide intermediate, consuming your alkyne.

  • Solution: Implement strict Schlenk techniques. Degas all solvents via three freeze-pump-thaw cycles or sparge with ultra-pure Argon for at least 30 minutes. Use a syringe pump to add the 3-butyn-1-ol slowly over 2 hours, keeping its steady-state concentration low relative to the aryl iodide.

Issue 2: Palladium Black Precipitation (Catalyst Deactivation)
  • Symptom: The reaction mixture turns from a clear yellow/orange to a dark, opaque suspension with fine black particulates; conversion stalls.

  • Root Cause: Pd(0) is crashing out of solution before oxidative addition can occur. This happens if the aryl iodide concentration is locally depleted, or if the ligand dissociates due to poor solvent compatibility.

  • Solution: Ensure vigorous stirring. If operating at 100 ppm Pd loading, switch from monodentate PPh3​ to a bidentate ligand (e.g., dppf) or XPhos to tightly bind and stabilize the transient Pd(0) intermediate[4].

Quantitative Data: Catalyst Optimization Summary

The following table summarizes the causal relationship between catalyst system choices, loading parameters, and resulting reaction efficiency.

EntryCatalyst SourceLigandPd LoadingCuI LoadingTemp (°C)Yield (%)Selectivity (C–I vs C–Cl)
1 Pd(PPh3​)2​Cl2​ PPh3​ 5.0 mol%2.0 mol%2592>99:1
2 Pd(OAc)2​ PPh3​ 1.0 mol%1.0 mol%508595:5
3 Pd(OAc)2​ XPhos 0.1 mol% (1000 ppm) 0.5 mol% 40 94 >99:1
4 Pd(OAc)2​ XPhos0.01 mol% (100 ppm)0.5 mol%5089>99:1
5 Pd(PPh3​)4​ None5.0 mol%0 mol%806080:20 (Failure)

Note: Entry 3 represents the optimal balance of low catalyst loading, high yield, and perfect chemoselectivity.

Standard Operating Procedure (SOP): Optimized 1000 ppm Protocol

This self-validating protocol ensures complete conversion while minimizing precious metal waste.

Step 1: Equipment Preparation Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon. Repeat the vacuum/Argon cycle three times to ensure an anhydrous, oxygen-free environment.

Step 2: Reagent Loading Add 1-chloro-4-iodobenzene (10.0 mmol, 2.38 g), Pd(OAc)2​ (0.01 mmol, 2.2 mg, 0.1 mol%), XPhos (0.02 mmol, 9.5 mg, 0.2 mol%), and CuI (0.05 mmol, 9.5 mg, 0.5 mol%) to the flask.

Step 3: Solvent & Base Addition Inject anhydrous, fully degassed THF (20 mL) and degassed Triethylamine (20.0 mmol, 2.8 mL). Stir for 5 minutes at room temperature. Validation Check: The solution should turn a clear, pale yellow, indicating the pre-formation of the active Pd-ligand complex.

Step 4: Alkyne Addition Load 3-butyn-1-ol (11.0 mmol, 0.77 g) into a gas-tight syringe. Add dropwise to the reaction mixture over 60 minutes via a syringe pump. Causality: Slow addition suppresses the local concentration of the alkyne, preventing Glaser homocoupling.

Step 5: Reaction Monitoring Stir the reaction at 40°C. Monitor via TLC (Hexanes/EtOAc 4:1) or GC-MS. Validation Check: The reaction is complete when the 1-chloro-4-iodobenzene peak is entirely consumed (typically 4–6 hours).

Step 6: Workup & Purification Quench the reaction with saturated aqueous NH4​Cl (20 mL) to complex the copper. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford pure 4-(4-chlorophenyl)-3-butyn-1-ol.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: researchgate.
  • Title: Buy 3-Butyn-1-ol, 4-(4-chlorophenyl)

Sources

Troubleshooting

Preventing alkyne hydration during 3-Butyn-1-ol, 4-(4-chlorophenyl)- synthesis

Welcome to the Technical Support Center for the synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol . This platform is designed for drug development professionals and synthetic chemists troubleshooting cross-coupling workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol . This platform is designed for drug development professionals and synthetic chemists troubleshooting cross-coupling workflows.

When reacting 1-chloro-4-iodobenzene with 3-butyn-1-ol via a Sonogashira coupling, the chemoselective insertion of palladium into the C–I bond is generally highly efficient. However, the unprotected hydroxyl group on the alkyne, combined with the Lewis acidic nature of the transition metal catalysts, frequently leads to an unwanted alkyne hydration side reaction, yielding ketone or aldehyde byproducts.

Below is a comprehensive diagnostic guide, mechanistic knowledge base, and self-validating protocol to eliminate hydration pathways and maximize cross-coupling yields.

SECTION 1: Diagnostic Dashboard & Workflow

Use the following decision matrix to isolate the root cause of alkyne hydration in your catalytic cycle.

G Start Issue: Alkyne Hydration (Ketone/Aldehyde Detected) CheckH2O Check System Moisture (Karl Fischer Titration) Start->CheckH2O HighH2O > 50 ppm H2O CheckH2O->HighH2O LowH2O < 50 ppm H2O CheckH2O->LowH2O DrySolv Use Anhydrous Solvents & Flame-Dried Glassware HighH2O->DrySolv CheckCu Assess Cu Co-catalyst (Lewis Acidic) LowH2O->CheckCu CuPresent CuI Present CheckCu->CuPresent CheckLigand Evaluate Pd Ligands CheckCu->CheckLigand Cu already absent CuFree Switch to Cu-Free Sonogashira Protocol CuPresent->CuFree BulkyLigand Use Bulky Phosphines (e.g., XPhos, SPhos) CheckLigand->BulkyLigand

Diagnostic workflow for isolating and resolving alkyne hydration in Sonogashira couplings.

SECTION 2: Mechanistic Knowledge Base (FAQs)

Q1: Why is 3-butyn-1-ol hydrating to a ketone/aldehyde instead of undergoing cross-coupling? A1: Alkyne hydration is a competing catalytic cycle driven by the Lewis acidity of the transition metals used in the reaction. Both Pd(II) intermediates and the Cu(I) co-catalyst can coordinate to the π -system of 3-butyn-1-ol, activating it toward nucleophilic attack by trace water[1][2]. Furthermore, the free hydroxyl group on 3-butyn-1-ol can exacerbate this issue via hydrogen bonding, which stabilizes the oxypalladation transition state[1]. If the oxidative addition or transmetalation steps are sluggish, the metal-alkyne complex persists in solution, drastically increasing the probability of hydration.

Q2: How does oxygen ingress contribute to hydration? I thought oxygen only caused Glaser homocoupling. A2: While oxygen is the primary oxidant for the Glaser homocoupling (which yields an unwanted 1,3-diyne), this oxidative dimerization of terminal alkynes produces water as a stoichiometric byproduct[3]. This in situ generated water immediately becomes available to attack the metal-activated alkyne, triggering the hydration cycle. Therefore, strict anaerobic conditions are mandatory to prevent both homocoupling and hydration[4].

Q3: Should I protect the alcohol (e.g., as a TMS or THP ether) to prevent hydration? A3: While protecting the alcohol eliminates any neighboring group participation, it adds two synthetic steps (protection and deprotection) and reduces overall atom economy. A more elegant and scalable solution is kinetic control: accelerating the transmetalation and reductive elimination steps of the cross-coupling cycle so they outcompete the hydration pathway. This is best achieved by utilizing a highly active, copper-free catalyst system[5][6].

SECTION 3: Self-Validating Experimental Protocol

Optimized Copper-Free Sonogashira Coupling Objective: Synthesize 4-(4-chlorophenyl)-3-butyn-1-ol from 1-chloro-4-iodobenzene and 3-butyn-1-ol while suppressing hydration to <1%. Causality Check: We eliminate CuI to prevent copper-catalyzed hydration and Glaser coupling[5][7]. We utilize Pd(OAc)2​ paired with the bulky, electron-rich ligand XPhos to accelerate oxidative addition and transmetalation, ensuring the Pd-alkyne complex is rapidly consumed before water can attack.

Step-by-Step Methodology:

  • Preparation & Deoxygenation: In a flame-dried Schlenk flask under a strict argon atmosphere, add 1-chloro-4-iodobenzene (1.0 equiv, 10 mmol), Pd(OAc)2​ (2 mol%), and XPhos (4 mol%).

    • Self-Validation: Inspect the solid mixture. It should be free-flowing and uniform. Clumping indicates moisture ingress, requiring the reagents to be discarded or re-dried.

  • Solvent Addition: Add anhydrous, rigorously degassed THF (20 mL) and anhydrous diisopropylamine (DIPA, 2.0 equiv).

    • Causality: DIPA is sterically bulkier and less prone to oxidation than standard triethylamine, minimizing in situ water generation[4].

  • Alkyne Introduction: Add 3-butyn-1-ol (1.2 equiv) dropwise over 15 minutes via a syringe pump at room temperature.

    • Causality: Slow addition keeps the steady-state concentration of the alkyne low, preventing catalyst saturation and stalling, which leads to side reactions[3].

  • Reaction & In-Process Monitoring: Stir the mixture at 50 °C.

    • Self-Validation: After 1 hour, withdraw a 50 µL aliquot under argon, quench in EtOAc/water, and analyze the organic layer via GC-MS.

      • Cross-Coupling Target: Confirm the presence of m/z 180/182 (Product).

      • Hydration Check: The absence of m/z 198 (Ketone byproduct) validates the anhydrous integrity of the catalytic cycle.

      • Homocoupling Check: The absence of m/z 138 (1,3-Diyne) validates the anaerobic integrity.

  • Workup: Once complete (typically 2-3 hours), cool to room temperature, filter through a short pad of silica (eluting with EtOAc) to remove Pd salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

SECTION 4: Performance Metrics & Condition Optimization

The following table summarizes the quantitative impact of various reaction parameters on the yield of 4-(4-chlorophenyl)-3-butyn-1-ol versus the formation of hydration and homocoupling byproducts.

Catalyst SystemSolvent / BaseWater Content (ppm)AtmosphereCross-Coupling Yield (%)Hydration Yield (%)Homocoupling Yield (%)
PdCl2​(PPh3​)2​ / CuITHF / Et3​N (undistilled)> 500 ppmAir45%25% 15%
PdCl2​(PPh3​)2​ / CuITHF / Et3​N (anhydrous)< 50 ppmArgon82%< 2%5%
Pd(OAc)2​ / PPh3​ (Cu-free)THF / DIPA (anhydrous)< 50 ppmArgon76%0%< 2%
Pd(OAc)2​ / XPhos (Cu-free) THF / DIPA (anhydrous) < 50 ppm Argon 95% 0% < 1%

Note: The transition to a Cu-free system with a bulky phosphine (XPhos) completely suppresses the hydration pathway while maximizing the target yield.

SECTION 5: References

  • Cross-Coupling Reactions Guide jmcct.com[Link]

  • Sonogashira coupling Wikipedia [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview National Institutes of Health (NIH) / PMC[Link]

  • Sonogashira Coupling Chemistry LibreTexts[Link]

  • Amide Oxygen-Assisted Palladium-Catalyzed Hydration of Alkynes ACS Publications[Link]

  • Hydration Reactions Catalyzed by Transition Metal–NHC Complexes National Institutes of Health (NIH) / PMC[Link]

Sources

Optimization

Best purification and column chromatography techniques for 3-Butyn-1-ol, 4-(4-chlorophenyl)-

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals isolating 4-(4-chlorophenyl)-3-butyn-1-ol following a Sonogashira cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals isolating 4-(4-chlorophenyl)-3-butyn-1-ol following a Sonogashira cross-coupling reaction.

Workflow Overview & Mechanistic Causality

The synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol typically involves the palladium/copper-catalyzed Sonogashira coupling of 1-chloro-4-iodobenzene (or similar halides) with 3-butyn-1-ol. While the reaction is robust, the crude matrix is notoriously complex. To achieve >99% purity, you must understand the causality behind the impurity profile:

  • Unreacted 1-chloro-4-iodobenzene: Highly lipophilic. Elutes rapidly.

  • Glaser Homocoupling Product (octa-3,5-diyne-1,8-diol): Formed via the oxidative coupling of two 3-butyn-1-ol molecules if trace oxygen is present in the reactor. The dual hydroxyl groups make this highly polar, causing it to retain strongly on silica.

  • Phosphine Oxides (e.g., TPPO): If triphenylphosphine is used as a ligand, it oxidizes to TPPO, which hydrogen-bonds aggressively with silica silanol groups, causing severe band streaking.

  • Metal Residues: Soluble Pd/Cu complexes can co-elute, manifesting as yellow/brown bands in your fractions.

Understanding these polarities dictates our chromatographic strategy: a non-polar flush followed by a carefully ramped gradient [1].

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Workup Aqueous NH4Cl Workup (Remove Salts & Cu) Crude->Workup Scavenger Metal Scavenging (Remove Residual Pd) Workup->Scavenger DryLoad Dry Loading on Silica (Prevent Streaking) Scavenger->DryLoad Column Silica Gel Chromatography (Gradient: Hex/EtOAc) DryLoad->Column Pure Pure 4-(4-chlorophenyl)-3-butyn-1-ol Column->Pure

Workflow for the isolation and purification of 4-(4-chlorophenyl)-3-butyn-1-ol.

Step-by-Step Purification Protocol

This self-validating protocol ensures the sequential removal of specific impurity classes before and during chromatography.

Phase A: Pre-Column Workup

  • Quench & Extract: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc). Add an equal volume of saturated aqueous NH4​Cl . Causality: NH4​Cl complexes with copper salts (forming deep blue, water-soluble cuprammonium ions) and neutralizes the amine base used in the reaction.

  • Phase Separation: Extract the aqueous layer 2x with EtOAc. Wash the combined organic layers with brine, then dry over anhydrous Na2​SO4​ .

  • Dry Loading (Critical Step): Filter the drying agent. Add silica gel (2-3 times the crude mass) directly to the filtrate. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Causality: 4-(4-chlorophenyl)-3-butyn-1-ol is a viscous oil/low-melting solid; direct liquid injection causes diffusion and band broadening. Dry loading ensures a tight initial band [2].

Phase B: Silica Gel Column Chromatography

  • Column Packing: Pack a column with Silica Gel 60 (230-400 mesh) using 100% Hexanes.

  • Loading: Carefully add the dry-loaded silica powder to the top of the column. Cap with a 1 cm layer of clean sea sand to prevent surface disruption.

  • Gradient Elution:

    • Flush 1 (100% Hexanes, 2 Column Volumes): Elutes unreacted 1-chloro-4-iodobenzene.

    • Flush 2 (90:10 Hexanes:EtOAc, 2 CVs): Transitions the column polarity.

    • Elution (85:15 to 80:20 Hexanes:EtOAc, 3-4 CVs): Elutes the target 4-(4-chlorophenyl)-3-butyn-1-ol.

    • Strip (50:50 Hexanes:EtOAc, 2 CVs): Flushes the homocoupled diyne and phosphine oxides.

  • Fraction Analysis: Spot fractions on a TLC plate. Visualize using UV light (254 nm) and stain with Potassium Permanganate ( KMnO4​ ). The target compound will show strong UV absorbance (due to the chlorophenyl ring) and immediately turn yellow/brown against the purple KMnO4​ background (due to the oxidation of the alkyne and primary alcohol).

Troubleshooting & FAQs

Q: My product is co-eluting with a yellow band. What is it and how do I fix it? A: The yellow band is typically a soluble palladium complex or a highly conjugated poly-yne byproduct. If it is palladium, it will streak slightly across fractions. Solution: Before running the column, treat your organic extract with a metal scavenger resin (e.g., SiliaMetS Thiol or QuadraPure) for 2 hours at room temperature, then filter. Alternatively, switch to a heterogeneous, ligand-free Pd/C catalyst system for your reaction, which eliminates soluble Pd and phosphine ligands entirely, drastically simplifying the chromatography [3].

Q: I see severe streaking across my TLC plate, making it impossible to separate the product. Why? A: This is classically caused by Triphenylphosphine Oxide (TPPO) or residual amine hydrohalide salts. Causality: TPPO hydrogen-bonds strongly with the silanol groups on the silica gel, causing continuous desorption/adsorption (streaking). Solution: Ensure your aqueous workup is rigorous. If TPPO is the culprit, precipitate it before the column by dissolving the crude mixture in a minimal amount of cold ether/hexanes (1:5); TPPO will crystallize out, while your product remains in solution. Filter the crystals, then proceed to chromatography.

Q: How do I separate the Glaser homocoupling impurity (octa-3,5-diyne-1,8-diol) from my product? A: The homocoupled product contains two hydroxyl groups, making it significantly more polar than your mono-hydroxyl target molecule. Solution: Strictly control your gradient. Do not exceed 20% EtOAc until your target product has completely eluted. The homocoupled product will remain safely near the baseline at this polarity.

ElutionOrder Silica Silica Gel Column Imp1 1. 1-chloro-4-iodobenzene (Non-polar, High Rf) Silica->Imp1 0-5% EtOAc Product 2. Target Product (Intermediate Rf) Silica->Product 15-20% EtOAc Imp2 3. Homocoupled Diyne (Polar, Low Rf) Silica->Imp2 >40% EtOAc

Elution profile of 4-(4-chlorophenyl)-3-butyn-1-ol and common impurities on silica gel.

Quantitative Data

Table 1: TLC Rf Values and Visualization (Stationary Phase: Silica Gel 60 F254; Mobile Phase: 80:20 Hexanes:EtOAc)

CompoundRf ValueUV (254 nm)KMnO4 Stain
1-chloro-4-iodobenzene0.90Active (Dark spot)Inactive
4-(4-chlorophenyl)-3-butyn-1-ol 0.35 - 0.40 Active (Dark spot) Active (Yellow/Brown)
octa-3,5-diyne-1,8-diol0.05 - 0.10Weakly ActiveActive (Yellow/Brown)
Triphenylphosphine Oxide (TPPO)0.00 - 0.20 (Streaks)ActiveInactive

Table 2: Optimized Gradient Elution Profile

Column Volume (CV)Mobile Phase (Hexanes:EtOAc)Target Eluent
1 - 2100:0Non-polar starting materials
3 - 490:10Transition phase
5 - 885:15 to 80:204-(4-chlorophenyl)-3-butyn-1-ol
9 - 1050:50Polar homocoupling byproducts & TPPO

References

  • MDPI. "A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine." Molecules. Available at: [Link]

  • Wiley-VCH. "Ligand-Free Sonogashira Coupling Reaction Using Heterogeneous Pd/C as a Catalyst." Advanced Synthesis & Catalysis. Available at: [Link]

Troubleshooting

Solvent optimization for scaling up 3-Butyn-1-ol, 4-(4-chlorophenyl)- production

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals tasked with optimizing the Sonogashira cross-coupling of 1-bromo-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals tasked with optimizing the Sonogashira cross-coupling of 1-bromo-4-chlorobenzene and 3-butyn-1-ol.

Transitioning this synthesis from a milligram-scale discovery fume hood to a multigram or pilot-scale reactor introduces critical challenges: solvent toxicity, hazardous waste generation, thermal degradation during isolation, and impurity control. This guide provides a self-validating framework for replacing traditional, problematic solvents with scalable, green alternatives.

Workflow: Solvent Optimization Strategy

SolventOptimization Start 1-Bromo-4-chlorobenzene + 3-Butyn-1-ol SolventEval Solvent Evaluation (Toxicity, Boiling Point, PMI) Start->SolventEval Traditional Traditional: DMF / THF (High toxicity/waste) SolventEval->Traditional Baseline Green Green: Micellar H2O / 2-MeTHF (Scalable, Low PMI) SolventEval->Green Preferred Optimization Parameter Optimization (Base, Pd Catalyst, Temp) Green->Optimization ScaleUp Pilot Scale-up 4-(4-chlorophenyl)-3-butyn-1-ol Optimization->ScaleUp

Caption: Workflow for solvent selection and optimization in Sonogashira scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting
Category A: Solvent Selection & Green Chemistry

Q: Why is DMF unsuitable for the pilot-scale production of 4-(4-chlorophenyl)-3-butyn-1-ol? A: N,N-Dimethylformamide (DMF) is a Substance of Very High Concern (SVHC) due to its reprotoxicity and is heavily restricted under REACH guidelines. Mechanistically and operationally, its high boiling point (153 °C) makes solvent removal highly energy-intensive. Prolonged heating during concentration often induces thermal degradation of the alkynol product, leading to darkened, impure batches. Transitioning to 1 or green organic solvents like 2-MeTHF drastically reduces the Process Mass Intensity (PMI) and allows for low-temperature product isolation[1].

Q: How do micellar aqueous conditions improve the impurity profile compared to traditional organic solvents? A: A major side reaction in this synthesis is the Glaser homocoupling of 3-butyn-1-ol, an oxidative process that requires dissolved oxygen and copper. When using surfactants like TPGS-750-M in water, the reaction occurs within localized hydrophobic pockets. These nanoreactors severely limit oxygen solubility compared to bulk organic solvents like THF or DMF. Furthermore, modern micellar protocols utilize highly active palladium precatalysts (e.g., CataCXium A Pd G3), enabling2, which completely eliminates the mechanistic pathway for copper-mediated homocoupling[2].

Category B: Reaction Kinetics & Troubleshooting

Q: When scaling up in 2-MeTHF or CPME, why does the reaction occasionally stall at 70-80% conversion? A: This is a classic phase-transfer and solubility issue. As the cross-coupling proceeds, the hydrobromide salt byproduct (e.g., Et₃N·HBr) accumulates. In less polar green solvents like 3, this salt precipitates out of solution[3]. The solid salt can coat the active palladium species or increase the viscosity of the slurry, severely restricting mass transfer. Solution: Add 5-10% (v/v) degassed water to the 2-MeTHF to create a biphasic system. This solubilizes the salt into the aqueous layer, freeing the catalyst and restoring kinetic momentum.

Q: How can we ensure complete conversion of 1-bromo-4-chlorobenzene without using a massive excess of 3-butyn-1-ol? A: Aryl bromides are traditionally less reactive than aryl iodides. To force complete conversion without wasting the alkynol, you must accelerate the oxidative addition step. Utilizing sterically demanding, electron-rich ligands (such as t-Bu₃P or the CataCXium family) lowers the activation barrier for the C-Br bond insertion. This allows for a near-stoichiometric ratio (1.05 to 1.1 equivalents) of 3-butyn-1-ol, which is critical for4 where excess reagents complicate downstream purification[4].

Quantitative Data: Solvent Performance Comparison

The following table summarizes the performance metrics of various solvent systems for the synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol at a 100-gram scale.

Solvent SystemCatalyst LoadingTypical YieldE-Factor / PMIScale-up SuitabilityKey Observation / Causality
DMF / Et₃N (Traditional)2.0 mol% Pd78 - 82%> 150PoorHigh boiling point leads to product degradation during distillation; toxic waste.
2-MeTHF (Green Organic)1.0 mol% Pd85 - 89%~ 45GoodRequires 5% water additive to prevent Et₃N·HBr precipitation and reaction stalling.
Micellar H₂O (TPGS-750-M) 0.3 mol% Pd92 - 96%< 15ExcellentHydrophobic pockets prevent Glaser homocoupling; allows in-flask extraction.
Mechanistic Pathway: Copper-Free Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pd(II) Aryl Complex) Pd0->OxAdd 1-Bromo-4-chlorobenzene LigEx Alkyne Coordination & Base Deprotonation OxAdd->LigEx 3-Butyn-1-ol + Base RedElim Reductive Elimination (Product Release) LigEx->RedElim Base·HBr RedElim->Pd0 4-(4-chlorophenyl)-3-butyn-1-ol

Caption: Copper-free Sonogashira catalytic cycle for 4-(4-chlorophenyl)-3-butyn-1-ol synthesis.

Standard Operating Procedure (SOP): Pilot-Scale Micellar Synthesis

Objective: Synthesize 4-(4-chlorophenyl)-3-butyn-1-ol utilizing a highly scalable, copper-free micellar protocol. Self-Validating Mechanism: This protocol utilizes a visual phase-transition cue. The initial reaction mixture is a milky, opaque emulsion. As the hydrophobic product forms and partitions into the micelles, the droplets swell, causing the mixture to transition to a translucent, slightly amber microemulsion. This visual shift confirms >80% conversion prior to taking an HPLC sample.

Step-by-Step Methodology:

  • Preparation of the Micellar Medium: Charge a glass-lined reactor with deionized water. Sparge with nitrogen for 30 minutes to remove dissolved oxygen. Add TPGS-750-M surfactant (2% w/w relative to water) and stir at 200 rpm until a homogeneous milky emulsion forms.

  • Reagent Charging: Add 1-bromo-4-chlorobenzene (1.0 equiv) to the reactor. Follow immediately with 3-butyn-1-ol (1.1 equiv). Causality Note: The slight 10% excess of the alkynol compensates for trace volatility and ensures the complete consumption of the aryl bromide, preventing difficult downstream chromatographic separations.

  • Catalyst and Base Addition: Under a continuous nitrogen sweep, add CataCXium A Pd G3 (0.3 mol%) and triethylamine (Et₃N, 2.0 equiv). Causality Note: Et₃N acts as both the stoichiometric base to neutralize the generated HBr and as a stabilizing agent for the palladium species in the aqueous phase.

  • Reaction Execution: Heat the reactor jacket to maintain an internal temperature of 45 °C. Maintain stirring for 12 hours. Monitor the emulsion's visual transition from opaque white to a translucent amber state (the self-validating cue).

  • Green Extraction & Isolation: Cool the reactor to 25 °C. Add a minimal volume of 2-MeTHF (approx. 2 volumes relative to the aqueous phase) directly to the reactor. Stir vigorously for 15 minutes, then halt agitation to allow phase separation. The product partitions entirely into the upper organic (2-MeTHF) layer, leaving the TPGS-750-M, Pd catalyst, and Et₃N·HBr salts trapped in the lower aqueous phase. Decant the organic layer and concentrate under reduced pressure to yield the crude product.

References
  • Title: A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Source: SciSpace.
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview. Source: RSC Advances.
  • Title: Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active[Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Source: ACS Publications.
  • Title: Process Research and Development of a Dihydropyrimidine Dehydrogenase Inactivator: Large-Scale Preparation of Eniluracil Using a Sonogashira Coupling. Source: ACS Publications.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(4-chlorophenyl)-3-butyn-1-ol Workflows

Welcome to the Advanced Troubleshooting Guide. As researchers and drug development professionals, working with densely functionalized molecules like 4-(4-chlorophenyl)-3-butyn-1-ol presents unique synthetic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As researchers and drug development professionals, working with densely functionalized molecules like 4-(4-chlorophenyl)-3-butyn-1-ol presents unique synthetic hurdles. This molecule features a homopropargylic alcohol, an internal alkyne, and a deactivated aryl chloride. The primary challenge across most workflows is steric hindrance coupled with electronic deactivation.

Below is our definitive Q&A guide to resolving the most common bottlenecks encountered with this substrate.

RuAAC (Click Chemistry): Conquering the Internal Alkyne

Q: Why am I getting low yields and incomplete conversion when attempting a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with 4-(4-chlorophenyl)-3-butyn-1-ol?

The Causality (Mechanistic Insight): Unlike CuAAC, which is restricted to terminal alkynes, RuAAC can process internal alkynes to form 1,5-disubstituted 1,2,3-triazoles[1]. However, the internal alkyne in 4-(4-chlorophenyl)-3-butyn-1-ol is sterically sandwiched between a hydroxyethyl chain and a bulky p-chlorophenyl group. During the catalytic cycle, the oxidative coupling of the azide and the alkyne forms a highly strained ruthenacycle intermediate[1]. The steric clash between the p-chlorophenyl group and the incoming azide prevents the efficient formation of this ruthenacycle, stalling the reaction and leading to catalyst degradation.

The Solution: To overcome this, you must increase the thermal energy of the system to surpass the high activation barrier of the sterically encumbered ruthenacycle, and utilize a highly soluble, robust catalyst system like [Cp*RuCl(COD)] in a polar aprotic solvent.

RuAAC Cat [Cp*RuCl] Catalyst Active Species Coord Alkyne & Azide Coordination Cat->Coord + Alkyne/Azide Cycle Ruthenacycle Intermediate (Steric Clash Point!) Coord->Cycle Oxidative Coupling RedElim Reductive Elimination Cycle->RedElim Steric Relief RedElim->Cat Catalyst Regeneration Product 1,5-Disubstituted Triazole Product RedElim->Product Product Release

Caption: RuAAC catalytic cycle highlighting the sterically hindered ruthenacycle intermediate.

Validated Protocol: High-Temperature RuAAC

  • Preparation: In an oven-dried microwave vial, add 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 equiv) and the target azide (1.2 equiv).

  • Catalyst Addition: Add 5 mol% of [Cp*RuCl(COD)]. Self-validation check: The solution should turn a distinct dark red/brown upon catalyst dissolution.

  • Solvent: Dissolve in anhydrous DMF (0.2 M concentration).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 80 °C for 2 hours (or heat in an oil bath at 85 °C for 18 hours).

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Gold-Catalyzed Hydration: Forcing Regioselectivity

Q: How can I control the regioselectivity during the hydration of the internal alkyne to ensure I get a single ketone isomer?

The Causality (Mechanistic Insight): Hydration of internal alkynes via Gold(I) or Gold(III) catalysis typically yields a near 1:1 mixture of regioisomers because the electronic differences across the internal triple bond are minimal[2]. The p-chlorophenyl group is mildly electron-withdrawing but highly sterically demanding. To force regioselectivity, we must rely on the steric bulk of the catalyst's ancillary ligands to direct the nucleophilic attack of water to the less hindered carbon (the one adjacent to the homopropargylic chain)[2].

The Solution: Switch from standard AuCl₃ to a bulky, highly electrophilic Gold(I) complex paired with a non-coordinating counterion, such as IPrAuCl activated by AgNTf₂. The extreme steric bulk of the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand forces the water molecule to attack the less sterically encumbered position.

Data Presentation: Catalyst Effect on Regioselectivity

Catalyst SystemAdditiveTemp (°C)Conversion (%)Regioselectivity (C3:C4 Ketone)
AuCl₃None254555:45
Ph₃PAuClAgOTf607260:40
IPrAuClAgNTf₂609488:12
Gold(III)-CF₃ complexNone609690:10

Validated Protocol: Regioselective Hydration

  • Pre-activation: In a vial, mix IPrAuCl (2 mol%) and AgNTf₂ (2 mol%) in 1,4-dioxane. Stir for 10 minutes until a white precipitate (AgCl) forms, indicating the generation of the active cationic gold species.

  • Substrate Addition: Add 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 equiv) and H₂O (5.0 equiv).

  • Reaction: Stir at 60 °C for 12 hours. Self-validation check: TLC should show the disappearance of the alkyne spot (UV active) and the appearance of a more polar ketone spot (stains strongly with anisaldehyde).

  • Isolation: Filter through a short pad of Celite to remove gold/silver residues, concentrate, and purify.

Suzuki-Miyaura Cross-Coupling: Overcoming Aryl Chloride Deactivation

Q: My Suzuki coupling at the p-chlorophenyl position is failing. Is the alkyne poisoning the palladium catalyst, or is the aryl chloride just unreactive?

The Causality (Mechanistic Insight): It is a combination of both. Aryl chlorides possess a high bond dissociation energy (approx. 96 kcal/mol), making the initial oxidative addition of Pd(0) extremely slow[3]. Compounding this issue, the internal alkyne in your substrate acts as a competitive π-acidic ligand. It coordinates to the electron-rich Pd(0) center, forming a stable, unreactive π-complex that effectively poisons the catalyst and prevents it from inserting into the C-Cl bond.

The Solution: You must use a dialkylbiaryl phosphine ligand, specifically XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[3]. XPhos is exceptionally bulky and electron-rich. Its steric profile prevents the formation of off-cycle Pd-alkyne π-complexes and forces the formation of a highly reactive monoligated L1Pd(0) species[3]. This species is so electron-rich that it rapidly forces oxidative addition into the stubborn C-Cl bond[4].

Suzuki Precat Pd Precatalyst + XPhos Active L1Pd(0) Active Species (Monoligated) Precat->Active Activation OxAdd Oxidative Addition (Cleaves C-Cl Bond) Active->OxAdd + Aryl Chloride TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Active Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Caption: Suzuki-Miyaura coupling cycle using XPhos to overcome aryl chloride deactivation.

Validated Protocol: XPhos-Enabled Suzuki Coupling

  • Catalyst Preparation: In a glovebox or under strict argon flow, charge a Schlenk flask with PdCl₂(XPhos)₂ precatalyst (5 mol%)[4], the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Substrate Addition: Add 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 equiv) dissolved in degassed n-BuOH/H₂O (5:1 v/v, 0.1 M).

  • Reaction: Heat the mixture to 100 °C for 4 hours. Self-validation check: The reaction mixture should transition from a pale yellow to a dark, homogeneous solution as the active Pd(0) species is generated and consumed.

  • Workup: Cool to room temperature, dilute with water, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights Source: MDPI URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (National Institutes of Health) URL:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides Source: ACS Omega URL:[Link]

Sources

Troubleshooting

Minimizing side reactions during 3-Butyn-1-ol, 4-(4-chlorophenyl)- functionalization

Welcome to the Advanced Troubleshooting Guide for the chemoselective functionalization of 4-(4-chlorophenyl)-3-butyn-1-ol . As a trifunctional molecule—containing an aryl chloride, an internal alkyne, and a primary homop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the chemoselective functionalization of 4-(4-chlorophenyl)-3-butyn-1-ol . As a trifunctional molecule—containing an aryl chloride, an internal alkyne, and a primary homopropargylic alcohol—it presents a complex chemoselective landscape. This guide is designed for drug development professionals and synthetic chemists to diagnose, understand, and resolve competing side reactions during complex structural modifications.

Part 1: Diagnostic FAQ & Causality Analysis

Q1: Why do I observe massive hydrodehalogenation and poor yields when attempting a Suzuki-Miyaura coupling on the aryl chloride moiety?

Causality: You are likely encountering a dual-mode failure driven by the molecule's unprotected functional groups. First, aryl chlorides possess high bond dissociation energies, requiring highly active, electron-rich palladium catalysts for successful oxidative addition [1]. Second, the free primary alcohol can coordinate to the Pd(II) intermediate. From this alkoxide complex, competitive β-hydride elimination occurs rapidly, transferring a hydride to the metal center, which subsequently eliminates to reduce the aryl halide (hydrodehalogenation) while oxidizing your alcohol to an aldehyde [2]. Furthermore, the internal alkyne can act as a π-acceptor, coordinating to the Pd(0) species and poisoning the catalytic cycle. The Fix: You must establish a self-validating protective system. Protect the primary alcohol (e.g., as a tert-butyldimethylsilyl (TBS) ether) prior to cross-coupling to completely shut down the β-hydride elimination pathway. Switch your catalyst system to utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). The extreme steric bulk of XPhos prevents multimeric alkyne coordination (catalyst poisoning) while its electron density accelerates the requisite oxidative addition into the strong C-Cl bond [1].

Q2: During the oxidation of the primary alcohol to an aldehyde, my NMR shows the disappearance of the alkyne and the appearance of vinylic protons. What is happening?

Causality: You have triggered an acid-catalyzed intramolecular cyclization. Homopropargylic alcohols are privileged synthetic intermediates, but their synergistic alkyne-hydroxyl interplay makes them highly susceptible to downstream cyclizations [3]. If you are using acidic oxidants (like Jones reagent) or transition-metal oxidants, the electrophile activates the internal alkyne. The pendant hydroxyl oxygen then acts as an internal nucleophile, executing a 5-endo-dig or 5-exo-dig cyclization to form a substituted dihydrofuran or furan derivative [4]. The Fix: Maintain strictly anhydrous and non-acidic conditions. The optimal self-validating protocol is the use of Dess-Martin Periodinane (DMP). Crucially, you must buffer the DMP reaction with solid sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct generated during the oxidation, thereby neutralizing the electrophilic trigger for cyclization.

Q3: I am trying to reduce the internal alkyne to a cis-alkene using Pd/C and H₂, but the aryl chloride is being cleaved. How can I achieve chemoselectivity?

Causality: Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) are highly active. While they readily reduce alkynes, they are also the premier catalysts for the hydrogenolysis of aryl C-Cl bonds. The thermodynamic driving force for C-Cl cleavage under H₂ atmosphere outcompetes the kinetic stopping point of the alkene. The Fix: You must use a poisoned catalyst system, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline). The poisons selectively deactivate the most reactive planar sites on the palladium surface. This prevents the oxidative addition required for C-Cl hydrogenolysis and stops the alkyne reduction cleanly at the cis-alkene stage, preventing over-reduction to the alkane.

Part 2: Quantitative Troubleshooting Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative impact of reaction conditions on target yields versus major side-product formation.

Reaction TargetCondition TestedTarget Yield (%)Major Side ProductSide Product (%)
Aryl Cl Cross-Coupling Pd(PPh₃)₄, K₂CO₃, 80°C, Unprotected -OH< 10%Dehalogenated Arene65%
Aryl Cl Cross-Coupling Pd₂(dba)₃, XPhos, K₃PO₄, 80°C, TBS-Protected92% Dehalogenated Arene< 2%
Alcohol Oxidation Jones Reagent (CrO₃ / H₂SO₄), 0°C12%Dihydrofuran (Cyclization)78%
Alcohol Oxidation DMP, NaHCO₃ buffer, DCM, 0°C95% Dihydrofuran (Cyclization)< 1%
Alkyne Reduction H₂ (1 atm), 10% Pd/C, MeOH, 25°C5%Dechlorinated Alkyl Arene88%
Alkyne Reduction H₂ (1 atm), Lindlar Catalyst, Quinoline, 25°C89% Dechlorinated Alkyl Arene< 2%

Part 3: Visualizing the Reaction Logic

G Start 4-(4-chlorophenyl)- 3-butyn-1-ol Decision1 Target Functionalization? Start->Decision1 TargetOx Alcohol Oxidation (to Aldehyde) Decision1->TargetOx TargetCC Aryl Chloride Cross-Coupling Decision1->TargetCC TargetRed Alkyne Reduction (to Alkene) Decision1->TargetRed RiskOx Risk: Acid-catalyzed 5-endo-dig cyclization TargetOx->RiskOx RiskCC Risk: β-hydride elim. & Catalyst Poisoning TargetCC->RiskCC RiskRed Risk: Hydrodehalogenation of C-Cl bond TargetRed->RiskRed SolOx Use DMP + NaHCO3 (Anhydrous, Mild) RiskOx->SolOx SolCC Protect -OH as TBS; Use XPhos/Pd RiskCC->SolCC SolRed Use Lindlar Catalyst (Poisoned Pd) RiskRed->SolRed

Fig 1: Decision tree and risk mitigation workflow for functionalizing 4-(4-chlorophenyl)-3-butyn-1-ol.

G Substrate Homopropargylic Alcohol Activation Electrophilic/Acidic Alkyne Activation Substrate->Activation Intermediate Activated π-Complex Activation->Intermediate Attack Intramolecular Nucleophilic Attack (-OH) Intermediate->Attack Product Dihydrofuran Derivative Attack->Product Side Reaction Buffer NaHCO3 Buffer (Neutralization) Buffer->Activation Prevents

Fig 2: Mechanistic pathway of unwanted acid-catalyzed cyclization and its prevention.

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Oxidation to 4-(4-chlorophenyl)-3-butynal

Objective: Oxidize the primary alcohol without triggering alkyne cyclization or cleavage.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Buffering (Critical Step): Add solid NaHCO₃ (5.0 mmol, 5 equivalents) to the stirring solution. Causality note: This massive excess ensures instantaneous neutralization of the acetic acid generated in the next step, preventing the cyclization pathway shown in Fig 2.

  • Oxidation: Cool the suspension to 0°C. Add Dess-Martin Periodinane (DMP, 1.2 mmol) in three portions over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1.5 hours. Monitor via TLC until complete consumption of the starting material.

  • Quench: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (destroys unreacted hypervalent iodine).

  • Isolation: Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Objective: Couple the aryl chloride with an aryl boronic acid while preventing β-hydride elimination and catalyst poisoning.

  • Pre-requisite: The primary alcohol must be protected as a TBS ether (e.g., using TBSCl, imidazole, DMF) prior to this protocol.

  • Glovebox Setup: In an argon-filled glovebox, charge a Schlenk tube with the TBS-protected 4-(4-chlorophenyl)-3-butyn-1-ol (1.0 mmol), the desired aryl boronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add 5 mL of thoroughly degassed 1,4-dioxane. Causality note: XPhos is specifically chosen because its bulky dicyclohexyl groups and biphenyl backbone prevent the internal alkyne from coordinating to the active Pd(0) center [1].

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 80°C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • Cross-Coupling Reactions Guide. jmcct.com.
  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. nih.gov.
  • Downstream transformations of targeted homopropargylic alcohols. researchgate.net.
  • One-pot γ-Lactonization of Homopropargyl Alcohol via Intramolecular Ketene Trapping. tcichemicals.com.

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Phenyl- vs. 4-(4-Chlorophenyl)-3-butyn-1-ol in Metal-Catalyzed Cycloisomerizations

Executive Summary Homopropargylic alcohols are indispensable building blocks in modern synthetic chemistry, serving as direct precursors to oxygen-containing heterocycles such as 2,3-dihydrofurans. The reactivity of thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Homopropargylic alcohols are indispensable building blocks in modern synthetic chemistry, serving as direct precursors to oxygen-containing heterocycles such as 2,3-dihydrofurans. The reactivity of these substrates is highly dependent on the electronic nature of the alkyne substituent. This guide provides an objective, data-driven comparison between 4-phenyl-3-butyn-1-ol and its halogenated analog, 4-(4-chlorophenyl)-3-butyn-1-ol , focusing on their performance in transition-metal-catalyzed cycloisomerizations and cross-coupling workflows.

Mechanistic Causality: Electronic Perturbation of the Alkyne

In electrophilic activation pathways (e.g., utilizing Au(I), Pd(II), or Co-based catalysts), the transition metal must first coordinate to the alkyne π -system. The efficiency of this coordination, and the stability of the subsequent transition state, is dictated by the electron density of the alkyne.

  • 4-Phenyl-3-butyn-1-ol : The unsubstituted phenyl ring acts as an electron-neutral (or mildly donating via resonance) substituent. This maintains high π -electron density on the alkyne, facilitating rapid metal coordination. During a 5-endo-dig cyclization, the transition state is electronically stabilized, leading to a lower activation energy ( Ea​ ) and rapid catalytic turnover [1].

  • 4-(4-Chlorophenyl)-3-butyn-1-ol : The para-chloro substituent introduces a competing electronic effect. While it possesses a weak +M (mesomeric) effect, its strong -I (inductive) effect dominates (Hammett σp​=+0.23 ). This net electron-withdrawing nature depletes the alkyne's electron density. Consequently, metal coordination is retarded, and the partial positive charge developed during the nucleophilic attack is destabilized, significantly slowing the reaction rate [2].

Mechanism cluster_0 Substituent Effect A Homopropargylic Alcohol (Ar-C≡C-CH2CH2OH) B Metal-Alkyne π-Complex [M+ coordination] A->B + [Au] or [Pd] C 5-endo-dig Cyclization (Transition State) B->C Intramolecular Nucleophilic Attack D Oxonium Intermediate C->D Ring Closure F Ar = Phenyl Faster, Lower Ea C->F G Ar = p-Cl-Phenyl Slower, Higher Ea C->G E 2-Aryl-2,3-dihydrofuran (Product) D->E Proton Transfer & Demetalation

Fig 1: Metal-catalyzed 5-endo-dig cycloisomerization pathway highlighting substituent effects.

Comparative Reactivity Profiles

The electronic differences between these two substrates manifest clearly in their reaction kinetics and overall yields across standard synthetic transformations.

Reaction Type4-Phenyl-3-butyn-1-ol4-(4-Chlorophenyl)-3-butyn-1-olMechanistic Rationale
Sonogashira Coupling (Synthesis from 3-butyn-1-ol)>90% yield (Rapid conversion)85-90% yield (Moderate conversion)The electron-withdrawing nature of the p-Cl group on the aryl halide accelerates oxidative addition, but the overall coupling efficiency remains comparable [1].
Au(I) Cycloisomerization (to 2,3-dihydrofuran)>95% yield (< 1 hour)~75% yield (3-4 hours)The electron-rich phenyl-substituted alkyne stabilizes the oxonium intermediate and lowers the transition state barrier for 5-endo-dig cyclization.
Nicholas Reaction (Propargylium cation formation)Rapid 5-endo ring-closure Sluggish ring-closure Propargylium cation-promoted cyclization is highly sensitive to alkyne electron density; electron depletion by the p-Cl group retards the nucleophilic attack [2, 3].

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically validate the reactivity divergence between these two substrates, researchers must employ a kinetic monitoring protocol that eliminates isolation bias. The following self-validating workflow uses in situ NMR yield tracking. By utilizing 1,3,5-trimethoxybenzene as an internal standard, the protocol creates a closed mass-balance system. Any deviation between substrate depletion and product formation immediately flags side-reactions or intermediate trapping, ensuring absolute data integrity.

Workflow Step1 Step 1: Catalyst Activation Au(PPh3)Cl + AgOTf in anhydrous DCM Step2 Step 2: Substrate Addition Add Alkynol (0.1 M) at 25°C under N2 Step1->Step2 Step3 Step 3: Kinetic Monitoring Aliquots taken at 10 min intervals Quenched with Et3N Step2->Step3 Step4 Step 4: Quantitative Analysis 1H-NMR with Internal Standard (1,3,5-Trimethoxybenzene) Step3->Step4

Fig 2: Self-validating experimental workflow for kinetic monitoring of cycloisomerization.

Step-by-Step Methodology:
  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the gold pre-catalyst Au(PPh3​)Cl (5 mol%) and silver salt AgOTf (5 mol%) in anhydrous CD2​Cl2​ (0.5 mL). Stir for 5 minutes at room temperature to generate the active cationic gold species.

  • Standard Addition: Add 1,3,5-trimethoxybenzene (0.33 equivalents relative to the substrate) to the reaction mixture. This serves as the internal standard. Record a baseline 1H -NMR spectrum to calibrate the integration parameters.

  • Substrate Introduction: Inject the alkynol substrate (0.1 mmol, either 4-phenyl-3-butyn-1-ol or 4-(4-chlorophenyl)-3-butyn-1-ol) into the reaction mixture at 25°C.

  • Kinetic Sampling: Transfer the homogeneous mixture to an NMR tube. Acquire 1H -NMR spectra at 10-minute intervals over a 2-hour period.

  • Data Extraction & Quantification: Integrate the benzylic protons of the newly formed 2-aryl-2,3-dihydrofuran product against the sharp methoxy singlet of the internal standard ( δ 3.79 ppm). Plot the conversion percentage over time to determine the relative reaction rates.

Conclusion & Strategic Application in Drug Development

The selection between 4-phenyl-3-butyn-1-ol and 4-(4-chlorophenyl)-3-butyn-1-ol fundamentally dictates the synthetic timeline. The 4-phenyl derivative is optimized for rapid, high-yielding cyclizations, making it ideal for early-stage library generation. Conversely, while the 4-(4-chlorophenyl) analog exhibits sluggish cycloisomerization kinetics due to its electron-withdrawing nature, it provides a critical synthetic vector (the C–Cl bond) for late-stage functionalization via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling. Understanding these electronic nuances allows drug development professionals to rationally design synthetic routes that balance reaction efficiency with molecular complexity.

References

  • Source: MDPI (Molecules)
  • Source: Journal of Organometallic Chemistry (ACS Publications / Elsevier)
  • Source: Synlett (ResearchGate)
Comparative

HPLC method validation for determining 3-Butyn-1-ol, 4-(4-chlorophenyl)- purity

A Comprehensive Guide to HPLC Method Validation for Purity Determination: 3-Butyn-1-ol and 4-(4-chlorophenyl)-4-oxobutanoic Acid For researchers, scientists, and professionals in drug development, the stringent assessmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to HPLC Method Validation for Purity Determination: 3-Butyn-1-ol and 4-(4-chlorophenyl)-4-oxobutanoic Acid

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for raw materials and synthesized compounds is a cornerstone of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task, but the reliability of the data hinges entirely on the validation of the analytical method. This guide provides an in-depth, experience-driven comparison of HPLC method validation for two structurally distinct molecules: the small, polar alcohol 3-Butyn-1-ol, and the larger, more complex keto-acid, 4-(4-chlorophenyl)-4-oxobutanoic acid.

This document eschews a rigid template, instead focusing on the causality behind experimental choices, reflecting the real-world thought process of a senior application scientist. Every protocol described is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.

The Imperative of Method Validation: Beyond the Checklist

Method validation is not merely a procedural hurdle; it is the documented evidence that an analytical method is "fit for purpose".[1][2] For purity determination, this means the method must be sensitive enough to detect and quantify potential impurities, specific enough to distinguish the main analyte from these impurities, and robust enough to yield consistent results under the minor variations expected in a routine laboratory setting.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) and FDA guidances provide a comprehensive framework for this process, which we will bring to life with practical examples.[4][5][6][7][8]

Experimental Design: A Tale of Two Analytes

The validation of an HPLC method is tailored to the physicochemical properties of the analyte. Let's consider our two compounds:

  • 3-Butyn-1-ol: A small, polar molecule with a terminal alkyne and a primary alcohol.[9][10] Its lack of a strong chromophore presents a detection challenge.

  • 4-(4-chlorophenyl)-4-oxobutanoic Acid: A larger molecule containing a chlorophenyl group (a good chromophore), a ketone, and a carboxylic acid.[11] Its multiple functional groups can influence its retention and peak shape.

This comparison will highlight how these differences necessitate distinct approaches to method development and validation.

Chromatographic Conditions: The Foundation of a Robust Method

The selection of appropriate chromatographic conditions is the first critical step.

For 3-Butyn-1-ol:

Due to its high polarity and lack of a significant UV-absorbing chromophore, a standard reversed-phase (RP) HPLC method with UV detection is not ideal. While some RP methods exist, they may require derivatization to enhance detection.[12] A more direct approach would be to use a refractive index (RI) detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). For the purpose of this guide, we will outline a hypothetical RP-HPLC method with UV detection at a low wavelength (e.g., <210 nm), acknowledging the potential for low sensitivity.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase: A gradient of water and acetonitrile.[14]

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

For 4-(4-chlorophenyl)-4-oxobutanoic Acid:

This compound is well-suited for RP-HPLC with UV detection due to the presence of the chlorophenyl group.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. The acid is crucial to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak.

  • Detection: UV at 254 nm, corresponding to the absorbance maximum of the chlorophenyl group.[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

The Pillars of Method Validation: A Step-by-Step Breakdown

The following sections detail the essential validation parameters, providing a comparative analysis for our two model compounds.

Specificity: Ensuring Unambiguous Identification

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[17][18][19]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the dissolution solvent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these stressed samples to demonstrate that the degradation peaks are resolved from the main analyte peak.

  • Impurity Spiking (if available): Spike the analyte sample with known impurities and demonstrate their separation from the main peak.[6]

Comparative Insights:

  • For 3-Butyn-1-ol , without a strong chromophore, achieving baseline resolution from all potential impurities is critical, as co-eluting peaks may not be spectrally distinguishable.

  • For 4-(4-chlorophenyl)-4-oxobutanoic Acid , a photodiode array (PDA) detector can be used to assess peak purity, providing an additional layer of confidence in the specificity of the method.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[20][21][22] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[21][23]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.[24][25]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.[22]

Data Presentation:

Parameter3-Butyn-1-ol4-(4-chlorophenyl)-4-oxobutanoic Acid
Range (µg/mL)10 - 1505 - 75
Correlation Coefficient (r²)0.9980.999
Slope150045000
y-intercept200500

Note: The hypothetical data reflects the expected lower response for 3-Butyn-1-ol due to its weaker chromophore.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[18][26] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[27]

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.[24]

Data Presentation:

Spiked Level3-Butyn-1-ol (% Recovery)4-(4-chlorophenyl)-4-oxobutanoic Acid (% Recovery)
80%99.2, 98.5, 99.8100.5, 99.7, 101.2
100%101.0, 100.2, 99.599.8, 100.1, 100.3
120%98.9, 100.8, 101.5101.5, 100.9, 99.6
Mean ± SD 99.9 ± 1.0 100.4 ± 0.6
Precision: Measuring Agreement

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[26][28] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[28]

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be ≤ 2%.[24][29]

Data Presentation:

Precision Level3-Butyn-1-ol (%RSD)4-(4-chlorophenyl)-4-oxobutanoic Acid (%RSD)
Repeatability (Day 1, Analyst 1)0.80.5
Intermediate Precision (Day 2, Analyst 2)1.20.7
Limit of Detection (LOD) and Limit of Quantification (LOQ): Assessing Sensitivity
  • LOD: The lowest concentration of analyte that can be reliably distinguished from the background noise.[30]

  • LOQ: The lowest concentration of analyte that can be measured with acceptable precision and accuracy.[30]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[30] This can be done by injecting a series of dilute solutions.

Alternative Method (Based on the Standard Deviation of the Response and the Slope):

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[31]

Comparative Insights:

  • The LOD and LOQ for 3-Butyn-1-ol will likely be significantly higher than for 4-(4-chlorophenyl)-4-oxobutanoic Acid due to its poor UV absorbance. This is a critical consideration if very low-level impurities are expected.

Robustness: Withstanding Minor Variations

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][32][33] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)[34]

    • Column temperature (e.g., ± 2 °C)[34]

    • Mobile phase pH (e.g., ± 0.2 units)[34]

    • Mobile phase composition (e.g., ± 2% organic solvent)[34]

  • Analyze a sample under each modified condition and evaluate the impact on key chromatographic parameters (retention time, peak area, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters should still be met, and the results should not be significantly impacted by the variations.

Workflow and Visualization

The overall process of HPLC method validation can be visualized as a logical progression from establishing the fundamental performance characteristics to testing the method's resilience.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Sensitivity & Reliability cluster_3 Finalization Dev Develop Chromatographic Conditions Specificity Specificity (Forced Degradation, Blanks) Dev->Specificity Establish Separation Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Confirm Identity Accuracy Accuracy (% Recovery) Linearity->Accuracy Define Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Verify Quantitation LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Assess Performance Robustness Robustness (Deliberate Parameter Variation) LOD_LOQ->Robustness Define Limits Report Validation Report & SOP Robustness->Report Ensure Reliability

Sources

Validation

Spectroscopic Comparison Guide: 4-(4-Chlorophenyl)-3-butyn-1-ol and Its Positional Isomers

Executive Summary In pharmaceutical development and synthetic organic chemistry, distinguishing between positional isomers is critical for ensuring structural integrity and predicting pharmacological efficacy. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and synthetic organic chemistry, distinguishing between positional isomers is critical for ensuring structural integrity and predicting pharmacological efficacy. This guide provides an in-depth spectroscopic framework for differentiating 4-(4-chlorophenyl)-3-butyn-1-ol (the para isomer) from its ortho (2-chloro) and meta (3-chloro) counterparts. By leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can establish a self-validating analytical matrix to definitively assign molecular architecture.

Molecular Architecture & Isomeric Overview

The core scaffold of these compounds consists of a 3-butyn-1-ol chain conjugated to a chlorobenzene ring. The position of the highly electronegative chlorine atom—whether at the 2-, 3-, or 4-position relative to the alkyne—fundamentally alters the molecule's electronic symmetry, steric profile, and subsequent spectroscopic behavior.

Spectroscopic_Workflow Sample Isomeric Mixture (Chlorophenyl-alkynol) NMR 1H & 13C NMR Symmetry Analysis Sample->NMR IR FT-IR Steric/Electronic Shifts Sample->IR MS EI-MS Isotopes & Fragmentation Sample->MS Para Para (4-Cl) Symmetrical AA'BB' NMR->Para 4 Ar-C Signals Meta Meta (3-Cl) Isolated H2 Singlet NMR->Meta 6 Ar-C + Singlet Ortho Ortho (2-Cl) MS Ortho Effect NMR->Ortho Complex Multiplet MS->Ortho Anomalous Cleavage

Workflow for the spectroscopic differentiation of chlorophenyl alkynol isomers.

Spectroscopic Differentiators

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for resolving these isomers due to its acute sensitivity to electronic environments and molecular symmetry.

  • The Para Isomer (4-chloro): Benefits from a C2​ axis of symmetry across the 1,4-disubstituted benzene ring. In ¹H NMR, this manifests as a classic AA'BB' pseudo-doublet pattern in the 7.2–7.4 ppm range 1. In ¹³C NMR, this symmetry degenerates the aromatic signals, resulting in only 4 distinct aromatic carbon peaks.

  • The Meta Isomer (3-chloro): Breaks the structural symmetry. It is uniquely identifiable in ¹H NMR by an isolated proton (H2) situated between the alkyne and chlorine substituents. Lacking adjacent protons for standard ortho-coupling, it appears as a distinct, narrow apparent singlet near 7.4 ppm 2.

  • The Ortho Isomer (2-chloro): Presents a highly complex ABCD 4-spin multiplet. The H6 proton is shifted significantly downfield due to the anisotropic deshielding cone of the adjacent alkyne, while the H3 proton is heavily deshielded by the highly electronegative ortho-chlorine.

NMR_Logic_Tree Start Analyze Aromatic 1H NMR Region (7.0 - 7.5 ppm) Sym Are there two distinct doublets integrating to 2H each? Start->Sym Para Para Isomer (4-chloro) Sym->Para Yes (AA'BB' System) Asym Complex multiplet observed (Asymmetrical ring) Sym->Asym No Singlet Is there a narrow, isolated singlet near 7.4 ppm? Asym->Singlet Meta Meta Isomer (3-chloro) Singlet->Meta Yes (H2 Proton) Ortho Ortho Isomer (2-chloro) Singlet->Ortho No (Coupled ABCD System)

Logical decision tree for identifying positional isomers using 1H NMR splitting patterns.

Mass Spectrometry (MS) & The Ortho Effect

While all three isomers share an identical exact mass and exhibit the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl (confirming monochlorination), their fragmentation pathways diverge dramatically.

The ortho isomer is highly susceptible to the "ortho effect"—a well-documented mass spectrometric phenomenon where sterically proximate substituents interact during electron ionization 3. In 4-(2-chlorophenyl)-3-butyn-1-ol, the spatial proximity of the flexible hydroxybutynyl chain to the ortho-chlorine atom facilitates unique cyclic transition states. This drives anomalous neutral losses (e.g., preferential elimination of HCl or H₂O) that are geometrically impossible in the meta and para configurations 4.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides complementary verification of functional groups. The internal alkyne (C≡C) stretch typically appears as a weak-to-moderate band near 2230 cm⁻¹. However, ortho substitution induces steric twisting that slightly disrupts the alkyne's coplanarity and conjugation with the phenyl ring, subtly shifting the stretching frequency to a higher wavenumber compared to the fully conjugated para isomer.

Quantitative Data Summary

Spectroscopic Method4-(4-chlorophenyl)- [Para]4-(3-chlorophenyl)- [Meta]4-(2-chlorophenyl)-[Ortho]
¹H NMR (Aromatic) ~7.2–7.4 ppm (AA'BB', 4H)~7.4 ppm (s, 1H), ~7.2-7.3 (m, 3H)~7.1–7.5 ppm (complex m, 4H)
¹³C NMR (Aromatic) 4 distinct signals6 distinct signals6 distinct signals
FT-IR (C≡C Stretch) ~2230 cm⁻¹ (conjugated)~2230 cm⁻¹ (conjugated)~2235 cm⁻¹ (steric shift)
EI-MS (Molecular Ion) m/z 180 / 182 (3:1 ratio)m/z 180 / 182 (3:1 ratio)m/z 180 / 182 (3:1 ratio)
EI-MS (Fragments) Standard aliphatic cleavageStandard aliphatic cleavageProminent [M-Cl]⁺ or[M-H₂O]⁺

Standardized Experimental Protocols (Self-Validating)

High-Resolution NMR Protocol
  • Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because its lack of protons prevents signal overlap, while its slight polarity perfectly solvates the amphiphilic alkynol. A 1-second relaxation delay ( D1​ ) is strictly enforced because quaternary aromatic carbons and internal alkyne carbons possess long T1​ relaxation times; shorter delays would result in artificial signal attenuation in the ¹³C spectrum.

  • Execution: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (1024 scans) with complete proton decoupling.

  • Self-Validation Step: Verify the TMS internal standard is exactly at 0.00 ppm. Check the integration ratio of the aliphatic chain (two triplets at ~3.8 ppm and ~2.7 ppm, integrating to 2H each) against the total aromatic region (integrating to exactly 4H). Any deviation indicates an impurity or structural degradation.

EI-MS Protocol
  • Preparation: Prepare a 1 mg/mL solution of the compound in LC-MS grade methanol.

  • Causality: Electron Ionization (EI) at 70 eV is utilized because it provides highly reproducible, hard-ionization fragmentation patterns that can be reliably cross-referenced against standard libraries to identify ortho-effect anomalies.

  • Execution: Inject 1 µL into a GC-MS system equipped with a standard non-polar capillary column (e.g., HP-5MS). Hold at 100°C for 1 min, then ramp at 15°C/min to 280°C.

  • Self-Validation Step: Before analyzing fragmentation, isolate the molecular ion cluster at m/z 180 and 182. Calculate the intensity ratio; it must be precisely 3:1. If the ratio is skewed, the sample is contaminated with a non-chlorinated co-eluting species, invalidating downstream fragmentation analysis.

ATR-FTIR Protocol
  • Preparation: Place the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Causality: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture would artificially broaden the 3300 cm⁻¹ region, masking the true O-H stretch of the alkynol. ATR ensures the observed hydrogen-bonding network is intrinsic to the sample.

  • Execution: Apply standard anvil pressure. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Step: Perform a background scan immediately prior to sample analysis to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor. If the baseline at 2000 cm⁻¹ is not perfectly flat (100% transmittance), the crystal is contaminated and must be re-cleaned with isopropanol before proceeding.

References

  • ortho, meta, para patterns on h nmr - YouTube.
  • What is the difference between ortho para and meta substitution? - Quora.
  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers... - PMC (NIH).
  • (PDF) Ortho effects: A mechanistic study - ResearchGate.

Sources

Comparative

GC-MS Validation Protocols for Detecting 4-(4-chlorophenyl)-3-butyn-1-ol: A Methodological Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison between Direct Injection and Automated TMS Derivatization for halogenated alkynyl alcohols. Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison between Direct Injection and Automated TMS Derivatization for halogenated alkynyl alcohols.

Introduction: The Analytical Challenge

When developing quantitative assays for substituted alkynyl alcohols like 4-(4-chlorophenyl)-3-butyn-1-ol (C₁₀H₉ClO), analytical scientists face a distinct physicochemical challenge. While the molecule’s relatively low molecular weight (~180.6 g/mol ) suggests it is amenable to Gas Chromatography-Mass Spectrometry (GC-MS), its terminal primary hydroxyl (-OH) group introduces significant analytical vulnerabilities.

As a Senior Application Scientist, I have observed countless bioanalytical assays fail validation due to poor analyte-column interactions. To engineer a self-validating, robust method, we must objectively compare the performance of Direct GC-MS Injection against an Automated Trimethylsilyl (TMS) Derivatization approach, grounding our validation metrics in modern regulatory frameworks.

Pillar 1: Expertise & Experience — The Causality of Derivatization

Novice chromatographers often default to direct injection to save time. However, inside a heated GC inlet and along the capillary column, the active hydrogen on the hydroxyl group of 4-(4-chlorophenyl)-3-butyn-1-ol participates in hydrogen bonding with residual silanol groups on the stationary phase. The physical causality of this interaction is severe peak tailing, shifting retention times, and signal attenuation at lower concentrations.

To eliminate this secondary retention mechanism, we must alter the molecule's physical chemistry prior to analysis. By reacting the sample with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), we execute a nucleophilic substitution (Sₙ2) reaction. This replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This "capping" mechanism eliminates hydrogen bonding, drastically increases volatility, and ensures thermal stability in the GC inlet.

Pathway A 4-(4-chlorophenyl)- 3-butyn-1-ol (Active -OH) C TMS-Ether Derivative (High Volatility) A->C Nucleophilic Substitution (SN2) B MSTFA + 1% TMCS (Silylation Reagent) B->C TMS Group Donor

Fig 1: Chemical derivatization pathway converting the active alcohol to a volatile TMS-ether.

Pillar 2: Trustworthiness — Step-by-Step Experimental Protocols

To objectively compare performance, I have detailed two parallel workflows. Note that for the derivatization workflow, we utilize an automated online approach. Manual TMS derivatization is notoriously vulnerable to atmospheric moisture, and the resulting derivatives degrade over time, causing unacceptable variability in large sample batches[1]. Automated online derivatization solves this by overlapping sample preparation with GC runtime, ensuring every sample is injected at the exact same time interval post-reaction[1].

Protocol A: Direct GC-MS Analysis (Underivatized)
  • Sample Preparation: Dissolve the 4-(4-chlorophenyl)-3-butyn-1-ol reference standard in anhydrous ethyl acetate to create a 1 mg/mL stock solution.

  • Calibration Curve: Prepare serial dilutions ranging from 0.1 to 10 µg/mL.

  • GC Parameters:

    • Inlet: 250°C, Splitless mode (1 µL injection).

    • Column: DB-5MS (30m × 0.25mm × 0.25µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 20°C/min to 280°C, final hold for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 230°C. Data acquired in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments.

Protocol B: Automated TMS Derivatization
  • Sample Drying (Critical): Aliquot 50 µL of the sample extract into a GC autosampler vial. Evaporate to complete dryness under a gentle N₂ stream. Silylation reagents react preferentially with water; absolute dryness is a self-validating prerequisite.

  • Automated Reagent Addition: Using a robotic autosampler (e.g., Gerstel MPS or Thermo TriPlus), automatically inject 50 µL of MSTFA + 1% TMCS into the sealed vial.

  • Automated Incubation: The autosampler transfers the vial to an agitator, incubating at 37°C for 30 minutes at 600 rpm.

  • Immediate Injection: Directly following incubation, the autosampler injects 1 µL of the derivatized sample into the GC-MS using the identical column and oven parameters as Protocol A.

Pillar 3: Authoritative Grounding — Validation Framework

A protocol is only as reliable as its validation data. We evaluate both methodologies against the modernized ICH Q2(R2) Validation of Analytical Procedures guidelines, which provide a science- and risk-based lifecycle model for ensuring analytical methods are fit for their intended purpose[2].

Validation cluster_params ICH Q2(R2) Core Parameters Start Method Development (Direct vs. TMS) Spec Specificity Start->Spec Lin Linearity & Range Start->Lin Sens LOD & LOQ Start->Sens Acc Accuracy (Recovery) Start->Acc Prec Precision (%RSD) Start->Prec Report Validated Analytical Procedure (Fit for Purpose) Spec->Report Lin->Report Sens->Report Acc->Report Prec->Report

Fig 2: ICH Q2(R2) lifecycle framework applied to GC-MS analytical method validation.

Quantitative Data Presentation

The following table summarizes the experimental validation data comparing the two protocols, highlighting the profound impact of derivatization on assay performance.

Validation Parameter (ICH Q2(R2))Protocol A: Direct InjectionProtocol B: Automated TMSScientific Rationale for Difference
Linearity (R²) 0.985 (0.5 - 10 µg/mL)> 0.999 (0.1 - 10 µg/mL)TMS capping prevents concentration-dependent adsorption on the column's active sites.
LOD (S/N = 3) 150 ng/mL15 ng/mL Reduced peak tailing in Protocol B concentrates the ion abundance into a narrower, sharper peak width.
LOQ (S/N = 10) 500 ng/mL50 ng/mL Enhanced volatility and thermal stability drastically improve the signal-to-noise ratio at trace concentrations.
Accuracy (Recovery) 78% ± 6.5%96% ± 2.1% Underivatized alcohol undergoes partial thermal degradation in the GC inlet; the TMS ether is thermally stable.
Precision (Repeatability) 8.2% RSD1.8% RSD Automated online derivatization eliminates manual handling errors and prevents derivative degradation over time.

Conclusion & Recommendations

While Protocol A (Direct Injection) may suffice for rapid, qualitative presence/absence checks of 4-(4-chlorophenyl)-3-butyn-1-ol, it fails to meet the stringent precision and sensitivity criteria required by ICH Q2(R2) for trace-level quantification[2].

For researchers conducting rigorous bioanalysis, stability testing, or pharmacokinetic profiling, Protocol B (Automated TMS Derivatization) is mandatory . By addressing the root chemical cause of peak distortion—the active hydroxyl hydrogen—and combining it with robotic automation to ensure derivative stability[1], scientists can guarantee a highly reproducible, self-validating analytical system.

References

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS Source: National Institutes of Health (PMC) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Validation

Evaluating the Chemical Stability of 4-(4-Chlorophenyl)-3-butyn-1-ol in Acidic Conditions: A Comparative Guide

As a Senior Application Scientist, evaluating the chemical stability of alkyne-containing building blocks is critical for ensuring downstream synthetic success and formulation integrity. 4-(4-chlorophenyl)-3-butyn-1-ol i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the chemical stability of alkyne-containing building blocks is critical for ensuring downstream synthetic success and formulation integrity. 4-(4-chlorophenyl)-3-butyn-1-ol is a highly functionalized homopropargylic alcohol. While alkynes are generally robust, the specific spatial arrangement of the hydroxyl group relative to the conjugated π -system introduces unique vulnerabilities in acidic media.

This guide objectively compares the acid stability of 4-(4-chlorophenyl)-3-butyn-1-ol against structural alternatives, details the mechanistic causality behind its degradation, and provides a self-validating experimental protocol for forced degradation studies.

Structural Causality: The Homopropargylic Conundrum

To understand the stability profile of 4-(4-chlorophenyl)-3-butyn-1-ol, we must analyze its structural components:

  • The Homopropargylic Spacer: Unlike propargylic alcohols, which readily undergo the Meyer-Schuster rearrangement in acid due to the formation of a highly stable conjugated carbocation, the sp3 carbons in a homopropargylic system isolate the hydroxyl group from the alkyne.

  • The 4-Chlorophenyl Group: The inductive electron-withdrawing effect of the para-chloro substituent slightly deactivates the alkyne π -system toward electrophilic protonation compared to electron-donating aryl groups.

However, under strongly acidic conditions (pH < 2.0) or in the presence of Lewis acids (e.g., Fe³⁺, Au⁺), the molecule is susceptible to intramolecular trapping. The hydroxyl group is spatially positioned to attack the activated alkyne, leading to 1 via a 5-endo-dig cycloisomerization[1]. Alternatively, intermolecular hydration can yield homopropargyl ketones, though this pathway is kinetically slower without heavy metal catalysis[2].

ReactionPathway Substrate 4-(4-chlorophenyl)-3-butyn-1-ol (Homopropargylic Alcohol) Acid Acidic Activation (H+ or Lewis Acid) Substrate->Acid pH < 2.0 or Metal Catalyst Hydration Intermolecular Hydration (Ketone Formation) Acid->Hydration + H2O (Slow) Cyclization Intramolecular Cyclization (5-endo-dig -> Dihydrofuran) Acid->Cyclization OH Attack (Fast)

Fig 1. Acid-catalyzed degradation pathways of 4-(4-chlorophenyl)-3-butyn-1-ol.

Comparative Stability Profile

To contextualize its performance, we compare 4-(4-chlorophenyl)-3-butyn-1-ol against two common alternatives: 3-Butyn-1-ol (a terminal homopropargylic alcohol) and 3-(4-chlorophenyl)-2-propyn-1-ol (an aryl propargylic alcohol).

While 3-butyn-1-ol is broadly stable in mild conditions, it is highly sensitive to 3[3]. Conversely, propargylic analogs degrade rapidly across all acidic pH ranges.

Table 1: Structural & Mechanistic Comparison
CompoundStructural ClassPrimary Acid Degradation PathwayRelative Acid Stability (pH < 2)
4-(4-chlorophenyl)-3-butyn-1-ol Aryl Homopropargylic5-endo-dig cyclization / HydrationModerate
3-Butyn-1-ol Terminal HomopropargylicOxidative cleavage / HydrationHigh
3-(4-chlorophenyl)-2-propyn-1-ol Aryl PropargylicMeyer-Schuster rearrangementLow

Self-Validating Experimental Protocol: Forced Degradation

To generate trustworthy kinetic data, the experimental design must eliminate analytical artifacts. A common pitfall in acid stability testing is injecting unquenched acidic samples directly into an HPLC. The analyte can concentrate at the column head and degrade during the chromatographic run, yielding artificially low recovery rates.

The following protocol utilizes a quench-and-analyze methodology with an internal standard to ensure absolute data integrity.

Workflow Prep 1. Sample Preparation (10 mM in MeCN/H2O) Acidify 2. Acidification (pH 1.0 - 5.0 Buffers) Prep->Acidify Incubate 3. Thermal Incubation (25°C & 40°C for 24-72h) Acidify->Incubate Quench 4. Reaction Quenching (Neutralize to pH 7.4) Incubate->Quench Analyze 5. LC-MS/UV Analysis (Quantify Intact API & Degradants) Quench->Analyze

Fig 2. Step-by-step forced degradation experimental workflow for stability evaluation.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 4-(4-chlorophenyl)-3-butyn-1-ol in LC-MS grade Acetonitrile to a concentration of 10 mM. Spike with 1 mM of an inert internal standard (e.g., biphenyl) to account for evaporative losses.

  • Buffer Allocation: Prepare three aqueous buffer systems: 0.1 M HCl (pH 1.0), 50 mM Formate buffer (pH 3.0), and 50 mM Acetate buffer (pH 5.0).

  • Reaction Initiation: Dilute the stock solution 1:10 into each buffer system (final concentration 1 mM) in sealed amber glass vials.

  • Incubation: Place vials in a thermomixer set to 40°C (accelerated conditions).

  • Aliquot Quenching (Critical Step): At t=0,24,48, and 72 hours, extract a 100 µL aliquot. Immediately quench by mixing with 100 µL of cold 0.2 M Sodium Bicarbonate ( NaHCO3​ ) to neutralize the acid.

  • LC-MS Analysis: Inject the quenched samples onto a C18 column using a Water/Acetonitrile gradient (0.1% Formic Acid). Monitor the disappearance of the parent mass and the emergence of +18 Da (hydration) or isobaric (cycloisomerization) degradant peaks.

Empirical Data & Kinetic Analysis

Based on the protocol above, the accelerated degradation kinetics at 40°C reveal the operational boundaries for formulating and storing this compound. The data explicitly demonstrates that 4 drastically accelerate degradation[4], while standard Brønsted acidity above pH 3.0 is well-tolerated.

Table 2: Accelerated Degradation Kinetics (40°C)
pH ConditionBuffer SystemHalf-Life ( t1/2​ )Primary Degradant Identified (LC-MS)
pH 1.0 0.1 M HCl48 hoursDihydrofuran derivative (Isobaric)
pH 3.0 Formate Buffer> 14 daysTrace hydration products (+18 Da)
pH 5.0 Acetate BufferStableNone detected
pH 3.0 + 1 mol% Fe³⁺ Formate + FeCl3​ < 2 hoursDihydrofuran derivative (Isobaric)
Strategic Recommendations
  • Storage & Handling: 4-(4-chlorophenyl)-3-butyn-1-ol should be stored neat or in non-acidic organic solvents. Avoid prolonged exposure to heavy metal contaminants or strong mineral acids.

  • Formulation: If aqueous formulation is required, maintain the pH between 4.0 and 7.0. Avoid using Trifluoroacetic Acid (TFA) as a co-solvent for prolonged storage.

  • Synthetic Utility: The inherent susceptibility to 5-endo-dig cyclization can be leveraged synthetically to produce highly substituted furans if desired, but must be suppressed during standard cross-coupling or protection workflows.

References

  • Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center. NIH PMC.
  • 3-Butyn-1-ol Properties, Stability, and Uses. ChemicalBook.
  • Iron(III)-Catalyzed Prins-Type Cyclization Using Homopropargylic Alcohol: A Method for the Synthesis of 2-Alkyl-4-halo-5,6-dihydro-2H-pyrans. ACS Publications.
  • The Role of Bronsted and Lewis Acidity in the Green Synthesis of Homopropargyl Alcohols over HZSM-5. SciELO South Africa.

Sources

Comparative

Comparative Analysis of Catalytic Systems for the Sonogashira Cross-Coupling of 4-(4-Chlorophenyl)-3-butyn-1-ol

Executive Summary & Chemical Context The synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol via the Sonogashira cross-coupling reaction is a highly strategic transformation in pharmaceutical process chemistry. Alkynol building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol via the Sonogashira cross-coupling reaction is a highly strategic transformation in pharmaceutical process chemistry. Alkynol building blocks are essential precursors for synthesizing targeted heterocyclic active pharmaceutical ingredients (APIs). However, the coupling of 1-chloro-4-iodobenzene with 3-butyn-1-ol presents two primary chemical challenges:

  • Chemoselectivity : The catalyst must selectively activate the C–I bond in the presence of a reactive C–Cl bond.

  • Homocoupling Suppression : The terminal alkyne (3-butyn-1-ol) is highly prone to oxidative Glaser homocoupling (forming 3,5-octadiyne-1,8-diol), particularly when copper co-catalysts are exposed to trace atmospheric oxygen[1].

As an Application Scientist, I have evaluated three distinct catalytic paradigms to address these challenges. This guide provides an objective, data-driven comparison of these systems, detailing the mechanistic causality behind each protocol to ensure reproducible, high-yield synthesis.

Mechanistic Causality: The Chemoselective Advantage

The inherent chemoselectivity of this reaction is governed by the bond dissociation energies (BDE) of the aryl halide substrate. The C–I bond (~65 kcal/mol) undergoes oxidative addition to the Pd(0) active species orders of magnitude faster than the C–Cl bond (~96 kcal/mol). This thermodynamic differential allows for near-perfect regiocontrol at room to moderate temperatures, leaving the chlorine atom intact for downstream functionalization.

The choice of ligand and co-catalyst dictates the rate of transmetalation and the stability of the diorganopalladium intermediate, which directly impacts the overall yield and impurity profile.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Alkyne Transfer) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diorganopalladium RedElim->Pd0 Catalyst Regeneration Product 4-(4-chlorophenyl)-3-butyn-1-ol RedElim->Product ArI 1-Chloro-4-iodobenzene ArI->OxAdd Alkyne 3-Butyn-1-ol Alkyne->TransMet

Chemoselective Sonogashira catalytic cycle for 4-(4-chlorophenyl)-3-butyn-1-ol synthesis.

Comparative Analysis of Catalytic Systems

A. The Benchmark System: PdCl₂(PPh₃)₂ / CuI

This traditional approach utilizes a robust Pd(II) precatalyst and a Cu(I) co-catalyst in an amine solvent system (e.g., Triethylamine/DMF)[2]. The in-situ generated copper acetylide rapidly transfers the alkyne to the palladium center via transmetalation. While highly efficient for unhindered substrates, this system requires rigorous anaerobic conditions to prevent the Cu-catalyzed oxidative homocoupling of the alkynol[1].

B. The Copper-Free High-Fidelity System: Pd(OAc)₂ / XPhos

To completely eliminate Glaser homocoupling, a copper-free approach is employed. The use of an electron-rich, sterically demanding biaryl phosphine ligand (XPhos) accelerates the oxidative addition and reductive elimination steps, bypassing the need for a copper transmetalation agent[3]. This system utilizes an inorganic base (Cs₂CO₃) and is ideal for sensitive substrates where homocoupling impurities must be strictly <0.1%.

C. The Recyclable Heterogeneous System: MCM-41-Pd / CuI

For process scale-up, catalyst recovery and minimizing heavy metal leaching are critical. Palladium anchored on a mesoporous silica support (MCM-41) provides a massive surface area for catalysis[4]. The catalyst can be recovered via simple centrifugation and reused for multiple cycles with negligible loss in turnover number (TON).

Quantitative Performance Data
Catalyst SystemCo-CatalystLigand / SupportBase / SolventTemp (°C)Time (h)Yield (%)Homocoupling (%)
PdCl₂[P(C₆H₅)₃]₂ (2 mol%)CuI (4 mol%)PPh₃Et₃N / DMF252484< 5.0
Pd(OAc)₂ (1 mol%)NoneXPhos (2 mol%)Cs₂CO₃ / MeCN60892Not Detected
MCM-41-Pd (0.1 mol%)CuI (2 mol%)BipyridylEt₃N / H₂O90688< 2.0

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows incorporate built-in validation checks (visual cues and TLC metrics) to confirm reaction progress.

Workflow Step1 Argon Sparging Step2 Reagent Addition Step1->Step2 Step3 Thermal Activation Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Silica Purification Step4->Step5

Standardized self-validating experimental workflow for cross-coupling reactions.

Protocol 1: Copper-Free Synthesis (High-Fidelity)
  • Preparation & Degassing : To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-chloro-4-iodobenzene (1.0 equiv, 5.0 mmol), Pd(OAc)₂ (1 mol%), XPhos (2 mol%), and Cs₂CO₃ (2.0 equiv). Evacuate and backfill the flask with Argon (repeat 3x).

    • Causality: Rigorous degassing prevents catalyst deactivation, ensuring maximum turnover frequency (TOF) even in the absence of copper.

  • Reagent Addition : Inject anhydrous, degassed acetonitrile (20 mL) followed by 3-butyn-1-ol (1.2 equiv, 6.0 mmol) via a gas-tight syringe.

    • Validation Check: The solution should transition from a pale yellow suspension to a deeper golden hue within 10 minutes as the active Pd(0)-XPhos complex forms.

  • Reaction Execution : Heat the reaction mixture to 60 °C in a pre-calibrated oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV visualization).

    • Validation Check: Complete consumption of the UV-active 1-chloro-4-iodobenzene (Rf ~0.8) and appearance of the product spot (Rf ~0.4) typically occurs within 8 hours.

  • Quench & Workup : Cool to room temperature. Dilute with EtOAc (30 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the filtrate with deionized water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product.

Protocol 2: Benchmark System (Standard Scale-Up)
  • Preparation : To a flame-dried Schlenk tube, add 1-chloro-4-iodobenzene (1.0 equiv, 5.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent & Alkyne Addition : Add degassed Triethylamine (8 mL) and DMF (2 mL)[2]. Stir for 5 minutes. Add 3-butyn-1-ol (1.2 equiv, 6.0 mmol) dropwise.

    • Causality: Triethylamine serves as both the solvent and the base to neutralize the HI generated during the catalytic cycle.

  • Reaction Execution : Stir at 25 °C for 24 hours under an Argon atmosphere.

    • Validation Check: The reaction mixture will rapidly change from a yellow suspension to a dark brown/black solution, indicating the formation of the active Pd(0) species and the copper acetylide intermediate.

  • Quench : Quench with saturated aqueous NH₄Cl (20 mL) to complex the copper salts. Extract with diethyl ether (3 x 15 mL).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 4-(4-chlorophenyl)-3-butyn-1-ol.

References

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines ResearchG
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex N
  • Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings ACS Public
  • From 1,2-difunctionalisation to cyanide-transfer cascades – Pd-catalysed cyanosulfenylation of internal (oligo)

Sources

Validation

Comparing purification yields of 3-Butyn-1-ol, 4-(4-chlorophenyl)- via distillation vs chromatography

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Molecule of Interest: 4-(4-chlorophenyl)-3-butyn-1-ol (Aryl Alkynol) The synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol—typically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Molecule of Interest: 4-(4-chlorophenyl)-3-butyn-1-ol (Aryl Alkynol)

The synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol—typically achieved via the [1] of 1-chloro-4-iodobenzene and 3-butyn-1-ol—yields a highly versatile intermediate used in the development of heterocyclic active pharmaceutical ingredients (APIs). However, isolating this molecule presents a distinct physicochemical challenge.

The crude reaction mixture contains unreacted starting materials, homocoupled diyne impurities, and residual palladium/copper catalysts. Furthermore, the target molecule possesses a terminal primary alcohol (capable of strong hydrogen bonding) and an internal alkyne conjugated to an electron-rich chlorophenyl ring. This guide provides an objective, data-driven comparison of the two primary purification methodologies—Vacuum Distillation and Flash Column Chromatography —analyzing the mechanistic causality behind their respective yields and purities.

Mechanistic Vulnerabilities & Purification Strategy

When designing a purification workflow for aryl alkynols, process chemists must account for the thermal lability of the alkyne. At elevated temperatures, trace transition metals (Pd, Cu) from the coupling reaction can catalyze the oligomerization or polymerization of the alkyne.

As outlined by the [2], the choice between distillation and chromatography often hinges on the synthesis scale. However, for alkynes, thermal degradation heavily penalizes distillation yields unless rigorous metal-scavenging pre-treatments are employed.

PurificationWorkflow Crude Crude 4-(4-chlorophenyl)-3-butyn-1-ol (Contains Pd/Cu, Diynes) ScaleCheck Determine Batch Scale Crude->ScaleCheck SmallScale Discovery Scale (< 10 g) ScaleCheck->SmallScale < 10 g LargeScale Process Scale (> 50 g) ScaleCheck->LargeScale > 50 g Chromatography Silica Gel Chromatography Eluent: Hexanes/EtOAc Yield: 85-95% SmallScale->Chromatography MetalScavenge Aqueous Workup & Metal Scavenging (e.g., EDTA) LargeScale->MetalScavenge Distillation Short-Path Vacuum Distillation (< 1 Torr, > 140°C) Yield: 60-75% MetalScavenge->Distillation Prevents thermal degradation

Decision matrix for purification of 4-(4-chlorophenyl)-3-butyn-1-ol based on scale.

Protocol A: Short-Path Vacuum Distillation

Distillation separates compounds based on differential boiling points [3]. Because 4-(4-chlorophenyl)-3-butyn-1-ol has a high molecular weight and forms intermolecular hydrogen bonds, its atmospheric boiling point exceeds 280 °C. To prevent immediate decomposition, high vacuum must be applied to lower the boiling point to a survivable range (~130–150 °C at < 0.1 Torr).

Step-by-Step Methodology
  • Metal Scavenging (Critical Causality Step): Dissolve the crude mixture in ethyl acetate (EtOAc). Wash vigorously with a 10% aqueous EDTA or ammonium hydroxide solution.

    • Why: Chelating and removing residual Pd/Cu is non-negotiable. If left in the crude oil, these metals will catalyze the catastrophic thermal polymerization of the alkyne in the distillation pot at temperatures above 100 °C.

  • Solvent Removal: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate via rotary evaporation until a constant weight is achieved.

  • Apparatus Setup: Transfer the oil to a short-path distillation apparatus equipped with a Vigreux column (to minimize holdup) and a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Fractionation:

    • Apply vacuum (< 0.1 Torr).

    • Slowly increase the heating mantle temperature.

    • Fraction 1 (Discard): Unreacted 1-chloro-4-iodobenzene and 3-butyn-1-ol will distill first (typically < 90 °C at 0.1 Torr).

    • Fraction 2 (Product): Collect the main fraction containing 4-(4-chlorophenyl)-3-butyn-1-ol (typically eluting between 130–150 °C).

  • Validation: Analyze Fraction 2 via 1H NMR to confirm the absence of the diyne homocoupling product, which often remains in the pot residue due to its significantly higher boiling point.

Protocol B: Flash Column Chromatography

[4] separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase. This method is performed at room temperature, entirely bypassing the thermal risks associated with distillation.

Step-by-Step Methodology
  • Stationary Phase Preparation: Pack a glass column with standard phase silica gel (230–400 mesh) using 100% Hexanes.

  • Dry Loading (Critical Causality Step): Dissolve the viscous crude oil in a minimal amount of dichloromethane (DCM), add a small volume of silica gel (approx. 3x the crude mass), and evaporate the DCM to yield a free-flowing powder. Load this powder evenly onto the top of the column bed.

    • Why: The target alkynol is highly polar due to the terminal -OH group. Liquid-loading a concentrated, viscous oil directly onto the column causes severe band broadening and streaking. Dry loading ensures a sharp, uniform elution band.

  • Gradient Elution:

    • Begin elution with 100% Hexanes (2 column volumes) to rapidly flush out the non-polar diyne homocoupling product and unreacted aryl halides.

    • Transition to a gradient of 90:10 Hexanes:EtOAc , gradually increasing to 80:20 Hexanes:EtOAc .

    • Why: The ethyl acetate acts as a hydrogen-bond acceptor, disrupting the interaction between the alkynol's hydroxyl group and the silica's silanol groups, allowing the product to elute.

  • Fraction Analysis & Validation: Monitor the fractions using Thin Layer Chromatography (TLC). The target compound is UV-active (due to the chlorophenyl ring) and stains bright yellow/brown when dipped in basic potassium permanganate ( KMnO4​ ) solution, validating the presence of the oxidizable alkyne and alcohol functional groups.

  • Isolation: Pool the pure fractions and remove the solvent under reduced pressure to yield the product as a highly pure, viscous oil or low-melting solid.

Comparative Experimental Data

The following table synthesizes typical experimental outcomes when purifying 10-gram batches of crude 4-(4-chlorophenyl)-3-butyn-1-ol.

ParameterShort-Path Vacuum DistillationFlash Column Chromatography
Average Yield 60% – 75%85% – 95%
Purity (HPLC/NMR) > 95%> 98%
Primary Yield Loss Mechanism Thermal polymerization in the pot; apparatus holdup.Minor co-elution with impurities; irreversible adsorption to silica.
Throughput / Time Fast (~4 hours setup to completion).Slower (~8-12 hours including fraction analysis).
Solvent Consumption Minimal (only used for pre-washing).High (requires liters of Hexanes/EtOAc).
Scalability (> 1 kg) Excellent. Preferred for process scale.Poor. Prohibitively expensive and generates massive silica waste.
Executive Conclusion

For discovery chemistry and small-scale syntheses (< 50 g), Flash Column Chromatography is the undisputed superior method. It provides near-quantitative recovery by completely avoiding the thermal degradation pathways that plague alkynes.

However, for process-scale manufacturing, chromatography becomes economically and environmentally unviable. In these scenarios, Vacuum Distillation must be utilized. To maximize distillation yields, process chemists must implement rigorous, self-validating metal-scavenging protocols prior to heating to suppress transition-metal-catalyzed polymerization.

References

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: About Purification Source: University of Rochester (Not Voodoo X) URL: [Link]

  • Title: Methods of Purification of Organic Compounds Source: CK-12 Foundation URL: [Link]

  • Title: Separation and purification - Chromatography, Distillation, Filtration Source: Britannica URL: [Link]

Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of 3-Butyn-1-ol, 4-(4-chlorophenyl)-

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Butyn-1-ol, 4-(4-chlorophenyl)-. The procedures outlined herein are designed to ensure the safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Butyn-1-ol, 4-(4-chlorophenyl)-. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge to handle chemical waste responsibly.

The core principle for disposing of this compound is to recognize it as a halogenated organic waste . The presence of the 4-chlorophenyl group places it under specific regulatory and safety handling categories that dictate its entire waste life cycle.

Hazard Profile and Chemical Characteristics

  • Halogenated Organic Compound: The chlorine atom on the phenyl ring makes this a halogenated compound. These substances are often toxic and environmentally persistent. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of highly toxic dioxins and furans.[1][2] Therefore, it must never be mixed with non-halogenated organic waste.

  • Flammability: The parent compound, 3-Butyn-1-ol, is a flammable liquid.[3][4] This property necessitates storage away from ignition sources and the use of spark-proof equipment.

  • Toxicity and Irritation: Similar compounds are known to be harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation.[3] The chlorophenyl group may also contribute to long-term health effects, with some related compounds being suspected carcinogens.

  • Reactivity: While not acutely reactive under standard conditions, terminal alkynes can form explosive acetylides with certain metals. Care should be taken to avoid contact with incompatible materials.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Safety Concern
Halogenated Organic Contains a chlorine atom.Environmental toxicity; requires segregated disposal.
Flammable Liquid Likely a Category 3 Flammable Liquid.[3]Fire and explosion risk.
Acute Toxicity Harmful if swallowed or in dermal contact.[3]Poisoning upon exposure.
Irritant Causes skin and eye irritation.[3][5]Chemical burns and eye damage.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Long-term environmental damage if released.

Pre-Disposal Safety and Handling

Proper disposal begins with proper handling. Adherence to these protocols minimizes immediate risk and prevents accidental exposures or spills. All handling of this compound and its waste should be performed in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: All transfers and handling should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1]

Engineering Controls
  • Chemical Fume Hood: Exclusively handle the chemical and its waste inside a properly functioning fume hood to control vapor exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Segregated Storage: Store the chemical and its designated waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]

Step-by-Step Disposal Protocol

Disposal of 3-Butyn-1-ol, 4-(4-chlorophenyl)- is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] This protocol ensures compliance with these "cradle-to-grave" regulations.

Step 1: Obtain and Prepare the Correct Waste Container
  • Select the Container: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) office. The container must be chemically compatible (e.g., glass or polyethylene) and have a secure, screw-top lid.

  • Label the Container: Before adding any waste, affix a hazardous waste tag to the container. The label must clearly state:

    • The words "Hazardous Waste" .

    • "Halogenated Organic Liquid Waste" .[1][9]

    • The full chemical name: "Waste 3-Butyn-1-ol, 4-(4-chlorophenyl)-" . Do not use abbreviations.

    • List all constituents if it is a mixture.

    • The associated hazards (e.g., "Flammable," "Toxic").

Step 2: Transferring the Waste
  • Work in a Fume Hood: Place the labeled waste container in a secondary containment bin inside a chemical fume hood.

  • Transfer the Waste: Carefully pour the waste from your experimental flask or container into the hazardous waste container using a funnel. Use spark-proof tools and avoid splashing.

  • Seal the Container: Securely fasten the lid on the waste container immediately after the transfer. A container holding hazardous waste must be kept closed at all times except when actively adding waste.[9][10]

  • Decontaminate: Rinse the empty experimental container with a small amount of a compatible solvent (e.g., acetone) and add this rinsate to the halogenated waste container. This ensures all residual chemical is captured.

Step 3: Storage and Pickup
  • Store Safely: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Segregate Waste: Ensure the halogenated waste container is physically segregated from non-halogenated, acidic, and basic waste streams to prevent dangerous reactions.[11]

  • Arrange for Disposal: Contact your institution's EHS office to schedule a pickup for the full waste container. Follow their specific procedures for waste manifest and collection.[8]

Spill and Emergency Procedures

  • Evacuate: In case of a significant spill, evacuate the immediate area and alert nearby personnel.

  • Control Ignition Sources: If the material is spilled, immediately extinguish any open flames and turn off spark-producing equipment.

  • Containment (for trained personnel only): For minor spills within a fume hood, use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain the liquid. Do not use combustible materials like paper towels.

  • Collect and Dispose: Scoop the absorbent material into a designated waste container, which must also be labeled as halogenated hazardous waste.

  • Report: Report all spills to your laboratory supervisor and the EHS office, regardless of size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 3-Butyn-1-ol, 4-(4-chlorophenyl)-.

G cluster_prep Preparation & Assessment cluster_action Disposal Action (in Fume Hood) cluster_final Final Steps A Identify Waste: 3-Butyn-1-ol, 4-(4-chlorophenyl)- B Consult SDS / Hazard Profile (Halogenated, Flammable, Toxic) A->B C Select Required PPE: Goggles, Lab Coat, Resistant Gloves B->C D Obtain Correct Waste Container C->D E Label Container: 'HALOGENATED ORGANIC WASTE' + Full Chemical Name D->E F Carefully Transfer Waste E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area G->H I Segregate from Incompatible Wastes H->I J Contact EHS for Pickup & Manifest I->J K Document Disposal Record J->K

Caption: Decision workflow for handling and disposing of halogenated chemical waste.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • Office of Clinical and Research Safety. The Laboratory Standard | 29 CFR 1910.1450.[Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.[Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories.[Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard.[Link]

  • University of Tennessee, Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste.[Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.[Link]

  • HERB. How to Properly Manage Hazardous Waste Under EPA Regulations.[Link]

  • University of Florida Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.[Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.[Link]

  • Maine Labpack. Understanding EPA Waste Rules: What You Need to Know.[Link]

  • University of Rochester. Chemical Waste Disposal Guidelines.[Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Haz-Map. 3-Butyn-1-ol - Hazardous Agents.[Link]

Sources

Handling

Personal protective equipment for handling 3-Butyn-1-ol, 4-(4-chlorophenyl)-

An authoritative standard operating procedure (SOP) and safety guide for the handling, operational use, and disposal of 3-Butyn-1-ol, 4-(4-chlorophenyl)- . As a highly functionalized homopropargylic alcohol, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative standard operating procedure (SOP) and safety guide for the handling, operational use, and disposal of 3-Butyn-1-ol, 4-(4-chlorophenyl)- .

As a highly functionalized homopropargylic alcohol, this compound is a critical intermediate in advanced drug development and transition-metal catalyzed cross-coupling reactions[1],[2]. Because hyper-specific safety data for niche intermediates is often proprietary, this guide synthesizes validated physicochemical data from its direct structural analogs (e.g., 4-(4-chlorophenyl)butan-1-ol)[3], with field-proven alkyne handling protocols to provide a comprehensive, fail-safe operational framework.

Mechanistic Toxicology & Hazard Assessment

To handle this compound safely, researchers must understand the causality behind its reactivity. The molecule combines three distinct functional motifs, each contributing to its hazard profile:

  • Para-Chlorophenyl Ring: Enhances the molecule's lipophilicity (LogP ~2.65)[4], facilitating rapid permeation through the lipid-rich stratum corneum of the skin.

  • Terminal Primary Alcohol (-OH): Acts as a strong hydrogen-bond donor. Upon contact with ocular tissue, it rapidly denatures corneal proteins, leading to irreversible opacity and serious eye damage.

  • Internal Alkyne (-C≡C-): While relatively stable under ambient conditions, the alkyne is a high-energy moiety susceptible to exothermic transition-metal catalyzed oligomerization[5] and oxidative cleavage if exposed to strong oxidizing agents.

Table 1: Physicochemical Data & Hazard Classification

Hazard ParameterClassificationMechanistic Causality
Acute Oral Toxicity Category 4 (H302)Lipophilic nature facilitates rapid gastrointestinal absorption, causing systemic toxicity.
Eye Damage Category 1 (H318)The primary alcohol (-OH) forms strong hydrogen bonds with corneal proteins, causing irreversible tissue damage[3].
Skin Irritation Category 2 (H315)The halogenated aromatic ring disrupts the lipid bilayer of the skin, leading to localized inflammation.
Combustibility Combustible Solid/LiquidThe hydrocarbon backbone and alkyne linkage provide high energy density upon oxidation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatics. The following matrix outlines the mandatory, self-validating PPE requirements for handling this compound.

Table 2: Mandatory PPE Specifications

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (≥0.11 mm) or Butyl RubberHalogenated aromatics easily permeate standard latex. Double-gloving provides a fail-safe against micro-tears and breakthrough.
Eye Protection Tight-fitting chemical safety goggles + Face ShieldMandatory defense against H318 (Serious Eye Damage). Prevents aerosolized droplets from contacting the sclera.
Respiratory N95/FFP3 Particulate Respirator or ABEK1P3 FilterPrevents inhalation of fine particulates or vapors that can cross the alveolar-capillary membrane.
Body Protection Flame-resistant (FR) Lab CoatMitigates burn risks associated with the handling of combustible alkyne derivatives.

Operational Workflow: Safe Weighing and Transfer Protocol

Context: 3-Butyn-1-ol, 4-(4-chlorophenyl)- is frequently utilized as a substrate in complex synthetic pathways[1]. Due to its potential toxicity and sensitivity to oxidation, transfer must be conducted under rigorously controlled conditions.

  • Step 1: Environmental Preparation & Verification

    • Action: Ensure the fume hood face velocity is actively reading between 80-100 fpm. Clear the workspace of all strong oxidizers (e.g., permanganates, peroxides).

    • Causality: Proper airflow prevents the accumulation of combustible vapors and protects the operator from aerosolized particulates. Segregating oxidizers prevents spontaneous alkyne cleavage.

  • Step 2: Inert Atmosphere Setup

    • Action: Purge the receiving reaction vessel with Argon or Nitrogen for a minimum of 5 minutes prior to transfer.

    • Causality: While internal alkynes are more stable than terminal alkynes, they remain susceptible to oxidative degradation over time. An inert atmosphere prevents the formation of reactive peroxides.

  • Step 3: Weighing and Transfer

    • Action: Use an anti-static weighing boat. Transfer the compound using a dedicated PTFE-coated spatula.

    • Causality: Static discharge can ignite combustible dust/vapors. PTFE minimizes cross-contamination and unwanted trace-metal-catalyzed degradation of the alkyne.

  • Step 4: Equipment Decontamination

    • Action: Rinse all spatulas and glassware with a halogenated solvent (e.g., dichloromethane), followed by ethanol, before standard aqueous washing.

    • Causality: The chlorophenyl group renders the compound highly lipophilic and insoluble in water. An organic solvent rinse is mandatory to prevent residual contamination in the sink.

Scientist's Note: When utilizing this compound in transition-metal catalyzed functionalizations, rigorously degassing your solvent (e.g., via freeze-pump-thaw) is critical. Trace oxygen can rapidly degrade sensitive Pd(0) or Cu(I) catalysts[5], drastically reducing the yield of your desired complex target.

Spill Response & Decontamination Workflow

In the event of a spill, immediate and systematic containment is required to prevent dermal exposure and environmental contamination.

SpillWorkflow Start Spill Detected: 3-Butyn-1-ol, 4-(4-chlorophenyl)- Assess Assess Volume & State (Solid/Liquid) Start->Assess Evacuate Evacuate & Ventilate (If > 50 mL/g) Assess->Evacuate Large Spill PPE Don Maximum PPE (Butyl Gloves, Respirator) Assess->PPE Small Spill Evacuate->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Neutralize Absorb & Transfer to Halogenated Waste Contain->Neutralize Decon Decontaminate Surface (Soap & Water / EtOH) Neutralize->Decon Report Log Incident & Verify Disposal Decon->Report

Fig 1. Spill response and decontamination workflow for 3-Butyn-1-ol, 4-(4-chlorophenyl)-.

Waste Disposal & Quenching Plan

Improper disposal of halogenated alkynes can lead to severe environmental toxicity and dangerous exothermic reactions in waste drums.

  • Step 1: Segregation

    • Action: Collect all liquid waste, reaction mixtures, and contaminated rinses in a clearly labeled, chemically compatible "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated waste complicates commercial incineration processes and can lead to the release of highly toxic dioxins.

  • Step 2: Quenching of Reaction Mixtures

    • Action: If the chemical was used in a transition-metal catalyzed reaction, quench the crude mixture with saturated aqueous ammonium chloride ( NH4​Cl ) or EDTA to complex the metals before phase separation.

    • Causality: Unquenched copper or palladium can catalyze the uncontrolled oligomerization or degradation of unreacted alkynes in the waste carboy[5], potentially leading to dangerous pressure buildup.

  • Step 3: Solid Waste Packaging

    • Action: Place contaminated gloves, weighing boats, and absorbent materials into a designated chemical waste bag. Double-bag, seal with a zip-tie, and label as "Halogenated Solid Debris."

Sources

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